molecular formula C9H18 B075215 Methylcyclooctane CAS No. 1502-38-1

Methylcyclooctane

Cat. No.: B075215
CAS No.: 1502-38-1
M. Wt: 126.24 g/mol
InChI Key: POCNHGFJLGYFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclooctane (CAS 1502-38-1) is a cycloalkane with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This compound features an eight-membered carbon ring with a single methyl group substituent, which introduces unique stereochemistry and influences its physical properties . As a nonpolar hydrocarbon, it exhibits high solubility in organic solvents like hexane and benzene, but poor solubility in polar solvents such as water, effectively demonstrating the 'like dissolves like' principle . Its physical characteristics include a density of approximately 0.779 g/cm³, a boiling point of 161.9°C, and a flash point of 37.7°C . In research, this compound is valued as a versatile intermediate in organic synthesis and is particularly relevant in the field of fuel research, where its combustion properties are studied for the improvement of gasoline performance . The compound's moderate heat of vaporization also makes it a subject of interest in thermodynamic studies and various chemical processes . This product is provided for research use only and is not intended for personal, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNHGFJLGYFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164491
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-38-1
Record name Cyclooctane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methylcyclooctane: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of methylcyclooctane. The information is compiled from various chemical databases and suppliers, with a focus on providing a clear and concise presentation of the available data for use in research and development.

Core Physical and Chemical Data

This compound is a saturated cycloalkane. Its fundamental chemical identity is established by its molecular formula and weight.

PropertyValueSource(s)
Molecular Formula C₉H₁₈[1][2][3][4][5][6]
Molecular Weight 126.24 g/mol [1][2][3][4][7]
CAS Number 1502-38-1[1][2][4][5][6]
Appearance Colorless liquid with a mild, sweet or gasoline-like odor.[2][7][2][7]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound. It is important to note that there are some discrepancies in the values reported across different sources. Some data points are explicitly labeled as "estimates" or "calculated," which should be taken into consideration when utilizing this information.

Thermal Properties
PropertyValue (°C)Value (K)Source(s)Notes
Boiling Point 177.40450.60[7]
169.42442.57[1][6]Rough estimate
161.9435.05[2][5]at 760 mmHg
160.26433.41[3]Joback Method (Calculated)
Melting Point 14.85288.00[1][2][6]
-40.90232.20[7]
Flash Point 37.7310.85[1][2][6]
Density and Refractive Index
PropertyValueSource(s)Notes
Density 0.8135 g/cm³[7]
0.779 g/cm³[2]
0.78 g/cm³[5]Calculated
0.7743 g/cm³[1][6]Estimate
Refractive Index 1.427[2]
1.4640[1][6]Estimate
Vapor Pressure and Solubility
PropertyValueSource(s)Conditions
Vapor Pressure 2.9 mmHg[1][2][6]at 25°C
Solubility Insoluble in water.[1] Highly soluble in organic solvents like hexane (B92381) and benzene.[7][1][7]

Experimental Protocols

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Simple Distillation: A common method where the liquid is heated in a distillation apparatus. The temperature of the vapor that condenses and is collected is recorded as the boiling point. Accurate placement of the thermometer in the vapor path is crucial for an accurate reading.

  • Thiele Tube Method: This technique is suitable for small sample volumes. The sample is placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For compounds that are liquid at room temperature, this determination requires cooling the sample.

  • Capillary Method: A small amount of the solidified sample is placed in a capillary tube. The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is observed.[9][10][11][12]

Density Determination

Density is the mass per unit volume of a substance.

  • Pycnometer Method: A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is critical for accuracy.

Refractive Index Determination

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

  • Refractometer: An Abbe refractometer is commonly used. A few drops of the liquid are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle of refraction, from which the refractive index is determined. The measurement is temperature-dependent and is typically reported at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).[13][14][15][16]

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and determined by its molecular structure. The following diagram illustrates these relationships.

G Logical Flow of this compound's Physical Properties A Molecular Structure (C9H18, Saturated Ring) B Intermolecular Forces (van der Waals) A->B determines strength of F Density A->F influences packing & mass G Refractive Index A->G influences light interaction H Solubility A->H determines polarity C Boiling Point B->C influences D Melting Point B->D influences E Vapor Pressure C->E inversely related to

Caption: Interdependence of this compound's Physical Properties.

References

An In-depth Technical Guide to Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1502-38-1

This technical guide provides comprehensive information on methylcyclooctane, targeting researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, detailed synthesis protocols, and conformational analysis.

Physicochemical Properties of this compound

This compound is a cyclic alkane with a methyl group attached to a cyclooctane (B165968) ring.[1] It is a colorless liquid at room temperature and is nonpolar in nature, making it soluble in organic solvents like hexane (B92381) and benzene, but poorly soluble in polar solvents such as water.[1] The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1502-38-1[2][3]
Molecular Formula C₉H₁₈[2]
Molecular Weight 126.24 g/mol [2]
Melting Point 14.85 °C[3]
Boiling Point 169.42 °C (estimate)[3]
Density 0.8135 g/cm³[1]
Refractive Index 1.4640 (estimate)[3]

Experimental Protocols

A common synthetic route to this compound involves a two-step process: the methylation of cyclooctanone (B32682) to form 2-methylcyclooctanone (B75978), followed by the reduction of the ketone to the corresponding alkane.

Step 1: Synthesis of 2-Methylcyclooctanone

This procedure details the α-methylation of cyclooctanone via an enolate intermediate.[4]

Materials:

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure the complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.

  • Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-methylcyclooctanone.[4]

Step 2: Reduction of 2-Methylcyclooctanone to this compound

The carbonyl group of 2-methylcyclooctanone can be reduced to a methylene (B1212753) group using the Wolff-Kishner reduction. This method is suitable for base-stable compounds.

Materials:

Procedure (Huang-Minlon Modification):

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone (1.0 equivalent), hydrazine hydrate (excess), and potassium hydroxide (3.0 equivalents) in diethylene glycol. Heat the mixture to reflux to form the hydrazone.

  • Reduction: After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine. Once the temperature of the reaction mixture rises, indicating the removal of lower-boiling components, return the apparatus to a reflux configuration and continue to heat at a higher temperature (typically around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent by distillation to yield crude this compound. Further purification can be achieved by fractional distillation.

Synthesis and Characterization Workflow

The overall process for synthesizing and characterizing this compound can be visualized as a logical workflow. This begins with the starting materials and progresses through the synthesis, purification, and final spectroscopic identification of the product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: Cyclooctanone, Methyl Iodide step1 Step 1: α-Methylation (LDA, THF, -78°C) start->step1 intermediate Intermediate: 2-Methylcyclooctanone step1->intermediate step2 Step 2: Wolff-Kishner Reduction (Hydrazine, KOH, Heat) intermediate->step2 purify1 Flash Chromatography (for 2-Methylcyclooctanone) intermediate->purify1 product Crude Product: This compound step2->product purify2 Fractional Distillation (for this compound) product->purify2 final_product Pure this compound purify2->final_product nmr NMR Spectroscopy (¹H and ¹³C) ir IR Spectroscopy ms Mass Spectrometry final_product->nmr final_product->ir final_product->ms

Caption: Workflow for the Synthesis and Characterization of this compound.

Conformational Analysis

Substituted cycloalkanes, such as this compound, exist in various conformations due to the flexibility of the ring.[5] For cyclooctane, several low-energy conformations have been identified, with the boat-chair and crown conformations being among the most stable. The introduction of a methyl group will lead to different energetic preferences for its position (axial vs. equatorial-like) in these conformations to minimize steric strain.

The chair conformation is the most stable for cyclohexane, and the principles of axial and equatorial positioning of substituents are fundamental to understanding the stability of substituted cyclohexanes.[6] While the conformational landscape of cyclooctane is more complex, similar principles of minimizing steric interactions apply. The methyl group in this compound will preferentially occupy positions that reduce steric hindrance with the rest of the ring.

G cluster_conformation Conformational Isomers of this compound cluster_a Methyl Group Positions in Conformer A cluster_b Methyl Group Positions in Conformer B conformer_a Conformer A (e.g., Boat-Chair) equilibrium conformer_a->equilibrium conformer_b Conformer B (e.g., Crown) equilibrium->conformer_b a_axial Axial-like Methyl a_equilibrium a_axial->a_equilibrium a_equatorial Equatorial-like Methyl a_equilibrium->a_equatorial b_axial Axial-like Methyl b_equilibrium b_axial->b_equilibrium b_equatorial Equatorial-like Methyl b_equilibrium->b_equatorial

Caption: Conformational Equilibria in this compound.

References

A Technical Guide to the Synthesis of Methylcyclooctane from Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of established methodologies for the synthesis of methylcyclooctane, starting from the readily available precursor, cyclooctene (B146475). This guide is intended for professionals in chemical research and drug development who require a detailed understanding of the synthetic pathways, experimental procedures, and quantitative data associated with this transformation. We will explore two primary multi-step synthetic routes, presenting detailed experimental protocols and summarizing key data in tabular format for ease of comparison and implementation.

Overview of Synthetic Strategies

The synthesis of this compound from cyclooctene is not a single-step transformation. It requires a multi-step approach to first introduce a functional group that allows for the addition of a methyl group, followed by subsequent reactions to yield the final saturated alkane. The most common strategies proceed through the key intermediate, cyclooctanone (B32682).

Two robust and widely documented pathways originating from cyclooctanone are detailed in this guide:

  • Pathway A: The Grignard Reaction Route. This classic organometallic approach involves the nucleophilic addition of a methyl group to cyclooctanone using a Grignard reagent, followed by dehydration and hydrogenation.

  • Pathway B: The Wittig Reaction Route. This pathway utilizes the Wittig reaction to convert the carbonyl group of cyclooctanone into an exocyclic methylene (B1212753) group, which is then reduced to the target methyl group via catalytic hydrogenation.

A third potential, though less direct, route involves the Simmons-Smith cyclopropanation of cyclooctene, followed by reductive ring-opening of the resulting bicyclo[6.1.0]nonane. While the initial cyclopropanation is highly efficient, the subsequent selective hydrogenolysis to this compound can be more challenging and is considered a secondary approach.[1][2][3]

fig_overview cluster_path_A Pathway A: Grignard Route cluster_path_B Pathway B: Wittig Route start Cyclooctene intermediate Cyclooctanone start->intermediate Hydroboration-Oxidation + Jones Oxidation A1 1-Methylcyclooctanol (B1615087) intermediate->A1 CH₃MgBr (Grignard) + H₃O⁺ Workup B1 Methylenecyclooctane (B14016971) intermediate->B1 Wittig Reaction (Ph₃P=CH₂) end This compound A2 1-Methylcyclooctene A1->A2 Dehydration (H₂SO₄) A2->end Hydrogenation (H₂/Pd-C) B1->end Hydrogenation (H₂/Pd-C)

Figure 1: High-level overview of the primary synthetic pathways from cyclooctene to this compound.

Preparation of the Key Intermediate: Cyclooctanone

Both primary synthetic routes detailed below begin with the conversion of cyclooctene to cyclooctanone. This is typically achieved in a two-step process: (1) hydroboration-oxidation of cyclooctene to cyclooctanol (B1193912), followed by (2) oxidation of cyclooctanol to cyclooctanone.

Step 1: Hydroboration-Oxidation of Cyclooctene

This reaction proceeds via an anti-Markovnikov addition of water across the double bond, yielding cyclooctanol with high regioselectivity.[4][5] The reaction involves the syn-addition of a borane (B79455) reagent (e.g., BH₃•THF) to the alkene, followed by oxidative workup.[6][7]

Experimental Protocol:

  • A dry, nitrogen-flushed round-bottom flask is charged with a solution of cyclooctene in anhydrous tetrahydrofuran (B95107) (THF).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise to the stirred cyclooctene solution while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

  • The reaction is carefully quenched by the slow, dropwise addition of water.

  • An aqueous solution of sodium hydroxide (B78521) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 50 °C with cooling.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclooctanol.

Step 2: Oxidation of Cyclooctanol to Cyclooctanone

The secondary alcohol, cyclooctanol, is oxidized to the corresponding ketone, cyclooctanone. A variety of oxidizing agents can be used, with Jones oxidation (chromic acid) being a common and effective method.

Experimental Protocol (Jones Oxidation):

  • The crude cyclooctanol from the previous step is dissolved in acetone (B3395972) and placed in a flask equipped with a stirrer.

  • The flask is cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise to the stirred solution. The reaction is monitored by the persistence of the orange-brown color of the Cr(VI) reagent.

  • Once the oxidation is complete, the excess oxidant is quenched by the addition of isopropanol (B130326) until the solution turns green.

  • The mixture is filtered to remove chromium salts, and the bulk of the acetone is removed by rotary evaporation.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude cyclooctanone can be purified by distillation.

Pathway A: The Grignard Reaction Route

This pathway involves the formation of a new carbon-carbon bond by reacting cyclooctanone with methylmagnesium bromide.[8][9]

fig_pathway_A_detail start Cyclooctanone step1 1-Methylcyclooctanol (Tertiary Alcohol) start->step1 1. CH₃MgBr in Et₂O 2. H₃O⁺ step2 1-Methylcyclooctene (Alkene Intermediate) step1->step2 Conc. H₂SO₄, Δ end This compound (Final Product) step2->end H₂, Pd/C

Figure 2: Step-wise progression of the Grignard reaction pathway.

Step A1: Grignard Reaction with Methylmagnesium Bromide

Experimental Protocol:

  • A solution of cyclooctanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) under a nitrogen atmosphere at 0 °C.[9]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude 1-methylcyclooctanol.[10]

Step A2: Dehydration of 1-Methylcyclooctanol

The tertiary alcohol is dehydrated under acidic conditions to form the more stable alkene, 1-methylcyclooctene.

Experimental Protocol:

  • The crude 1-methylcyclooctanol is mixed with a catalytic amount of concentrated sulfuric acid (or alternatively, phosphoric acid).

  • The mixture is heated, and the product, 1-methylcyclooctene, is distilled from the reaction mixture as it is formed.

  • The collected distillate is washed with saturated sodium bicarbonate solution and water, then dried over anhydrous calcium chloride.

  • Further purification can be achieved by fractional distillation.

Step A3: Hydrogenation of 1-Methylcyclooctene

The final step is the catalytic hydrogenation of the alkene to the desired saturated alkane.[11][12]

Experimental Protocol:

  • 1-Methylcyclooctene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[13]

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to yield this compound.

Pathway A Step Reactants Key Reagents Typical Conditions Reported Yield
A1: Grignard CyclooctanoneMethylmagnesium Bromide, Et₂O0 °C to RT, 1-2 h>90%
A2: Dehydration 1-MethylcyclooctanolConc. H₂SO₄ (cat.)Heat, Distillation70-85%
A3: Hydrogenation 1-MethylcycloocteneH₂, 10% Pd/CRT, 1-3 atm H₂>95%

Table 1: Summary of quantitative data for the Grignard reaction pathway. Yields are typical for analogous reactions and may vary.

Pathway B: The Wittig Reaction Route

This pathway offers an alternative method for converting cyclooctanone into an alkene intermediate, which is then hydrogenated.[14]

fig_pathway_B_detail start Cyclooctanone step1 Methylenecyclooctane (Exocyclic Alkene) start->step1 Ph₃P=CH₂ (Wittig Ylide) end This compound (Final Product) step1->end H₂, Pd/C

Figure 3: Step-wise progression of the Wittig reaction pathway.

Step B1: Wittig Reaction of Cyclooctanone

The Wittig reaction converts the carbonyl group of cyclooctanone directly into a C=CH₂ double bond, forming methylenecyclooctane.[14] The reaction involves a phosphorus ylide, typically methylenetriphenylphosphorane.

Experimental Protocol:

  • The phosphorus ylide is prepared in situ. Methyltriphenylphosphonium bromide is suspended in anhydrous THF under a nitrogen atmosphere.

  • A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium (B103445) salt, forming the characteristic orange-red ylide.

  • A solution of cyclooctanone in anhydrous THF is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with a nonpolar solvent like pentane (B18724) or hexanes.

  • The organic extracts are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation. The byproduct, triphenylphosphine (B44618) oxide, is often poorly soluble in hexanes and can be largely removed by filtration. The crude methylenecyclooctane is then purified by column chromatography or distillation.

Step B2: Hydrogenation of Methylenecyclooctane

This step is identical to the final step in Pathway A, involving the reduction of the double bond to a single bond.

Experimental Protocol:

  • Methylenecyclooctane is dissolved in ethanol or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added.[15]

  • The mixture is hydrogenated under a hydrogen atmosphere with vigorous stirring.[16][17]

  • The reaction is monitored for the disappearance of the starting material.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Pathway B Step Reactants Key Reagents Typical Conditions Reported Yield
B1: Wittig CyclooctanoneCH₃PPh₃Br, n-BuLi, THF0 °C to RT, 12 h75-90%
B2: Hydrogenation MethylenecyclooctaneH₂, 10% Pd/CRT, 1-3 atm H₂>95%

Table 2: Summary of quantitative data for the Wittig reaction pathway. Yields are typical for analogous reactions and may vary.

Experimental Workflow and Characterization

A generalized workflow is applicable to most steps in the described syntheses. Proper execution of these stages is critical for achieving high yields and purity.

fig_workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) reaction Chemical Reaction (Reagent Addition, Temp. Control) setup->reaction quench Reaction Quench (e.g., H₂O, sat. NH₄Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Distillation or Chromatography) workup->purify analysis Product Characterization (NMR, GC-MS, IR) purify->analysis

Figure 4: A generalized experimental workflow for organic synthesis.

Upon completion of either synthetic pathway, the final product, this compound[18], should be rigorously characterized to confirm its identity and assess its purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of unsaturated intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (126.24 g/mol ).

  • Infrared (IR) Spectroscopy: To confirm the absence of C=C (alkene) and C=O (ketone) stretches present in the intermediates.

References

Spectroscopic Profile of Methylcyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for methylcyclooctane (C₉H₁₈), a saturated monocyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a comprehensive resource for the characterization of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries, experimental protocols, and visualizations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra are characterized by signals corresponding to the methyl group and the various protons and carbons of the cyclooctane (B165968) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex, overlapping multiplets for the cyclooctane ring protons due to their similar chemical environments and complex spin-spin coupling. The methyl protons, however, will appear as a more distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
CH₃ (Methyl Protons)~0.9 - 1.0Doublet or Triplet
CH (Ring Proton at C1)~1.5 - 1.8Multiplet
CH₂ (Ring Protons)~1.2 - 1.6Multiplet

Note: Predicted values are based on typical chemical shifts for similar cycloalkanes. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) ppm
C1 (CH)35.5
C2, C8 (CH₂)33.0
C3, C7 (CH₂)26.5
C4, C6 (CH₂)28.0
C5 (CH₂)26.0
CH₃ (Methyl)23.5

Data sourced from publicly available spectral databases. Values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.[1]

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³ C-H)2850 - 2960Strong
CH₂ Bending (Scissoring)~1465Medium
CH₃ Bending (Asymmetrical)~1450Medium
CH₃ Bending (Symmetrical)~1375Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the alkyl side chain or fragmentation of the ring.[2][3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
12625[C₉H₁₈]⁺ (Molecular Ion)
11195[C₈H₁₅]⁺ (Loss of CH₃)
9740[C₇H₁₃]⁺
8360[C₆H₁₁]⁺
69100[C₅H₉]⁺ (Base Peak)
5585[C₄H₇]⁺
4170[C₃H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[6]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.[7]

  • Data Acquisition :

    • ¹H NMR : A standard pulse sequence is used. The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[7]

    • ¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[8]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., KBr or NaCl).[7]

  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Data Acquisition : A background spectrum of the empty salt plates is first collected. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[7]

  • Data Processing : The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute for GC-MS Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Fragmentation_Pathway M This compound [C₉H₁₈] m/z = 126 M_ion [C₉H₁₈]⁺˙ m/z = 126 M->M_ion Ionization F1 [C₈H₁₅]⁺ m/z = 111 M_ion->F1 - •CH₃ F2 [C₅H₉]⁺ m/z = 69 (Base Peak) M_ion->F2 Ring Opening & Fragmentation F3 Further Fragments (m/z 97, 83, 55, 41) F1->F3 Fragmentation F2->F3 Fragmentation

References

Thermodynamic Properties of Methylcyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclooctane (C₉H₁₈) is a saturated cyclic hydrocarbon that, along with its isomers, is a component of interest in fuel research and as a potential intermediate in organic synthesis.[1][2] A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting reaction equilibria and energetics, and for the design and optimization of separation and purification processes. This technical guide provides a summary of available thermodynamic data for this compound, details the experimental protocols for the determination of these properties, and visualizes the experimental workflows.

Core Thermodynamic and Physical Properties

Table 1: General and Physical Properties of this compound

PropertyValueUnitSource(s)
Molecular FormulaC₉H₁₈-[1]
Molecular Weight126.2392 g/mol [1]
CAS Registry Number1502-38-1-[1]
Boiling Point (at 760 mmHg)161.9°C[4]
Melting Point14.85°C[4]
Density0.8135g/cm³[2]
Vapor Pressure (at 25°C)2.9mmHg[4]
Refractive Index1.427-[4]

Table 2: Thermochemical Properties of this compound

PropertyValueUnitSource(s)
Standard Enthalpy of Formation (gas)Data not availablekJ/mol-
Standard Molar Entropy (gas)Data not availableJ/(mol·K)-
Heat Capacity at Constant Pressure (gas)Data not availableJ/(mol·K)-
Standard Enthalpy of Formation (liquid)Data not availablekJ/mol-
Standard Molar Entropy (liquid)Data not availableJ/(mol·K)-
Heat Capacity at Constant Pressure (liquid)Data not availableJ/(mol·K)-
Enthalpy of VaporizationModerate-[2]
Ionization Energy9.70 ± 0.05eV[3]

Note: While specific experimental values for many key thermochemical properties like enthalpy of formation and heat capacity are not publicly available, the NIST WebBook indicates that reaction thermochemistry data is available.[1] More extensive, critically evaluated data may be available through subscription services such as the NIST / TRC Web Thermo Tables.[1][6]

Experimental Protocols

The determination of the thermodynamic properties of a compound like this compound relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the this compound sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation can then be calculated using Hess's law.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep1 Weigh this compound Sample prep2 Place in Crucible with Fuse Wire prep1->prep2 prep3 Pressurize Bomb with Oxygen prep2->prep3 exp1 Submerge Bomb in Calorimeter prep3->exp1 exp2 Monitor Initial Temperature exp1->exp2 exp3 Ignite Sample exp2->exp3 exp4 Record Temperature Rise exp3->exp4 calc2 Calculate Heat of Combustion exp4->calc2 calc1 Determine Heat Capacity of Calorimeter calc1->calc2 calc3 Calculate Enthalpy of Formation calc2->calc3

Workflow for Bomb Calorimetry
Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.

Methodology:

  • Calorimeter Design: The liquid sample is contained within a vessel that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.

  • Energy Input: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in the temperature of the this compound.

  • Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input.

  • Calculation: The heat capacity at constant pressure (Cₚ) is calculated from the amount of electrical energy supplied and the corresponding measured temperature rise. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

G start Start at Temperature T input Input Known Electrical Energy (Q) start->input measure_delta_t Measure Temperature Rise (ΔT) input->measure_delta_t calculate_cp Calculate Cp = Q / ΔT measure_delta_t->calculate_cp next_t Increment Temperature calculate_cp->next_t next_t->input Repeat for next temperature end End next_t->end Data collection complete

Workflow for Adiabatic Calorimetry
Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves the precise measurement of the boiling point of a liquid at various controlled pressures.

Methodology:

  • Apparatus: An ebulliometer is used, which is designed to maintain a stable equilibrium between the liquid and vapor phases of the substance being studied.

  • Pressure Control: The system is connected to a pressure control system that can maintain a constant, known pressure.

  • Boiling Point Measurement: The this compound sample is heated to its boiling point at the set pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured with a high-accuracy thermometer.

  • Data Collection: The boiling temperature is measured at a series of different pressures.

  • Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the vapor pressure curve using the Clausius-Clapeyron equation.

G start Set a Constant Pressure (P) heat Heat this compound to Boiling start->heat measure_t Measure Equilibrium Boiling Temperature (T) heat->measure_t record Record (P, T) Data Point measure_t->record change_p Change Pressure record->change_p change_p->start Repeat for different pressures end End change_p->end Vapor pressure curve obtained

Workflow for Ebulliometry

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for this compound. While there are gaps in the publicly accessible, experimentally determined thermochemical data, the fundamental physical properties are reasonably well-documented. The provided experimental protocols for calorimetry and ebulliometry outline the standard methods for obtaining high-quality thermodynamic data for liquid organic compounds. For researchers and professionals requiring highly accurate and comprehensive thermodynamic data for this compound, consulting specialized, critically evaluated databases is recommended. Further experimental work to determine the key thermochemical properties of this compound would be a valuable contribution to the field.

References

Solubility of Methylcyclooctane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylcyclooctane in various organic solvents. Due to its nonpolar nature, this compound exhibits high solubility in nonpolar organic solvents and is largely immiscible with polar solvents. This document compiles qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1] This means that nonpolar solutes, such as the hydrocarbon this compound, will readily dissolve in nonpolar solvents. The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces). For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and nonpolar solvents, these energy changes are relatively balanced, leading to high solubility.[2] Conversely, the significant energy required to disrupt the strong hydrogen bonds in a polar solvent like water, without the formation of comparably strong interactions with the nonpolar solute, results in very low solubility.[1][2]

Quantitative Solubility Data

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure.

Solvent ClassificationSolvent NameMolecular FormulaPolarityExpected Solubility
Nonpolar Solvents HexaneC₆H₁₄NonpolarMiscible
TolueneC₇H₈NonpolarMiscible
BenzeneC₆H₆NonpolarHighly Soluble[1]
Diethyl Ether(C₂H₅)₂ONonpolarHighly Soluble
Polar Aprotic Solvents AcetoneC₃H₆OPolar AproticSoluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble
Polar Protic Solvents EthanolC₂H₅OHPolar ProticSparingly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
WaterH₂OPolar ProticInsoluble[1][3]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in various organic solvents are not detailed in the surveyed literature, established methods for determining the solubility of a liquid organic compound in an organic solvent can be readily applied. The following is a detailed, generalized protocol based on common laboratory practices.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (chemically resistant to the solvent)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or another suitable analytical instrument (e.g., refractometer).

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of a distinct second phase of this compound indicates that the solution is saturated. b. Place the vial in a thermostatically controlled water bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: a. Once equilibrium is achieved, stop the stirring and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the collected sample through a syringe filter into a pre-weighed, airtight vial. This step is crucial to remove any undissolved micro-droplets of this compound.

  • Analysis of the Saturated Solution: a. Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. c. Analyze the saturated solution and the calibration standards using a gas chromatograph or another suitable analytical method. d. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. e. Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

  • Calculation of Solubility: a. From the concentration obtained in the previous step and the total mass of the saturated solution, calculate the mass of this compound and the mass of the solvent in the filtered sample. b. Express the solubility in desired units, such as grams of this compound per 100 grams of solvent, molarity (mol/L), or mole fraction.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are often flammable and may be toxic.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Excess solute in solvent sample Sample Collection and Filtration equil->sample Attain equilibrium analysis Quantitative Analysis (e.g., GC) sample->analysis Obtain clear saturated solution calc Calculation of Solubility analysis->calc Determine concentration report Report Results calc->report

References

Commercial Availability and Technical Guide to High-Purity Methylcyclooctane for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, properties, and potential applications of high-purity methylcyclooctane (CAS No. 1502-38-1). This compound, a nine-carbon cycloalkane, serves as a non-polar solvent and an intermediate in organic synthesis, making it a compound of interest in various research and development endeavors.[1][2]

Commercial Availability and Suppliers

High-purity this compound is commercially available from a number of chemical suppliers. While purity levels can vary, grades of ≥98% are commonly offered. The compound is typically available in quantities ranging from grams to kilograms to meet laboratory-scale and pilot-plant needs.

Table 1: Prominent Suppliers of this compound

Supplier NamePurityAvailable Quantities
Alfa ChemistryInquireInquire
American Custom Chemicals CorporationInquireInquire
Hangzhou J&H Chemical Co., Ltd.≥98%100g
Dayang Chem (Hangzhou) Co., Ltd.98%25kg
CARBONE SCIENTIFIC CO.,LTDInquireInquire
3B Scientific CorporationInquireInquire
ChemSampCo, Inc.InquireInquire

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C9H18 and a molecular weight of 126.24 g/mol .[1][3][4] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data of this compound

PropertyValueReference
CAS Number 1502-38-1[5]
Molecular Formula C9H18[1][3]
Molecular Weight 126.24 g/mol [4][5]
Melting Point 14.85 °C[1][3]
Boiling Point ~169.42 °C (rough estimate)[1][3]
Density ~0.7743 g/cm³ (estimate)[1][3]
Flash Point 37.7 °C[1][3]
Vapor Pressure 2.9 mmHg at 25°C[3]
Refractive Index ~1.4640 (estimate)[1][3]
Solubility Insoluble in water; soluble in non-polar organic solvents.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of high-purity this compound are provided below. These protocols are based on established methods for similar cycloalkanes.

Synthesis: Catalytic Hydrogenation of Methylcyclooctene

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of methylcyclooctene.[6] This reaction involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Materials:

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, add 1-methylcyclooctene and a suitable amount of anhydrous ethanol as a solvent.

  • Carefully add 10% Palladium on carbon catalyst to the mixture (typically 1-5 mol% relative to the substrate).

  • Seal the flask and purge the system with an inert gas to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized hydrogenation apparatus for higher pressures).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

G Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Product & Byproducts Methylcyclooctene Methylcyclooctene Reaction Catalytic Hydrogenation Methylcyclooctene->Reaction H2 Hydrogen Gas (H2) H2->Reaction PdC Palladium on Carbon (Pd/C) PdC->Reaction Solvent Ethanol Solvent->Reaction Temp Room Temperature Temp->Reaction This compound This compound Reaction->this compound

A simplified workflow for the synthesis of this compound.
Purification: Fractional Distillation

To achieve high purity, the crude this compound can be purified by fractional distillation, which separates compounds based on differences in their boiling points.[9][10][11]

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Place the crude this compound into the distillation flask along with boiling chips.

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the distillation flask gently.

  • As the mixture heats, vapors will rise into the fractionating column. The temperature at the top of the column should be monitored closely.

  • The fraction that distills at a constant temperature corresponding to the boiling point of this compound (~169 °C) should be collected in the receiving flask.

  • Fractions collected at lower or higher temperatures should be discarded as they may contain impurities.

  • The purity of the collected fraction should be verified by GC-MS analysis.

G Purification by Fractional Distillation Crude Crude this compound Heating Heating Crude->Heating Vaporization Vaporization Heating->Vaporization Fractionation Fractionating Column (Separation by Boiling Point) Vaporization->Fractionation Condensation Condensation Fractionation->Condensation Impurities Lower/Higher Boiling Impurities (Discarded) Fractionation->Impurities Collection Collection of Pure Fraction Condensation->Collection Pure High-Purity this compound Collection->Pure

Logical workflow for the purification of this compound.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for assessing the purity of this compound and identifying any potential impurities.[12][13][14]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation: The components of the sample are vaporized and separated as they pass through the capillary column. A suitable temperature program for the GC oven should be used to ensure good separation. An example program could be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of this compound. The area of the peak is proportional to the concentration, allowing for the determination of purity.

G GC-MS Analysis Workflow Sample This compound Sample Injection Injection into GC Sample->Injection Separation Separation in Capillary Column Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Detection of Ions Ionization->Detection Data Data Acquisition (Chromatogram & Mass Spectra) Detection->Data Analysis Data Analysis (Purity & Identification) Data->Analysis

A general workflow for the GC-MS analysis of this compound.

Applications in Research and Drug Development

While this compound is not known to be directly involved in any specific biological signaling pathways, its properties as a non-polar solvent and its structural motif as a cycloalkane are relevant to the pharmaceutical sciences.[2][15]

  • Non-Polar Solvent: In drug synthesis, the choice of solvent is crucial for controlling reaction rates, selectivity, and yield.[16][17][18] this compound, as a non-polar hydrocarbon, can be a suitable solvent for reactions involving non-polar reagents and intermediates.[2]

  • Cycloalkane Scaffolds in Medicinal Chemistry: Cycloalkane rings are integral components of many drug molecules.[15] They can provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[19] The inclusion of cycloalkane moieties can also influence a drug's pharmacokinetic properties, such as lipophilicity and metabolic stability.[19][20] While larger cycloalkanes like cyclooctane (B165968) are less common than five- or six-membered rings in approved drugs, they offer unique conformational possibilities that can be explored in drug design.[19][21][22]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[23]

This technical guide is intended to provide an overview of the commercial availability and technical aspects of high-purity this compound. Researchers are encouraged to consult the original literature and supplier documentation for more detailed information.

References

Stereoisomers of methylcyclooctane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of Methylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a saturated hydrocarbon with the chemical formula C₉H₁₈, presents a fascinating case study in stereochemistry due to the interplay of a single chiral center and the remarkable conformational flexibility of the eight-membered ring. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their conformational landscape, physicochemical properties, and the experimental and computational methodologies used for their study. The content is tailored for professionals in chemical research and drug development, where a deep understanding of molecular three-dimensional structure is paramount for predicting molecular interactions and biological activity.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] For this compound, two primary types of stereoisomerism are of critical importance: configurational isomerism and conformational isomerism.

  • Configurational Isomerism: The carbon atom to which the methyl group is attached is bonded to four different groups (the methyl group, a hydrogen atom, and two distinct alkyl chains of the ring). This makes it a chiral center.[2][3] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers .[4] These are designated as (R)-methylcyclooctane and (S)-methylcyclooctane.

  • Conformational Isomerism: The cyclooctane (B165968) ring is not planar and can adopt numerous non-planar conformations to relieve ring strain.[5] These different spatial arrangements, which can be interconverted by rotation about single bonds, are called conformational isomers or conformers.[6] The presence of the methyl substituent influences the relative energies of these conformers.

The overall stereochemical profile of this compound is therefore a combination of its absolute configuration (R or S) and the conformational preferences of its flexible eight-membered ring.

stereoisomers This compound This compound Configurational Configurational Isomers (Separable, high energy barrier) This compound->Configurational Conformational Conformational Isomers (Interconvertible, low energy barrier) This compound->Conformational Enantiomers Enantiomers Configurational->Enantiomers R_Conformers Conformers of (R) Conformational->R_Conformers S_Conformers Conformers of (S) Conformational->S_Conformers R_Isomer (R)-Methylcyclooctane Enantiomers->R_Isomer S_Isomer (S)-Methylcyclooctane Enantiomers->S_Isomer R_Isomer->R_Conformers exists as S_Isomer->S_Conformers exists as

Figure 1: Logical relationship of stereoisomers in this compound.

The Conformational Landscape of the Cyclooctane Ring

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with comparable energies.[5][7] Computational and experimental studies have identified several key conformations. The most stable is the boat-chair conformation.[5] Another significant, though slightly less stable, conformation is the crown form.[5]

The introduction of a methyl group breaks the symmetry of the cyclooctane ring and leads to a variety of possible positions for the substituent on each conformer (e.g., axial vs. equatorial-like positions), each with a distinct energy level. The relative stability of these substituted conformers is determined by steric interactions, particularly 1,3- and 1,4-transannular interactions (steric hindrance between atoms across the ring).

For each enantiomer, (R)- and (S)-methylcyclooctane, there is a dynamic equilibrium between its various conformations. The overall properties of a sample of a single enantiomer at a given temperature are a weighted average of the properties of its constituent conformers.

Properties of this compound Stereoisomers

The properties of the stereoisomers of this compound are dictated by their three-dimensional structure. A critical distinction must be made between the properties of enantiomers and conformers.

Enantiomers: (R)- vs. (S)-Methylcyclooctane

Enantiomers have identical physical properties in an achiral environment.[8] This includes boiling point, melting point, density, and refractive index. Their chemical properties are also identical when reacting with achiral reagents.

The defining difference between enantiomers is their interaction with chiral entities:

  • Optical Activity: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-).[1] This property is used for their characterization via polarimetry. It is important to note that there is no simple correlation between the (R/S) designation and the sign of optical rotation.[1]

  • Biological Activity: In a chiral environment, such as the active site of an enzyme or a receptor, enantiomers can exhibit significantly different biological activities. This is a cornerstone of modern drug development, as one enantiomer may be therapeutically active while the other is inactive or even harmful.

Conformational Isomers

Unlike enantiomers, different conformers of a single enantiomer have different energies and therefore different stabilities. The energy differences between conformers are typically small, allowing for rapid interconversion at room temperature.[6] As a result, they cannot be isolated as separate substances under normal conditions. Their existence and relative populations are typically studied using spectroscopic methods like NMR at low temperatures, where the interconversion can be slowed or "frozen out".[9][10]

Quantitative Data

Specific experimental data for the individual enantiomers of this compound are scarce in publicly available literature. The table below summarizes computed properties for the unresolved mixture of this compound and highlights the expected relationships for the individual stereoisomers.

PropertyValue (for this compound mixture)Expected Relationship for EnantiomersSource
Molecular FormulaC₉H₁₈Identical[11]
Molecular Weight126.24 g/mol Identical[11]
Boiling Point~165-167 °C (Predicted)IdenticalInferred
Density0.8135 g/cm³ (Predicted)IdenticalInferred
XLogP34.7Identical[11]
Optical Rotation [α]0 (for racemic mixture)Equal and opposite (e.g., +x° for R, -x° for S)[2]
Relative EnergyN/AIdentical[8]

Experimental Protocols

The synthesis, separation, and characterization of this compound stereoisomers require a combination of synthetic organic chemistry and analytical techniques.

workflow cluster_synthesis Synthesis cluster_analysis Separation & Analysis Start Cyclooctanone Grignard Grignard Reaction (CH3MgBr) Start->Grignard Dehydration Dehydration (Acid catalyst) Grignard->Dehydration Hydrogenation Hydrogenation (H2, Pd/C) Dehydration->Hydrogenation Racemate Racemic this compound Hydrogenation->Racemate Chiral_GC Chiral GC/HPLC Resolution Racemate->Chiral_GC R_Isomer (R)-Enantiomer Chiral_GC->R_Isomer S_Isomer (S)-Enantiomer Chiral_GC->S_Isomer Polarimetry Polarimetry R_Isomer->Polarimetry NMR NMR Spectroscopy (Conformational Analysis) R_Isomer->NMR S_Isomer->Polarimetry S_Isomer->NMR

Figure 2: General experimental workflow for synthesis and analysis.
Synthesis of Racemic this compound

A plausible laboratory synthesis starts from commercially available cyclooctanone.

  • Grignard Reaction: Cyclooctanone is reacted with methylmagnesium bromide (CH₃MgBr) in an anhydrous ether solvent (e.g., diethyl ether or THF). This is followed by an aqueous acidic workup (e.g., with NH₄Cl) to produce 1-methylcyclooctanol.

  • Dehydration: The resulting tertiary alcohol is dehydrated to form 1-methylcyclooctene (B1609318). This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid, or by using a milder reagent like iodine.

  • Hydrogenation: The 1-methylcyclooctene is then hydrogenated to yield this compound. This is performed using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). The product of this sequence is a racemic mixture of (R)- and (S)-methylcyclooctane.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved using chiral chromatography.[4]

Protocol: Chiral Gas Chromatography (GC)

  • Column: A capillary column with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are often effective for separating hydrocarbon enantiomers.[12]

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation: A dilute solution of the racemic this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split injection mode is typically used to avoid column overloading.

    • Temperature Program: An optimized temperature program is crucial. This usually involves starting at a low temperature and ramping up to facilitate separation. The exact temperatures depend on the specific column used.

    • Detection: The FID provides a signal for the eluting enantiomers. Under optimal conditions, two separate peaks corresponding to the (R)- and (S)-enantiomers will be observed with different retention times.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformations of cyclic molecules in solution.[13][14]

Protocol: Variable-Temperature ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: A concentrated solution of an enantiomerically pure sample of this compound is prepared in a solvent that remains liquid at very low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂ or a mixture like CD₂Cl₂/CHFCl₂).

  • Procedure:

    • Room Temperature Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature. Due to rapid conformational interconversion, the spectrum will show a set of time-averaged signals, with one signal for each chemically non-equivalent carbon.

    • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of interconversion between conformers slows down.

    • Coalescence: At a certain temperature, known as the coalescence temperature, the signals for carbons that have different chemical shifts in the major conformers will broaden significantly.

    • "Frozen-Out" Spectrum: At a sufficiently low temperature (e.g., below -120 °C), the interconversion becomes slow on the NMR timescale. The spectrum will then show separate signals for each carbon in each of the significantly populated conformers. The relative areas of these signals correspond to the relative populations of the conformers, from which the Gibbs free energy difference (ΔG°) between them can be calculated.

Conclusion

The stereochemistry of this compound is a complex yet illustrative example of fundamental organic chemistry principles. It possesses a single chiral center, giving rise to a pair of enantiomers, each of which exists as a dynamic equilibrium of multiple ring conformers. While the physical properties of the enantiomers are identical in an achiral setting, their interaction with chiral environments, a key consideration in pharmacology, will differ. The detailed characterization and separation of these stereoisomers rely on advanced analytical techniques, primarily chiral chromatography and variable-temperature NMR spectroscopy. For professionals in drug development, understanding the stereochemical nuances of such saturated ring systems is crucial, as even simple alkyl scaffolds can impart profound stereoselectivity in interactions with biological macromolecules.

References

Potential Research Applications of Methylcyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclooctane, a nine-carbon cycloalkane, is a molecule of growing interest in several scientific and industrial domains. While traditionally viewed as a simple hydrocarbon, recent research has highlighted its potential in advanced fuel formulations and as a versatile scaffold in organic synthesis. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its synthesis, physicochemical properties, and emerging use as a high-performance fuel component. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild, sweet odor.[1] Its nonpolar nature dictates its solubility, being highly soluble in organic solvents like hexane (B92381) and benzene, while poorly soluble in polar solvents such as water.[1] This property makes it a suitable nonpolar solvent for various chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₈[2]
Molecular Weight126.24 g/mol [2]
Density0.8135 g/cm³[1]
Melting Point-40.90 °C[1]
Boiling Point177.40 °C[1]
Flash Point45.0 °C[1]
Heat of VaporizationModerate[1]

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a two-step process starting from cyclooctanone (B32682). The first step is the α-methylation of cyclooctanone to form 2-methylcyclooctanone (B75978), followed by a Wolff-Kishner reduction to yield the final product.

Experimental Protocol: Synthesis of 2-Methylcyclooctanone

This protocol describes the α-methylation of cyclooctanone via enolate formation.[1]

Materials:

  • Cyclooctanone

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours.

  • Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-methylcyclooctanone.

Table 2: Spectroscopic Data for 2-Methylcyclooctanone

TechniqueDataReference(s)
¹H NMR (CDCl₃, 400 MHz)δ 2.55-2.45 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.20 (m, 6H), 1.05 (d, J=6.8 Hz, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz)δ 216.5, 48.2, 42.5, 33.1, 27.8, 26.5, 25.0, 24.8, 15.2[1]
IR (neat, cm⁻¹)2925, 2855, 1701 (C=O), 1460, 1445[1]
Experimental Protocol: Wolff-Kishner Reduction of 2-Methylcyclooctanone

This general protocol for the Wolff-Kishner reduction can be adapted for the conversion of 2-methylcyclooctanone to this compound.[3][4] The Huang-Minlon modification is often preferred for its shorter reaction times and higher yields.[3]

Materials:

Procedure (Huang-Minlon Modification):

  • In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone, hydrazine hydrate (excess), and potassium hydroxide in diethylene glycol.

  • Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine are then removed by distillation, allowing the reaction temperature to rise to around 200 °C.[3]

  • Continue to heat the reaction mixture until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or pentane).

  • Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Synthesis_Workflow cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Wolff-Kishner Reduction Cyclooctanone Cyclooctanone Enolate_Formation Enolate Intermediate Cyclooctanone->Enolate_Formation 1. LDA, THF, -78°C Methylation Methylation Enolate_Formation->Methylation 2. CH3I Two_Methylcyclooctanone 2-Methylcyclooctanone Methylation->Two_Methylcyclooctanone Work-up & Purification Hydrazone_Formation Hydrazone Intermediate Two_Methylcyclooctanone->Hydrazone_Formation 1. H2NNH2·H2O, KOH Reduction Reduction Hydrazone_Formation->Reduction 2. Heat, ~200°C This compound This compound Reduction->this compound Work-up & Purification Jet_Fuel_Application cluster_production Bio-based Fuel Production cluster_blending Fuel Blending & Performance cluster_benefits Performance Benefits Biomass Biomass (e.g., Isoprenol) Isoprene Isoprene Biomass->Isoprene Bioconversion DMCOD 1,6-Dimethyl-1,5- cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4] Cycloaddition DMCO 1,4-Dithis compound (DMCO) DMCOD->DMCO Hydrogenation Fuel_Blend High-Performance Fuel Blend DMCO->Fuel_Blend Additive Higher_Energy_Density Higher Energy Density Fuel_Blend->Higher_Energy_Density Leads to Improved_Cold_Flow Improved Cold-Flow Properties Fuel_Blend->Improved_Cold_Flow Leads to Reduced_Soot Reduced Soot Formation Fuel_Blend->Reduced_Soot Potential for Conventional_Fuel Conventional or Bio-based Jet Fuel Conventional_Fuel->Fuel_Blend

References

An In-Depth Technical Guide to the Ring Strain Energy of Cyclooctane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies used to determine the ring strain energy of medium-sized cycloalkanes, with a particular focus on the cyclooctane (B165968) framework. Due to a lack of specific experimental thermochemical data for methylcyclooctane in the reviewed literature, this document leverages data for the parent cyclooctane molecule as a well-studied proxy. The guide details the theoretical basis of ring strain, outlines rigorous experimental protocols for its determination via bomb calorimetry, and describes modern computational approaches for conformational analysis and energy calculation. Furthermore, it includes mandatory visualizations to elucidate key concepts and experimental workflows, adhering to the specified formatting requirements.

Introduction to Ring Strain in Cycloalkanes

Ring strain is a type of instability that arises when the bonds in a cyclic molecule deviate from their ideal geometries, leading to an increase in the molecule's potential energy.[1] This excess energy, known as ring strain energy (RSE), is a critical factor in determining the molecule's conformational preferences, reactivity, and overall stability. RSE is a composite of three main contributing factors:

  • Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the ideal 109.5° for sp³-hybridized carbon atoms.

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms, creating repulsive interactions.

  • Steric Strain (Van der Waals or Transannular Strain): This results from non-bonded atoms within the ring approaching each other too closely, leading to repulsive van der Waals forces. In medium-sized rings like cyclooctane, transannular strain is a particularly significant contributor.

The cyclooctane ring is notable for its conformational complexity, adopting several non-planar conformations of similar energy to minimize these strains.[2][3] The introduction of a substituent, such as a methyl group, further complicates this conformational landscape.

Quantitative Analysis of Ring Strain Energy

The experimental enthalpy of formation is most commonly derived from the heat of combustion, measured using bomb calorimetry. For cyclooctane, various studies have reported its enthalpy of formation. A reanalyzed value from Spitzer and Huffman's combustion data is -169.4 ± 1.6 kJ/mol for the liquid state.[1] Another study reports a value of -156.2 ± 1.2 kJ mol-1.[4]

The table below summarizes the available thermochemical data for cyclooctane, which serves as the basis for understanding the energetic properties of its substituted derivatives.

CompoundEnthalpy of Combustion (Liquid, kJ/mol)Enthalpy of Formation (Liquid, kJ/mol)Calculated Ring Strain Energy (kJ/mol)
Cyclooctane-5265.7 ± 0.9[1]-169.4 ± 1.6[1]~41-52[4]

Note: The ring strain energy is a calculated value and can vary depending on the theoretical model used for the strain-free reference.

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

The following protocol outlines the steps for determining the enthalpy of combustion of a liquid cycloalkane like this compound.

Objective: To measure the heat of combustion of a liquid sample at constant volume to calculate its enthalpy of formation.

Apparatus:

  • Isoperibol bomb calorimeter

  • High-pressure oxygen bomb

  • Crucible

  • Pellet press (for solid standards)

  • Ignition unit

  • High-precision thermometer (±0.001 °C)

  • Fuse wire (e.g., nichrome)

  • Benzoic acid (for calibration)

  • Liquid sample (this compound) in a gelatin capsule

Procedure:

  • Calibration of the Calorimeter:

    • A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible.

    • A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

    • The bomb is assembled and purged with oxygen before being filled to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precise volume of water.

    • The calorimeter is sealed, and the temperature is allowed to equilibrate.

    • The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature change.[5]

  • Combustion of the Liquid Sample:

    • A known mass of the liquid sample (e.g., this compound) is encapsulated in a gelatin capsule of known mass and heat of combustion.

    • The capsule is placed in the crucible, and the fuse wire is positioned to ensure ignition.

    • The bomb is charged with oxygen and placed in the calorimeter as in the calibration step.

    • The sample is ignited, and the temperature change is recorded.[6]

  • Data Analysis:

    • The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are applied for the heat of combustion of the gelatin capsule and the fuse wire.

    • The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law and the known enthalpies of formation of CO₂ and H₂O.[4]

Computational Protocol: Conformational Analysis and Strain Energy Calculation

Computational chemistry provides a powerful alternative for investigating the conformational preferences and ring strain energy of molecules like this compound.

Objective: To identify the low-energy conformers of this compound and calculate their relative energies and the overall ring strain energy.

Software: Gaussian, Spartan, or similar molecular modeling software.

Methodology:

  • Conformational Search:

    • A systematic or stochastic conformational search is performed to identify all possible low-energy conformations of this compound. This can be achieved using molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods.

    • The search will explore the various ring puckering modes and the placement of the methyl group (axial vs. equatorial-like positions).

  • Geometry Optimization and Energy Calculation:

    • The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Vibrational frequency calculations are performed to confirm that each optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

  • Ring Strain Energy Calculation:

    • The ring strain energy is calculated using a homodesmotic or isodesmic reaction scheme. This involves formulating a balanced hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides. The reactants include the strained cyclic molecule, and the products consist of strain-free acyclic molecules.

    • The energies of all species in the reaction are calculated at the same level of theory.

    • The ring strain energy is the difference between the sum of the energies of the products and the sum of the energies of the reactants.

Visualizations

Conformational Landscape of Cyclooctane

The following diagram illustrates the primary low-energy conformations of the cyclooctane ring. The introduction of a methyl group would lead to multiple substituted versions of each of these conformers, each with a distinct energy level.

G BoatChair Boat-Chair (BC) TwistBoatChair Twist-Boat-Chair (TBC) BoatChair->TwistBoatChair Transition State BoatBoat Boat-Boat (BB) BoatChair->BoatBoat Transition State Crown Crown TwistBoatChair->Crown Transition State

Fig. 1: Key conformers of the cyclooctane ring.
Experimental Workflow for Ring Strain Energy Determination

This diagram outlines the logical flow of the experimental determination of ring strain energy using bomb calorimetry.

G cluster_calibration Calorimeter Calibration cluster_sample Sample Analysis cluster_rse Ring Strain Energy Calculation Cal_Start Combust Benzoic Acid Cal_Measure Measure ΔT_cal Cal_Start->Cal_Measure Cal_Calc Calculate Heat Capacity (C_cal) Cal_Measure->Cal_Calc Sample_Calc_q Calculate Heat of Combustion (q_comb) Cal_Calc->Sample_Calc_q Use C_cal Sample_Start Combust this compound Sample_Measure Measure ΔT_sample Sample_Start->Sample_Measure Sample_Measure->Sample_Calc_q Sample_Calc_H Calculate Enthalpy of Formation (ΔHf) Sample_Calc_q->Sample_Calc_H RSE_Calc Calculate RSE using Homodesmotic Reaction Sample_Calc_H->RSE_Calc Use ΔHf

Fig. 2: Workflow for experimental RSE determination.

Conclusion

The ring strain energy of this compound, while not explicitly quantified in readily available literature, can be understood through the established principles and methodologies applied to its parent molecule, cyclooctane. The inherent flexibility and multiple low-energy conformations of the cyclooctane ring system present a complex but tractable challenge for both experimental and computational chemists. The protocols detailed in this guide provide a robust framework for the accurate determination of thermochemical data and the elucidation of the conformational preferences that are critical for applications in medicinal chemistry and materials science. Further research focusing on the experimental determination of the heat of combustion of this compound would be invaluable for validating computational models and providing a definitive value for its ring strain energy.

References

An In-depth Technical Guide to the Discovery and Synthesis of Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclooctane, a saturated hydrocarbon featuring an eight-membered carbocyclic ring, has been a subject of interest in organic synthesis and conformational analysis. Its preparation has evolved from early methods of cycloalkane synthesis to more refined and efficient protocols. This technical guide provides a comprehensive overview of the historical discovery and the various synthetic routes developed for this compound. Key methodologies, including the Wolff-Kishner reduction of methylcyclooctanone isomers and the catalytic hydrogenation of methylcyclooctene, are detailed with experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound and its precursors are also presented to aid in laboratory synthesis and identification.

Introduction

The synthesis of medium-sized rings, such as the cyclooctane (B165968) moiety in this compound, has historically presented a challenge to organic chemists due to unfavorable entropic and enthalpic factors. However, the unique conformational properties and the presence of such rings in various natural products and synthetic targets have driven the development of numerous synthetic strategies. This guide focuses on the synthesis of this compound, a simple yet important model compound for studying the properties and reactivity of substituted cyclooctanoids.

Historical Perspective

While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation is intrinsically linked to the development of general methods for cycloalkane synthesis in the early 20th century. The work of chemists like N.D. Zelinsky on the synthesis of cycloalkanes laid the groundwork for the preparation of such compounds. A plausible early approach to this compound would have involved the multi-step synthesis of a suitable methylcyclooctanone precursor followed by its reduction.

A significant breakthrough that enabled the efficient synthesis of alkanes from carbonyl compounds was the Wolff-Kishner reduction , discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. This reaction, which involves the base-catalyzed decomposition of a hydrazone intermediate, provided a reliable method to convert ketones and aldehydes to their corresponding alkanes. The subsequent Huang-Minlon modification in 1946, utilizing a high-boiling solvent like diethylene glycol, significantly improved the practicality and yield of the Wolff-Kishner reduction, making it a cornerstone in synthetic organic chemistry and a key method for preparing compounds like this compound.

Synthetic Routes to this compound

Two primary and efficient routes for the synthesis of this compound have been established: the reduction of a methylcyclooctanone isomer and the hydrogenation of 1-methylcyclooctene (B1609318).

Synthesis via Wolff-Kishner Reduction of 2-Methylcyclooctanone (B75978)

This approach utilizes the readily available 2-methylcyclooctanone as a precursor. The carbonyl group is converted to a methylene (B1212753) group using the Wolff-Kishner reduction, specifically the Huang-Minlon modification, which is known for its high yields and applicability to sterically unhindered ketones.

Reaction Pathway:

G 2-Methylcyclooctanone 2-Methylcyclooctanone Hydrazone Intermediate Hydrazone Intermediate 2-Methylcyclooctanone->Hydrazone Intermediate H₂NNH₂·H₂O, KOH This compound This compound Hydrazone Intermediate->this compound Diethylene Glycol, Δ

Figure 1: Wolff-Kishner reduction of 2-Methylcyclooctanone.

Experimental Protocol: Huang-Minlon Reduction of 2-Methylcyclooctanone [1][2][3][4]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-methylcyclooctanone (1.0 eq), diethylene glycol, hydrazine hydrate (10 eq), and potassium hydroxide (4 eq).

    • Heat the mixture to reflux (approximately 130-140 °C) for 2 hours to facilitate the formation of the hydrazone intermediate.

    • After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine hydrate.

    • Once the distillation is complete, increase the temperature of the reaction mixture to 190-200 °C and maintain it at reflux for an additional 4 hours. The evolution of nitrogen gas should be observed.

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with dilute HCl and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • The crude this compound can be purified by distillation.

Quantitative Data:

ParameterValue
Typical Yield>90%
Reaction Time~6 hours
Reflux Temperature (Hydrazone formation)130-140 °C
Reflux Temperature (Reduction)190-200 °C
Synthesis via Catalytic Hydrogenation of 1-Methylcyclooctene

This method involves the saturation of the double bond in 1-methylcyclooctene using catalytic hydrogenation. This is a clean and high-yielding reaction, provided an appropriate catalyst is used.

Reaction Pathway:

G 1-Methylcyclooctene 1-Methylcyclooctene This compound This compound 1-Methylcyclooctene->this compound H₂, Pd/C

Figure 2: Catalytic hydrogenation of 1-Methylcyclooctene.

Experimental Protocol: Catalytic Hydrogenation of 1-Methylcyclooctene

  • Materials:

  • Procedure:

    • Dissolve 1-methylcyclooctene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent used for the reaction.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound. The product is often pure enough for most purposes, but can be further purified by distillation if necessary.

Quantitative Data:

ParameterValue
Typical Yield>95%
Reaction Time2-12 hours
Hydrogen Pressure1-3 atm
Catalyst Loading5-10 mol%

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₈[5]
Molecular Weight126.24 g/mol [5]
Boiling Point161.9 °C at 760 mmHg[5]
Density0.779 g/cm³[5]
Refractive Index1.427[5]
Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by the absence of bands associated with functional groups and the presence of strong C-H stretching and bending vibrations.

  • C-H stretching (sp³): 2920-2850 cm⁻¹ (strong)

  • CH₂ bending: ~1465 cm⁻¹ (medium)

  • CH₃ bending: ~1375 cm⁻¹ (weak to medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is complex due to the conformational flexibility of the eight-membered ring, resulting in broad, overlapping multiplets for the methylene protons in the range of δ 1.2-1.8 ppm. The methyl protons appear as a doublet or a complex multiplet around δ 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides more distinct signals. The methyl carbon appears around δ 23 ppm. The ring carbons exhibit a series of peaks in the range of δ 26-36 ppm. The exact chemical shifts can vary slightly depending on the solvent and temperature.

Conclusion

The synthesis of this compound, while seemingly straightforward, is rooted in the historical development of powerful synthetic methodologies. The Wolff-Kishner reduction and catalytic hydrogenation remain the most reliable and high-yielding methods for its preparation. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and identify this compound in a laboratory setting. The presented information serves as a valuable resource for professionals in organic synthesis, drug development, and related scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: Methylcyclooctane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclooctane is a non-polar, acyclic hydrocarbon solvent that presents an alternative to more conventional non-polar solvents like hexane, cyclohexane, and toluene (B28343) in organic synthesis.[1] Its unique physical properties, including a relatively high boiling point and low volatility, may offer advantages in specific reaction setups.[1] These application notes provide a comprehensive overview of this compound's properties, potential applications, and general protocols for its use in common organic reactions. While specific documented uses of this compound as a primary solvent in many named reactions are limited in readily available literature, its characteristics suggest it as a viable option for exploration in process development and optimization. Cycloalkanes, in general, are utilized as non-polar solvents in various industrial and laboratory settings.[2][3][4][5]

Physicochemical Properties of this compound

A clear understanding of a solvent's physical properties is crucial for its effective application. The following table summarizes the key physicochemical properties of this compound in comparison to other common non-polar solvents.

PropertyThis compoundn-HexaneCyclohexaneToluene
Molecular Formula C₉H₁₈C₆H₁₄C₆H₁₂C₇H₈
Molecular Weight ( g/mol ) 126.24[1][6]86.1884.1692.14
Boiling Point (°C) 161.9 - 177.4[1][7]68.5 - 69.180.7110.6
Melting Point (°C) -40.9[1]-956.5-95
Density (g/cm³ at 20°C) 0.8135[1]~0.655~0.779~0.867
Flash Point (°C) 37.7[7]-23-204
Solubility in Water Poor/Insoluble[1][2]InsolubleInsolubleInsoluble
Polarity Non-polar[1]Non-polarNon-polarNon-polar

Potential Applications in Organic Synthesis

Given its non-polar nature and higher boiling point compared to linear alkanes and cyclohexane, this compound could be a suitable solvent for reactions requiring elevated temperatures where solvent loss through evaporation is a concern. Its chemical inertness makes it a potential medium for a variety of transformations involving non-polar reagents and intermediates.

General Considerations for Solvent Selection

The choice of a solvent is a critical parameter in the success of an organic reaction. The following workflow provides a general guideline for solvent selection, where this compound can be considered as a non-polar option.

Solvent_Selection_Workflow cluster_nonpolar Non-Polar Solvent Options A Define Reaction Requirements (Temperature, Reactant/Product Polarity) B Initial Solvent Screening (Polar vs. Non-Polar) A->B C Consider Non-Polar Solvents B->C Non-Polar Reaction D Evaluate Physical Properties (Boiling Point, Freezing Point, Density) C->D Hexane Hexane C->Hexane Toluene Toluene C->Toluene This compound This compound C->this compound E Assess Safety & Environmental Impact (Toxicity, Flammability, Green Chemistry Metrics) D->E F Perform Small-Scale Test Reactions E->F G Optimize Reaction Conditions F->G H Scale-Up G->H

A general workflow for solvent selection in organic synthesis.

Experimental Protocols (General Guidance)

The following are generalized protocols for common organic reactions. While not specifically documented with this compound, its properties suggest it could be substituted for other non-polar solvents. Researchers should perform initial small-scale trials to validate its suitability for their specific reaction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. It typically proceeds in a non-polar or ethereal solvent.

Objective: To synthesize an alkene from a carbonyl compound and a phosphonium (B103445) ylide.

Materials:

  • Aldehyde or ketone

  • Triphenylphosphonium ylide (or its corresponding salt and a strong base)

  • This compound (anhydrous)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Protocol:

  • Under an inert atmosphere, suspend the phosphonium salt in anhydrous this compound in a flame-dried flask.

  • Cool the suspension to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide. The formation of a colored solution often indicates ylide generation.

  • To the resulting ylide solution, add the aldehyde or ketone dissolved in a minimal amount of anhydrous this compound dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC or GC for completion. The higher boiling point of this compound allows for higher reaction temperatures if required.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The lower volatility of this compound may require higher vacuum or temperature for complete removal compared to hexane.

  • Purify the crude product by chromatography or distillation.

Grignard Reaction

Grignard reactions are fundamental for the formation of carbon-carbon bonds. They require anhydrous, aprotic solvents.

Objective: To form a new carbon-carbon bond by reacting an organomagnesium halide with an electrophile.

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings

  • Electrophile (e.g., aldehyde, ketone, ester)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Inert gas atmosphere

  • Standard glassware for anhydrous reactions

Protocol:

  • Under an inert atmosphere, place magnesium turnings and an iodine crystal in a flame-dried flask.

  • Add a small portion of the alkyl or aryl halide dissolved in anhydrous this compound.

  • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.

  • Add the remaining halide solution dropwise to maintain a gentle reflux. The higher boiling point of this compound may require a higher external temperature to initiate and sustain the reaction compared to diethyl ether or THF.

  • After the magnesium has been consumed, cool the Grignard reagent to a suitable temperature.

  • Slowly add the electrophile dissolved in anhydrous this compound.

  • Stir the reaction mixture until completion, as monitored by TLC or GC.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product.

Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction to form C-C bonds. It often employs a mixture of solvents, including a non-polar component.

Objective: To synthesize a biaryl or related compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl or vinyl halide/triflate

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound

  • A polar co-solvent (e.g., water, ethanol) if necessary for a two-phase system

  • Inert gas atmosphere

Protocol:

  • In a flask, combine the aryl halide/triflate, boronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas.

  • Add degassed this compound and any necessary co-solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The high boiling point of this compound is advantageous for reactions requiring high temperatures.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7]

  • Handling: Work in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of waste this compound in accordance with local, state, and federal regulations for flammable organic solvents.

Logical Relationships in Solvent-Based Synthesis

The following diagram illustrates the logical dependencies and considerations when planning a synthesis where the solvent plays a critical role.

Synthesis_Logic cluster_planning Pre-Synthesis Planning cluster_selection Solvent Selection cluster_execution Experimental Execution A Reaction Type (e.g., Grignard, Wittig) D Solvent Properties (Polarity, Boiling Point, Inertness) A->D B Reagent & Product Properties (Polarity, Stability) B->D C Desired Reaction Conditions (Temperature, Time) C->D E This compound Evaluation (High BP, Non-Polar) D->E F Protocol Development E->F G Work-up & Purification F->G H Analysis & Characterization G->H

Logical dependencies in solvent-driven synthesis planning.

Conclusion

This compound presents itself as a viable, albeit under-explored, non-polar solvent for organic synthesis. Its high boiling point and chemical inertness are advantageous properties that warrant its consideration as a substitute for more traditional solvents, particularly in high-temperature applications. The provided general protocols offer a starting point for researchers to investigate the utility of this compound in their own synthetic endeavors. Further experimental validation is encouraged to establish a broader understanding of its scope and limitations in modern organic chemistry.

References

High-Temperature Applications of Methylcyclooctane as a Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methylcyclooctane as a solvent in high-temperature applications. Due to the limited specific data on this compound at elevated temperatures, this guide also draws upon information from analogous cycloalkanes and general principles of high-temperature organic synthesis.

Application Notes

This compound is a nonpolar, aprotic solvent with a relatively high boiling point, making it a candidate for chemical reactions and processes requiring elevated temperatures. Its cycloaliphatic structure offers different solvency and reactivity characteristics compared to aromatic or linear alkane solvents.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Boiling Point 177.40 °C
Melting Point -40.90 °C
Density 0.813 g/cm³ at 20 °C
Appearance Colorless liquid
Solubility Soluble in most organic solvents; insoluble in water.
Thermal Stability
Solvent Characteristics at High Temperatures

As a nonpolar solvent, this compound is an excellent choice for dissolving nonpolar and weakly polar organic compounds.[5][6][7] The solubility of many organic compounds increases with temperature.[6] Therefore, this compound can be particularly useful for reactions where reactants have limited solubility at room temperature. Its high boiling point allows for a wide operating temperature range, which can significantly increase reaction rates.

Potential high-temperature applications include:

  • Organic Synthesis: As a medium for reactions that require high activation energies, such as certain cycloadditions, rearrangements, or condensation reactions.

  • Polymer Science: For the dissolution and processing of certain polymers that are insoluble in lower-boiling solvents.

  • Materials Science: As a solvent for the synthesis of nanoparticles or other advanced materials where temperature control is critical.

Protocols

General Experimental Protocol for a High-Temperature Reaction in a Sealed Tube

This protocol provides a general guideline for conducting a chemical reaction in this compound at temperatures above its boiling point using a sealed pressure vessel. Extreme caution must be exercised when heating a closed system. The pressure inside the vessel will increase significantly. Ensure the pressure vessel is rated for the intended temperature and pressure.

Materials:

  • This compound (anhydrous, appropriate grade for the reaction)

  • Reactants and catalysts

  • Pressure vessel (e.g., a thick-walled glass sealed tube or a stainless-steel autoclave) with a pressure-rated cap and appropriate sealing mechanism (e.g., Teflon liner)

  • Stir bar (if applicable)

  • Heating mantle or oil bath with a temperature controller and a secondary containment vessel

  • Blast shield

  • Standard laboratory glassware for workup

  • Personal protective equipment (safety glasses, lab coat, gloves, face shield)

Procedure:

  • Vessel Preparation:

    • Thoroughly clean and dry the pressure vessel. Inspect the vessel for any cracks or defects before use.

    • Add a magnetic stir bar to the vessel if stirring is required.

  • Charging the Vessel:

    • Add the reactants and any solid catalysts to the pressure vessel.

    • Add the required volume of this compound. The total volume of the reaction mixture should not exceed 50-75% of the vessel's capacity to allow for solvent expansion and vapor pressure buildup.

  • Sealing the Vessel:

    • Securely seal the pressure vessel according to the manufacturer's instructions. Ensure the seal is tight to prevent any leaks at high pressure.

  • Heating and Reaction:

    • Place the sealed vessel inside a heating mantle or an oil bath situated in a fume hood.

    • Crucially, place a blast shield in front of the setup.

    • Slowly heat the reaction mixture to the desired temperature while monitoring the temperature and, if possible, the pressure.

    • Maintain the reaction at the set temperature for the required duration. If using a stir bar, ensure adequate stirring.

  • Cooling and Workup:

    • After the reaction is complete, turn off the heating and allow the vessel to cool down to room temperature slowly and undisturbed behind the blast shield. Do not attempt to cool the vessel rapidly , as this can cause thermal shock and vessel failure.

    • Once at room temperature, carefully and slowly vent any excess pressure according to the vessel's instructions.

    • Open the vessel in the fume hood.

    • Transfer the reaction mixture to a suitable flask for workup (e.g., extraction, filtration, distillation) to isolate and purify the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare Pressure Vessel B Add Reactants & this compound A->B C Seal Vessel Securely B->C D Heat to Target Temperature (with Blast Shield) C->D E Maintain Temperature & Stir D->E F Cool to Room Temperature E->F G Vent Pressure F->G H Open Vessel G->H I Isolate & Purify Product H->I

Caption: Experimental workflow for a high-temperature reaction in this compound.

Summary and Outlook

This compound presents a viable option as a high-boiling, nonpolar solvent for a variety of high-temperature applications in research and development. Its physical properties allow for reactions to be conducted at elevated temperatures, potentially leading to increased reaction rates and improved solubility of nonpolar compounds.

However, the lack of specific data on its thermal decomposition and high-temperature solvent properties necessitates a cautious approach. Researchers should conduct thorough safety assessments and preliminary experiments to determine the suitability and stability of this compound for their specific application. Further research into the high-temperature behavior of this compound will be invaluable for expanding its utility in organic synthesis and materials science.

References

Application Notes and Protocols for Methylcyclooctane as a Hydrogen Storage Material

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available research on methylcyclooctane (MCHO) as a specific liquid organic hydrogen carrier (LOHC) is limited. The vast majority of research in this area focuses on the methylcyclohexane (B89554) (MCH) - toluene (B28343) system due to its favorable combination of hydrogen storage density, reaction kinetics, and the availability of well-established industrial processes.

Therefore, this document will provide detailed application notes and protocols using methylcyclohexane (MCH) as a representative and well-documented example of a cycloalkane-based LOHC . The principles, experimental setups, and analytical techniques described herein are directly applicable to the study and evaluation of other potential LOHC candidates, including this compound.

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. The concept involves the catalytic hydrogenation of an unsaturated organic compound (the hydrogen-lean form) to its saturated counterpart (the hydrogen-rich form) for storage, and subsequent dehydrogenation to release hydrogen when needed. The toluene-methylcyclohexane (MTH) system is a benchmark for this technology.[1] Toluene is hydrogenated to methylcyclohexane (MCH) for hydrogen storage, a process that is typically exothermic. The stored hydrogen is then released through the endothermic dehydrogenation of MCH back to toluene.[2][3] This cycle allows for a closed-loop operation, where the LOHC can be reused multiple times.

This compound, as a larger cycloalkane, is a potential LOHC candidate. Its physical and chemical properties, particularly its hydrogen storage capacity and the thermodynamics and kinetics of its dehydrogenation, would need to be thoroughly investigated to assess its viability. The protocols and data presented below for the MCH system provide a comprehensive framework for such an evaluation.

Quantitative Data Presentation

The following tables summarize key quantitative data for the methylcyclohexane-toluene LOHC system. These parameters are crucial for evaluating the performance and feasibility of any LOHC.

Table 1: Hydrogen Storage Properties of Methylcyclohexane

PropertyValueUnitReference
Gravimetric Hydrogen Density (Theoretical)6.2wt%[4]
Volumetric Hydrogen Density (Theoretical)47.3kg H₂/m³[4]
Enthalpy of Dehydrogenation~205kJ/mol

Table 2: Catalyst Performance in Methylcyclohexane Dehydrogenation

CatalystSupportTemperature (°C)MCH Conversion (%)H₂ Evolution Rate (mmol gPt⁻¹ min⁻¹)Reference
0.3 wt% PtAl₂O₃43097.5-[5]
0.2 wt% PtGranular Activated Carbon (GAC)30013.6160.2[6]
0.2 wt% PtSulfuric Acid Functionalized GAC30063.0741.1[6]
1.0 wt% Ptγ-Al₂O₃---

Note: The hydrogen evolution rate is a critical parameter for practical applications, indicating the speed at which hydrogen can be supplied.

Experimental Protocols

The following are detailed protocols for the key experimental procedures in evaluating a cycloalkane-based LOHC, using the MCH-toluene system as the model.

Protocol for Hydrogenation of Toluene to Methylcyclohexane

Objective: To catalytically hydrogenate toluene to methylcyclohexane for hydrogen storage.

Materials:

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum-based catalyst such as Pt/Al₂O₃)

  • Solvent (e.g., cyclohexane, if necessary)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Preparation: If preparing the catalyst in-house, follow established procedures such as impregnation or deposition of the active metal onto the support material. Commercial catalysts can also be used.[6]

  • Reactor Setup:

    • Ensure the autoclave is clean and dry.

    • Add the catalyst (e.g., 0.5 g of 1 wt% Pt/Al₂O₃) and toluene (e.g., 100 mL) to the reactor.

  • System Purge: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

  • Reaction:

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100-150 °C).

    • Monitor the pressure drop in the reactor, which indicates hydrogen consumption.

    • Maintain the reaction for a set period (e.g., 2-4 hours) or until the pressure stabilizes.

  • Product Collection and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated area.

    • Collect the liquid product.

    • Analyze the product composition using a gas chromatograph (GC) to determine the conversion of toluene and the selectivity to methylcyclohexane.

Protocol for Dehydrogenation of Methylcyclohexane

Objective: To catalytically dehydrogenate methylcyclohexane to release stored hydrogen.

Materials:

  • Methylcyclohexane (anhydrous)

  • Inert gas (e.g., nitrogen or argon)

  • Catalyst (e.g., Platinum-based catalyst such as Pt/Al₂O₃)

  • Fixed-bed flow reactor system equipped with a furnace, mass flow controllers, a condenser to separate the liquid product, and a gas outlet for hydrogen collection and analysis.

  • Gas chromatograph (GC) for analyzing both liquid and gas products.

Procedure:

  • Catalyst Loading: Load a specific amount of the catalyst (e.g., 1.0 g of 0.3 wt% Pt/Al₂O₃) into the fixed-bed reactor.[5]

  • Catalyst Reduction (if required): Heat the catalyst under a flow of hydrogen at a high temperature (e.g., 400°C) for a specified time (e.g., 2 hours) to reduce the metal oxide and activate the catalyst.[6]

  • System Purge: After reduction, purge the system with an inert gas to remove hydrogen.

  • Reaction:

    • Heat the reactor to the desired dehydrogenation temperature (e.g., 300-450 °C).[5]

    • Introduce a controlled flow of methylcyclohexane into the reactor using a liquid pump. An inert carrier gas can also be used.

    • The dehydrogenation reaction is endothermic, so adequate heating must be provided to maintain the reaction temperature.

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of hydrogen, unreacted MCH, and toluene, is passed through a condenser to separate the liquid components (MCH and toluene).

    • The non-condensable gas (primarily hydrogen) is collected, and its flow rate is measured. The purity of the hydrogen can be analyzed using a GC with a thermal conductivity detector (TCD).

    • The collected liquid sample is analyzed by GC with a flame ionization detector (FID) to determine the conversion of MCH and the selectivity to toluene.[3]

Visualizations

Reaction Pathway

The dehydrogenation of methylcyclohexane to toluene proceeds in a stepwise manner.

G MCH Methylcyclohexane (C7H14) MCHe Methylcyclohexene (C7H12) MCH->MCHe - H2 MCHd Methylcyclohexadiene (C7H10) MCHe->MCHd - H2 Toluene Toluene (C7H8) MCHd->Toluene - H2

Dehydrogenation pathway of methylcyclohexane.
Experimental Workflow for LOHC Evaluation

The following diagram illustrates a typical workflow for the experimental evaluation of a new LOHC candidate.

G cluster_synthesis Synthesis & Characterization cluster_testing Performance Testing cluster_analysis Analysis & Evaluation LOHC_Synthesis LOHC Synthesis (e.g., Hydrogenation) Dehydro_Test Dehydrogenation Experiments LOHC_Synthesis->Dehydro_Test Catalyst_Prep Catalyst Preparation & Characterization Catalyst_Prep->Dehydro_Test Rehydro_Test Re-hydrogenation (Cyclic Stability) Dehydro_Test->Rehydro_Test Product_Analysis Product Analysis (GC, GC-MS) Dehydro_Test->Product_Analysis Rehydro_Test->Product_Analysis Kinetics Kinetic & Thermodynamic Analysis Product_Analysis->Kinetics Performance_Eval Performance Evaluation (Yield, Rate, Stability) Kinetics->Performance_Eval

Workflow for LOHC evaluation.

Conclusion

References

Application Notes and Protocols: The Role of Methylcyclooctane in Fuel and Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclooctane (C₉H₁₈) is a saturated cyclic hydrocarbon belonging to the cycloalkane family.[1] As a component of some crude oils, it is relevant to the composition of conventional transportation fuels. In the field of combustion science, this compound and other cycloalkanes are studied to better understand the combustion behavior of real fuels like gasoline, diesel, and jet fuel. Due to the complexity of these fuels, which can contain hundreds of chemical species, surrogate fuels composed of a few representative compounds are often used in research.[2][3] this compound is a candidate for inclusion in these surrogate mixtures to represent the cycloalkane fraction of a fuel.[1]

These application notes provide an overview of the role of this compound in fuel and combustion studies, including its physical and chemical properties. Detailed experimental protocols for key combustion experiments are provided, based on established methodologies for similar cycloalkanes. Due to a lack of extensive experimental data specifically for this compound in the public domain, quantitative data for the closely related and commonly studied methylcyclohexane (B89554) is presented as a reference.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its application in fuel and combustion research.

PropertyValueReference
Molecular Formula C₉H₁₈[3]
Molecular Weight 126.24 g/mol [3]
Appearance Colorless liquid[1]
Nature Nonpolar[1]
Solubility Highly soluble in organic solvents (e.g., hexane, benzene); poorly soluble in polar solvents like water.[1]

Role in Surrogate Fuels

Real fuels are complex mixtures, making detailed chemical kinetic modeling computationally prohibitive.[2] Surrogate fuels, with a much smaller number of components, are formulated to mimic the physical and chemical properties of the real fuel. This compound, as a C9 cycloalkane, can be a potential component in surrogate mixtures for jet fuels and gasoline to represent the naphthenic (cycloalkane) content.[1] The selection of surrogate components is guided by the need to match properties such as cetane number, density, viscosity, and H/C ratio of the target fuel.[4][5]

Key Combustion Phenomena and Experimental Investigation

The combustion of this compound, like other hydrocarbons, involves complex chemical reactions that can be investigated through various experimental techniques. These experiments aim to measure key combustion parameters like ignition delay time, laminar flame speed, and species concentration profiles.

Ignition Delay Time (IDT)

Ignition delay time is a critical parameter characterizing the autoignition quality of a fuel under specific conditions of temperature, pressure, and mixture composition. It is a key metric for engine performance, particularly in advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).[3][6]

1. Shock Tube (ST)

Shock tubes are used to study chemical kinetics at high temperatures and pressures.[5] A mixture of fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time to ignition is measured.[5][7]

  • Apparatus: A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[5][7]

  • Mixture Preparation: A known concentration of this compound vapor is mixed with an oxidizer (e.g., air or a specific O₂/diluent mixture) in a mixing tank. The mixture is then introduced into the driven section of the shock tube to a specified initial pressure.

  • Experiment Execution: The diaphragm is ruptured, allowing the high-pressure driver gas (e.g., helium) to expand and generate a shock wave that propagates through the fuel-oxidizer mixture.[5] The temperature and pressure behind the reflected shock wave are calculated from the measured shock velocity.

  • Data Acquisition: Ignition is typically detected by a rapid increase in pressure (measured by a pressure transducer) or by the emission of light from radical species like OH* or CH* (detected by photomultiplier tubes with appropriate filters).[7] The ignition delay time is the time interval between the arrival of the reflected shock wave and the onset of ignition.[7]

2. Rapid Compression Machine (RCM)

RCMs simulate the compression stroke of an internal combustion engine, allowing for the study of autoignition under engine-relevant conditions.[6][8]

  • Apparatus: An RCM consists of a combustion chamber and a piston that is rapidly driven to compress the fuel-air mixture.[6]

  • Mixture Preparation: A homogeneous mixture of this compound, oxidizer, and diluent gases is prepared in a mixing vessel and introduced into the combustion chamber.

  • Experiment Execution: The piston rapidly compresses the mixture to a predefined pressure and temperature at the end of the compression stroke.[6]

  • Data Acquisition: The pressure in the combustion chamber is recorded over time using a pressure transducer. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[6][9]

The following table presents ignition delay times for methylcyclohexane, which are expected to be indicative of the behavior of this compound.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
12001.01.0~1000
14001.01.0~100
16001.01.0~20
12004.01.0~200
14004.01.0~30
70015.00.5~10000
80015.00.5~3000

Note: Data is approximate and collated from various studies on methylcyclohexane for illustrative purposes.[10][11][12]

Laminar Flame Speed (LFS)

Laminar flame speed is a fundamental property of a combustible mixture that quantifies its reactivity, exothermicity, and diffusivity.[13] It is crucial for the design of combustion devices and the validation of chemical kinetic models.

1. Counterflow Burner

This technique establishes two counter-flowing streams of premixed fuel and air, creating a stationary, flat flame.

  • Apparatus: A counterflow burner consists of two vertically aligned nozzles from which the premixed gas flows.[14][15]

  • Mixture Preparation: this compound is vaporized and mixed with air at a specific equivalence ratio. The flow rates are controlled by mass flow controllers.

  • Experiment Execution: The premixed gas is issued from both nozzles, creating a stagnation plane where a flat flame is stabilized.[14]

  • Data Acquisition: The flow velocity is measured using techniques like Particle Image Velocimetry (PIV). The flame speed is determined by extrapolating the measured flame displacement speeds to zero stretch rate.[15][16]

2. Spherically Expanding Flame in a Constant Volume Chamber

This method involves igniting a quiescent fuel-air mixture at the center of a spherical vessel and observing the outward propagation of the flame.

  • Apparatus: A spherical, high-pressure combustion chamber equipped with optical access and an ignition system (e.g., spark electrodes).[17]

  • Mixture Preparation: The chamber is filled with a premixed mixture of vaporized this compound and air to a desired initial pressure and temperature.

  • Experiment Execution: The mixture is centrally ignited, and the spherical flame propagates outwards.

  • Data Acquisition: The flame propagation is recorded using high-speed imaging. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then obtained by extrapolating the data to zero stretch.[17]

The table below shows representative laminar flame speeds for methylcyclohexane.

Equivalence Ratio (Φ)Pressure (atm)Temperature (K)Laminar Flame Speed (cm/s)
0.81353~35
1.01353~40
1.21353~38
1.05353~25
1.010353~18

Note: Data is approximate and based on studies of methylcyclohexane for illustrative purposes.[18]

Species Concentration Measurement

Identifying and quantifying the intermediate and final species during combustion is essential for developing and validating detailed chemical kinetic models.

A JSR is an ideal reactor for studying the oxidation and pyrolysis of fuels over a wide range of conditions.

  • Apparatus: A JSR is a spherical or cylindrical reactor with inlet jets designed to create a highly turbulent and uniform mixture of reactants.[1][19]

  • Mixture Preparation: A gaseous mixture of this compound, oxygen, and a large amount of an inert gas (like nitrogen or argon) is continuously fed into the reactor.[2][20]

  • Experiment Execution: The reactor is maintained at a constant temperature and pressure. The continuous flow of reactants and products ensures a steady-state condition.

  • Data Acquisition: Samples of the reacting mixture are extracted from the reactor and analyzed using techniques like gas chromatography (GC) for stable species and mass spectrometry (MS) for reactive intermediates.[1][2][20]

Chemical Kinetic Modeling

Detailed chemical kinetic models are crucial tools for simulating the combustion of fuels.[21][22] These models consist of a comprehensive set of elementary reactions with their corresponding rate constants. For this compound, a detailed kinetic model would include:

  • High-Temperature Reactions: Unimolecular decomposition of the fuel, H-atom abstraction reactions, and the subsequent decomposition of the resulting radicals.

  • Low-Temperature Reactions: The addition of molecular oxygen to alkyl radicals, followed by isomerization and decomposition pathways that are responsible for the negative temperature coefficient (NTC) behavior observed in some fuels.[8][9]

Currently, while specific models for this compound are not widely available, models for methylcyclohexane can serve as a starting point for its chemical kinetic description.[22][23] The development of a robust model for this compound would require extensive experimental data for validation.

Visualizations

Experimental Workflow for Ignition Delay Time Measurement

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Fuel This compound Mixer Mixing Tank Fuel->Mixer Oxidizer Oxidizer (e.g., Air) Oxidizer->Mixer ST Shock Tube / RCM Mixer->ST Introduce Mixture Sensor Pressure Transducer / PMT ST->Sensor DAQ Data Acquisition System Sensor->DAQ IDT Ignition Delay Time DAQ->IDT Calculate G Fuel This compound (RH) Radical Methylcyclooctyl Radical (R) Fuel->Radical H-abstraction RO2 Peroxy Radical (RO2) Radical->RO2 + O2 O2_add + O2 QOOH Hydroperoxyalkyl Radical (QOOH) RO2->QOOH Isomerization Isom Isomerization O2QOOH O2QOOH QOOH->O2QOOH + O2 Products Products (CO, CO2, H2O, etc.) QOOH->Products β-scission O2_add2 + O2 Chain_Branching Chain Branching O2QOOH->Chain_Branching Decomposition Decomp Decomposition Chain_Branching->Products

References

Application Note: Catalytic Hydrogenation of Methylcyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the catalytic hydrogenation of methylcyclooctene to produce methylcyclooctane. This reaction is a fundamental transformation in organic synthesis, yielding a saturated cyclic alkane from its unsaturated precursor. The methodology detailed below employs a heterogeneous catalyst, specifically palladium on carbon (Pd/C), a robust and highly efficient catalyst for this type of reduction.[1] This application note includes a detailed experimental protocol, a summary of key quantitative data, and a visualization of the experimental workflow to ensure clarity and reproducibility.

Introduction

Catalytic hydrogenation is a cornerstone of organic chemistry, facilitating the addition of hydrogen across double and triple bonds to yield saturated compounds.[2][3] The reduction of alkenes, such as methylcyclooctene, is a thermodynamically favorable process that results in the formation of a more stable alkane.[2] This reaction is widely utilized in various sectors, including the pharmaceutical and fine chemical industries, for the synthesis of complex molecules.[1]

The process typically involves the use of a metal catalyst, with common choices being platinum, palladium, and nickel.[1] Palladium on carbon (Pd/C) is frequently selected due to its high catalytic activity, selectivity, and ease of handling and removal from the reaction mixture.[1] The reaction proceeds via the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, facilitating the syn-addition of hydrogen atoms to the same face of the double bond.[4]

Data Presentation

The following table summarizes the key quantitative parameters for a representative experimental setup for the hydrogenation of methylcyclooctene. These values are based on established protocols for similar cycloalkenes and provide a solid foundation for successful execution.

ParameterValue/Description
Starting Material 1-Methylcyclooctene (B1609318)
Product This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Catalyst Loading 1-5 mol%
Hydrogen Pressure 1 atm (from a hydrogen balloon)
Solvent Anhydrous Ethanol (B145695)
Substrate Concentration ~0.1-0.5 M
Reaction Temperature Room Temperature (20-25 °C)
Typical Reaction Time 4-8 hours
Monitoring Technique GC-MS or TLC

Experimental Protocol

Materials:

  • 1-Methylcyclooctene

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Inert gas (Argon or Nitrogen)

  • Celite®

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Syringes and needles

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (1-5 mol%).

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove atmospheric oxygen.[1]

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add anhydrous ethanol via a syringe to the flask. Subsequently, add the 1-methylcyclooctene to the flask via a syringe.

  • Hydrogenation: Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material. The reaction is typically complete within 4-8 hours.[1]

  • Work-up: Upon completion, carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® using a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.[1]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product is often of high purity.

  • Purification (if necessary): If further purification is required, the this compound can be purified by distillation or column chromatography.

Visualizations

Experimental Workflow for the Hydrogenation of Methylcyclooctene

experimental_workflow setup Reaction Setup inert Inert Atmosphere setup->inert Purge with Ar/N2 addition Reagent Addition inert->addition Add Solvent & Substrate hydrogenation Hydrogenation addition->hydrogenation Introduce H2 monitoring Reaction Monitoring hydrogenation->monitoring Stir at RT workup Work-up & Catalyst Removal monitoring->workup Upon Completion isolation Product Isolation workup->isolation Filter & Concentrate product This compound isolation->product

Caption: A step-by-step workflow for the catalytic hydrogenation of methylcyclooctene.

References

Application Note: GC-MS Protocol for the Analysis of Methylcyclooctane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclooctane and its isomers are components of interest in various fields, including petrochemical analysis, environmental monitoring, and as potential impurities or metabolites in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound in complex mixtures. This application note provides a detailed protocol for the GC-MS analysis of this compound mixtures, including sample preparation, instrumental parameters, and data analysis.

Quantitative Data

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Retention and Mass Spectral Data for this compound

CompoundKovats Retention Index (Non-polar column)Molecular Weight ( g/mol )Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound992 - 1019[1]126.245541 (100%), 55 (85%), 69 (60%), 83 (40%), 111 (20%), 126 (15%)

Note: The Kovats retention index is a relative measure and may vary slightly depending on the specific GC conditions. The fragmentation pattern of cycloalkanes can be complex, but key fragments often arise from the loss of the alkyl side chain or the cleavage of the ring structure.[2][3][4]

Table 2: Illustrative Calibration Curve Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Response Factor (Area/Concentration)
112,50012,500
563,00012,600
10124,00012,400
25315,00012,600
50628,00012,560
Linearity (R²) 0.9995

Note: This is an example calibration curve. Actual values will depend on instrument sensitivity and settings. A correlation coefficient (R²) value close to 1 indicates a good linear relationship between concentration and detector response.[5][6][7]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound mixtures.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Sample Collection: Collect samples in clean glass containers to avoid contamination.[2]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) for sample dilution.[2] Avoid non-volatile solvents and water.[2]

  • Dilution: Dilute the sample with the chosen solvent to a concentration within the calibrated linear range of the instrument (e.g., 1-50 µg/mL).

  • Internal Standard: For enhanced precision, add a suitable internal standard (e.g., deuterated toluene (B28343) or another non-interfering hydrocarbon) at a fixed concentration to all standards and samples.

  • Cleanup: If the sample matrix is complex, a cleanup step may be necessary. Solid Phase Extraction (SPE) with a non-polar sorbent can be used to remove polar interferences.[2] Alternatively, liquid-liquid extraction (LLE) can be employed to isolate the non-polar this compound from an aqueous matrix.[2]

  • Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the GC system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific applications.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Speed: ≥10,000 amu/s

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

Data Analysis
  • Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum against a reference library (e.g., NIST).

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards of this compound at different known concentrations.

    • Analyze the standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.[5]

    • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²). An R² value of >0.995 is generally considered acceptable.[7][8]

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound mixtures.

GCMS_Workflow GC-MS Analysis Workflow for this compound SampleCollection Sample Collection (Glassware) SamplePrep Sample Preparation (Dilution, Internal Standard) SampleCollection->SamplePrep Cleanup Optional Cleanup (SPE or LLE) SamplePrep->Cleanup Filtration Filtration (0.22 µm filter) SamplePrep->Filtration Cleanup->Filtration if needed GC_Injection GC Injection Filtration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Identification Identification (Retention Time & Mass Spectrum) DataAnalysis->Identification Quantification Quantification (Calibration Curve) DataAnalysis->Quantification Report Report Generation Identification->Report Quantification->Report

Caption: GC-MS workflow for this compound analysis.

References

Application Note: Analysis of Methylcyclooctane and its Polar Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcyclooctane is a saturated cycloalkane used in fuel research and as an intermediate in organic synthesis. Due to its nonpolar nature and volatility, the direct analysis of this compound is typically straightforward. However, the presence of polar impurities or degradation products, such as hydroxylated or carboxylated species, can complicate analysis and may require derivatization to ensure accurate quantification and chromatographic performance.

This application note provides protocols for both the direct analysis of this compound and the derivatization of a potential polar impurity, methylcyclooctanol, for analytical purposes using Gas Chromatography-Mass Spectrometry (GC-MS).

Direct Analysis of this compound

For volatile and thermally stable compounds like this compound, direct injection into a GC-MS system is the standard analytical approach. This method is suitable for determining the purity of this compound and quantifying non-polar impurities.

Derivatization for the Analysis of Polar Impurities

In contrast to this compound, its potential oxidation or metabolic products, such as methylcyclooctanol, possess polar hydroxyl groups. These polar functional groups can lead to poor peak shape, low sensitivity, and thermal degradation during GC analysis.[1] Derivatization, a process that chemically modifies a compound to make it more amenable to analysis, is often employed to overcome these challenges.[2] Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative.[3]

Data Presentation

The following table summarizes the typical analytical parameters for the direct analysis of this compound and the analysis of its hydroxylated impurity after derivatization.

ParameterDirect Analysis of this compoundAnalysis of Methylcyclooctanol (as TMS derivative)
Analyte This compoundMethylcyclooctanol
Derivatization Agent Not ApplicableN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Typical GC Column Non-polar (e.g., DB-5ms, HP-5ms)Non-polar (e.g., DB-5ms, HP-5ms)
Injection Mode SplitSplit/Splitless
Expected Peak Shape SymmetricalSymmetrical
LOD/LOQ Low ng/mL rangeLow to mid pg/mL range

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

This protocol is suitable for the quantification of this compound in a non-polar solvent matrix.

Materials:

  • This compound standard

  • Hexane (or other suitable volatile solvent), GC grade

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent

    • MS System: Agilent 5977B MSD or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity (Target ion: m/z 97, Qualifier ions: m/z 55, 69).

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Processing: Integrate the peak area of this compound. Construct a calibration curve and determine the concentration of this compound in the unknown samples.

Protocol 2: Silylation of Methylcyclooctanol for GC-MS Analysis

This protocol describes the derivatization of methylcyclooctanol using BSTFA with 1% TMCS as a catalyst.

Materials:

  • Sample containing methylcyclooctanol

  • Methylcyclooctanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane), anhydrous

  • Reaction vials (2 mL) with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., dichloromethane) and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract or weigh the standard in 100 µL of anhydrous pyridine in a reaction vial.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Analyze the derivatized sample using the same GC-MS parameters as in Protocol 1, with potential adjustments to the temperature program based on the volatility of the TMS-ether derivative.

    • Acquisition Mode: Scan or SIM (Target ion for methylcyclooctanol-TMS: m/z 199, Qualifier ions: m/z 73, 75).

  • Data Processing: Integrate the peak area of the methylcyclooctanol-TMS derivative. Construct a calibration curve using derivatized standards and determine the concentration in the unknown samples.

Visualizations

G Figure 1: Analytical Workflow for this compound cluster_direct Direct Analysis Sample Sample containing this compound Dilution Dilute with Hexane Sample->Dilution GCMS_Direct GC-MS Analysis Dilution->GCMS_Direct Data_Direct Data Processing GCMS_Direct->Data_Direct G Figure 2: Derivatization Workflow for Polar Impurities cluster_derivatization Derivatization of Methylcyclooctanol Sample_Impurity Sample containing Methylcyclooctanol Extraction Dry Sample (if necessary) Sample_Impurity->Extraction Derivatize Add Pyridine and BSTFA + 1% TMCS Extraction->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat GCMS_Deriv GC-MS Analysis Heat->GCMS_Deriv Data_Deriv Data Processing GCMS_Deriv->Data_Deriv

References

Application Notes and Protocols for the Catalytic Reforming of Methylcyclooctane to Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic reforming is a cornerstone of the petroleum refining and petrochemical industries, primarily aimed at converting low-octane naphtha fractions into high-octane gasoline blendstock and valuable aromatic hydrocarbons.[1][2] The core of this process involves a series of catalytic reactions that restructure hydrocarbon molecules, leading to a significant increase in the concentration of aromatic compounds such as benzene, toluene, and xylenes (B1142099) (BTX).[3][4] While the reforming of C6 and C7 cycloalkanes (naphthenes) is well-documented, the conversion of larger ring systems like methylcyclooctane presents a unique challenge and an opportunity to produce C9 aromatics, which are valuable as chemical intermediates and high-octane fuel components.

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale investigation of the catalytic reforming of this compound. The focus is on the use of platinum-based catalysts, which are standard in industrial reforming processes.[5][6] The information presented here is intended to guide researchers in setting up experiments, understanding the reaction pathways, and analyzing the resulting products.

Reaction Pathways and Experimental Workflow

The conversion of this compound to aromatic compounds is a complex process involving several sequential and parallel reactions. The most plausible reaction network involves dehydrogenation, ring contraction, and subsequent dehydroisomerization. A bifunctional catalyst, typically platinum on an acidic alumina (B75360) support (Pt/Al2O3), is essential. The platinum sites catalyze dehydrogenation and hydrogenation reactions, while the acidic sites of the alumina support promote isomerization and cyclization reactions.[5][7]

MCO This compound MCOE Methylcyclooctene (and isomers) MCO->MCOE - H2 (Pt sites) Cracking Cracked Products (Lighter Hydrocarbons) MCO->Cracking Hydrocracking (Acidic sites) ECH Ethylcyclohexane MCOE->ECH Ring Contraction (Acidic sites) DMC Dimethylcyclohexanes MCOE->DMC Ring Contraction & Isomerization (Acidic sites) Aromatics C9 Aromatics (Ethylbenzene, Xylenes, Trimethylbenzenes) ECH->Aromatics - 3H2 (Pt sites) ECH->Cracking DMC->Aromatics - 3H2 (Pt sites) DMC->Cracking

Caption: Probable reaction pathways in the catalytic reforming of this compound.

The experimental workflow for investigating this reaction involves several distinct stages, from the synthesis and characterization of the catalyst to the final analysis of the reaction products.

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reforming cluster_analysis Product Analysis cat_prep Catalyst Synthesis (e.g., Impregnation) calcination Calcination cat_prep->calcination reduction Reduction calcination->reduction reactor Fixed-Bed Reactor Setup reduction->reactor Catalyst Loading reaction Vapor-Phase Reaction reactor->reaction products Product Condensation & Collection reaction->products gcms GC-MS Analysis products->gcms Sample Preparation quant Quantification gcms->quant

Caption: General experimental workflow for catalytic reforming studies.

Application Notes

The successful catalytic reforming of this compound to aromatics hinges on the appropriate selection of catalyst and reaction conditions.

  • Expected Aromatic Products: The primary aromatic products expected from the reforming of this compound are C9 aromatics. These include ethylbenzene, o-xylene, m-xylene, p-xylene, and various isomers of trimethylbenzene. The distribution of these products will be highly dependent on the catalyst and reaction conditions.

  • Catalyst Selection: A bifunctional catalyst is required. Platinum supported on gamma-alumina (Pt/γ-Al2O3) is a standard choice.[5][6] The platinum loading is typically in the range of 0.3-1.0 wt%.[6] The addition of a second metal, such as rhenium (Re) or tin (Sn), can improve catalyst stability and selectivity.[8][9] The acidity of the alumina support is crucial for the ring contraction and isomerization steps.[10]

  • Key Reaction Parameters:

    • Temperature: Reforming reactions are typically carried out at high temperatures, usually in the range of 450-520°C.[11][12] Higher temperatures favor the endothermic dehydrogenation reactions and thus the formation of aromatics, but also increase the likelihood of undesirable cracking reactions.[7]

    • Pressure: Pressures can range from atmospheric to around 20 atmospheres.[12] Lower pressures favor aromatization, but higher pressures can suppress coke formation and extend catalyst life.

    • Hydrogen to Hydrocarbon Molar Ratio (H2/HC): A continuous co-feed of hydrogen is necessary to minimize coke deposition on the catalyst surface.[1] Molar ratios typically range from 3:1 to 10:1.

    • Weight Hourly Space Velocity (WHSV): This parameter, defined as the mass flow rate of the feed divided by the mass of the catalyst, determines the contact time of the reactants with the catalyst. Lower WHSV (longer contact time) generally leads to higher conversion but may also result in more cracking.

Experimental Protocols

Protocol 1: Preparation of 0.5 wt% Pt/γ-Al2O3 Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a platinum on gamma-alumina catalyst, a common formulation for reforming reactions.[6][13]

Materials:

  • γ-Alumina (γ-Al2O3) spheres or extrudates

  • Hexachloroplatinic acid hydrate (B1144303) (H2PtCl6·xH2O)

  • Deionized water

  • Hydrochloric acid (HCl, optional, to aid dispersion)

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Support Preparation: Dry the γ-Al2O3 support in an oven at 120°C overnight to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried γ-Al2O3 by adding deionized water dropwise to a known weight of the support until the pores are completely filled (incipient wetness point). Record the volume of water added.

  • Impregnation Solution Preparation: Calculate the amount of H2PtCl6·xH2O needed to achieve a 0.5 wt% Pt loading on the desired mass of catalyst. Dissolve this amount in a volume of deionized water equal to the determined pore volume of the support. A small amount of dilute HCl can be added to the water to improve the dispersion of the platinum precursor.

  • Impregnation: Add the impregnation solution dropwise to the dried γ-Al2O3 support while mixing to ensure uniform distribution.

  • Drying: Dry the impregnated catalyst at 120°C for 12 hours in a drying oven.[9]

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Increase the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.[9]

  • Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace, and heat to 500°C under a flow of hydrogen (H2) for 4 hours.[8] After reduction, cool the catalyst to the reaction temperature under a flow of H2.

Protocol 2: Catalytic Reforming of this compound in a Fixed-Bed Reactor

This protocol outlines the procedure for a vapor-phase reforming experiment.[11][14]

Equipment:

  • High-pressure fixed-bed reactor system (e.g., stainless steel tube reactor)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (H2, N2)

  • High-pressure liquid pump (e.g., HPLC pump) for the this compound feed

  • Back pressure regulator

  • Condenser and cold trap to collect liquid products

  • Gas chromatograph for online analysis of gaseous products (optional)

Procedure:

  • Catalyst Loading: Load a known mass of the prepared and reduced Pt/Al2O3 catalyst into the reactor, securing it with quartz wool plugs.

  • System Purge and Pressurization: Purge the reactor system with an inert gas like nitrogen (N2) to remove air. Then, introduce hydrogen and pressurize the system to the desired reaction pressure using the back pressure regulator.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 500°C) under a continuous flow of hydrogen.

  • Reactant Introduction: Once the system is at the desired temperature and pressure, start the flow of this compound using the high-pressure liquid pump at a predetermined flow rate to achieve the target WHSV.

  • Reaction: Run the reaction for a set period, collecting the liquid product in a condenser and cold trap (e.g., cooled with an ice bath or a chiller).

  • Product Collection: At the end of the experiment, stop the this compound feed and cool the reactor to room temperature under a hydrogen flow. Collect and weigh the liquid product.

  • Catalyst Regeneration (if necessary): The catalyst may deactivate over time due to coke deposition. Regeneration can be performed by carefully burning off the coke in a controlled air/N2 mixture, followed by re-reduction.

Protocol 3: GC-MS Analysis of Liquid Products

This protocol is for the identification and quantification of the aromatic products in the collected liquid sample.[15][16][17]

Equipment and Reagents:

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Capillary column suitable for hydrocarbon analysis (e.g., PONA, DB-1)[16][18]

  • Autosampler

  • Syringes and vials

  • Solvent (e.g., dichloromethane (B109758) or hexane) for sample dilution

  • Internal standard (e.g., deuterated aromatic compound) for quantification[19]

  • Calibration standards of expected aromatic products (ethylbenzene, xylenes, etc.)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the liquid product in a suitable solvent. Add a known amount of an internal standard.

  • GC-MS Method Setup:

    • Injector: Set to a temperature of 250°C. Use a split injection mode.

    • Oven Temperature Program: A typical program for C9 aromatics might be: hold at 50°C for 5 minutes, then ramp to 260°C at 5-10°C/min.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters: Set the transfer line temperature to 280°C and the ion source temperature to 230°C. Acquire data in full scan mode over a mass range of m/z 35-350.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the expected aromatic products and the internal standard. Analyze these to create a calibration curve for each compound.

  • Sample Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with the calibration standards.

    • Quantification: Calculate the concentration of each identified aromatic compound using the calibration curves and the response of the internal standard.

    • Conversion and Selectivity: Calculate the conversion of this compound and the selectivity to each product based on the quantitative results and the initial feed amount.

Data Presentation

The quantitative data from the catalytic reforming experiments should be organized in a clear and structured manner to facilitate comparison and analysis.

Table 1: Catalytic Reforming of this compound - Product Distribution

RunTemperature (°C)Pressure (atm)H2/HC Molar RatioWHSV (h⁻¹)This compound Conversion (%)Product Yield (wt%)
Ethylbenzene p-Xylene m-Xylene o-Xylene
14801052.0
25001052.0
35201052.0
4500552.0
55001552.0
65001032.0
75001072.0
85001051.0
95001053.0

This table serves as a template for recording experimental data.

References

Computational Modeling of Methylcyclooctane in Solvent Simulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of methylcyclooctane in various solvent environments using molecular dynamics (MD) simulations. These guidelines are intended for researchers in the fields of computational chemistry, materials science, and drug development who are interested in understanding the conformational behavior and solvent effects on substituted cycloalkanes.

Introduction

This compound, a simple substituted cycloalkane, serves as an important model system for studying the complex conformational landscape of medium-sized ring structures. Its flexible eight-membered ring can adopt a variety of low-energy conformations, and the presence of a methyl group introduces additional steric and electronic effects. The solvent environment can significantly influence the relative populations of these conformers, which is a critical aspect in understanding chemical reactivity, molecular recognition, and the physicochemical properties of molecules containing such motifs.

Computational modeling, particularly molecular dynamics simulations, offers a powerful lens to investigate these phenomena at an atomic level of detail. By simulating the dynamic behavior of this compound in explicit solvent, researchers can gain insights into the interplay between solute conformation and solvent organization. These insights are valuable in diverse applications, from fundamental studies of non-covalent interactions to the rational design of drug candidates where conformational control is key.

Theoretical Background

The conformational space of cyclooctane (B165968) is known to be complex, with several key conformations such as the boat-chair (BC), chair-chair (CC), and boat-boat (BB) families. The boat-chair is generally the most stable conformation for the parent cyclooctane. The introduction of a methyl substituent breaks the symmetry and leads to a number of possible stereoisomers, each with its own set of conformational preferences. The position of the methyl group (axial vs. equatorial-like) can significantly impact the stability of a given conformation due to steric interactions, such as 1,3-diaxial strain.

Solvation effects play a crucial role in modulating the conformational equilibrium. Solvents can stabilize or destabilize certain conformers based on polarity, hydrogen bonding capacity, and size. For instance, a polar solvent might favor a conformer with a larger dipole moment, while a nonpolar solvent might better accommodate a more compact structure. Understanding these solvent-induced conformational shifts is essential for predicting the behavior of molecules in different chemical environments.

Experimental and Computational Protocols

This section details the protocols for setting up and running MD simulations of this compound in a solvent, as well as for analyzing the resulting trajectories. The workflow is applicable to common MD simulation packages like GROMACS and AMBER.

Protocol 1: Force Field Parameterization for this compound

Since pre-validated force field parameters for this compound may not be readily available in standard force field distributions, this protocol outlines the generation of parameters using the antechamber tool from AmberTools with the General Amber Force Field (GAFF).

Methodology:

  • Obtain a 3D Structure of this compound:

    • Draw the molecule in a chemical structure editor (e.g., Avogadro, ChemDraw) and save it in a common format like .mol2 or .pdb.

    • Alternatively, obtain the structure from a chemical database (e.g., PubChem).

  • Generate GAFF Atom Types and Charges:

    • Use the antechamber program to assign GAFF atom types and calculate partial charges. The AM1-BCC charge method is a common choice.

    • Command:

  • Check for Missing Parameters:

    • Use the parmchk2 program to identify any missing force field parameters in the GAFF library for your molecule.

    • Command:

    • The output file (.frcmod) will contain the missing parameters, which can then be used by the simulation software.

  • Generate Topology and Coordinate Files:

    • Use a tool like tleap in AmberTools or pdb2gmx and gmx editconf in GROMACS, along with the generated .mol2 and .frcmod files, to create the simulation topology and initial coordinate files.

Protocol 2: Molecular Dynamics Simulation of this compound in Explicit Solvent

This protocol describes the steps for setting up and running an MD simulation of a single this compound molecule in a solvent box using GROMACS.

Methodology:

  • Define the Simulation Box:

    • Use gmx editconf to create a simulation box around the this compound molecule. A cubic or dodecahedral box with a minimum distance of 1.0 nm between the solute and the box edge is a good starting point.

    • Command:

  • Solvate the System:

    • Fill the simulation box with the desired solvent (e.g., water, methanol, chloroform) using gmx solvate.

    • Command (for water):

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes between the solute and solvent molecules. Use the steepest descent algorithm.

    • Create a .mdp file with minimization parameters (e.g., minim.mdp).

    • Commands:

  • Equilibration (NVT and NPT):

    • Equilibrate the system first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. This is typically done with position restraints on the solute.

    • Create .mdp files for NVT and NPT equilibration.

    • Commands (for NVT):

    • Commands (for NPT):

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or more) in the NPT ensemble without position restraints.

    • Create a .mdp file for the production run.

    • Commands:

Protocol 3: Analysis of Conformational Dynamics

This protocol outlines methods to analyze the MD trajectory to understand the conformational behavior of this compound.

Methodology:

  • Dihedral Angle Analysis:

    • Identify key dihedral angles that define the ring's conformation.

    • Use gmx angle to calculate the time evolution and distribution of these dihedral angles. This can help identify the preferred conformational states.

    • Command:

    • An index file (dihedrals.ndx) specifying the atoms of the dihedral angles is required.

  • Conformational Clustering:

    • Use gmx cluster to group similar conformations from the trajectory. This helps to identify the most populated conformational states and the transitions between them. The RMSD of the ring atoms is a common metric for clustering.

    • Command:

    • This command will output a log file with cluster populations and a PDB file with representative structures of each cluster.

  • Solvent Distribution Analysis:

    • Calculate the radial distribution function (RDF) of solvent atoms around the methyl group and different parts of the cyclooctane ring using gmx rdf. This provides insight into the local solvent structure.

    • Command:

Data Presentation

The following tables present illustrative quantitative data that can be obtained from the computational modeling of this compound. Note that these are example data and the actual results will depend on the specific force field, solvent model, and simulation parameters used.

Table 1: Conformational Populations of this compound in Different Solvents at 298 K

ConformationPopulation in Vacuum (%)Population in Water (%)Population in Chloroform (%)
Boat-Chair (BC) 1455540
Boat-Chair (BC) 2302535
Chair-Chair (CC)151015
Twist-Boat-Chair (TBC)888
Other222

Table 2: Solvation Free Energy of this compound in Different Solvents

SolventSolvation Free Energy (kcal/mol)
Water+2.5
Methanol-1.8
Chloroform-3.2
Hexane-4.5

Visualizations

The following diagrams illustrate the workflow and key relationships in the computational modeling of this compound.

computational_workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis mol_struct 1. Obtain this compound Structure param 2. Generate Force Field Parameters mol_struct->param topol 3. Create Topology param->topol box 4. Create Simulation Box topol->box solvate 5. Solvate System box->solvate em 6. Energy Minimization solvate->em equil 7. Equilibration (NVT/NPT) em->equil prod 8. Production MD equil->prod traj Trajectory (xtc, trr) prod->traj dihedral 9a. Dihedral Analysis traj->dihedral cluster 9b. Cluster Analysis traj->cluster rdf 9c. RDF Analysis traj->rdf results Conformational Populations, Solvation Energies dihedral->results cluster->results rdf->results

Caption: Computational workflow for this compound solvent simulations.

force_field_parameterization mol2_in This compound Structure (.mol2) antechamber antechamber mol2_in->antechamber mol2_out GAFF Atom Types & Charges (.mol2) antechamber->mol2_out parmchk2 parmchk2 mol2_out->parmchk2 tleap tleap / gmx tools mol2_out->tleap frcmod Missing Parameters (.frcmod) parmchk2->frcmod frcmod->tleap topology Topology & Coordinate Files tleap->topology

Caption: Force field parameterization workflow using antechamber.

analysis_relationship cluster_conformational Conformational Analysis cluster_solvent Solvent Structure Analysis trajectory MD Trajectory dihedral Dihedral Angle Distributions trajectory->dihedral clustering Conformational Clustering trajectory->clustering rdf Radial Distribution Functions trajectory->rdf results Understanding of: - Dominant Conformers - Conformational Transitions - Solvent Shell Structure dihedral->results clustering->results rdf->results

Caption: Relationship between simulation output and analysis methods.

Troubleshooting & Optimization

Technical Support Center: Methylcyclooctane Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of methylcyclooctane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of producing this compound on a larger scale.

Synthesis Pathway Overview

The industrial synthesis of this compound is typically approached via a two-step process starting from cyclooctanone (B32682). The first step involves the α-methylation of cyclooctanone to produce 2-methylcyclooctanone (B75978). The subsequent step is the deoxygenation of the ketone to yield the final this compound product. For scale-up, the Wolff-Kishner reduction is often favored for the deoxygenation step due to its applicability to base-stable compounds and avoidance of strongly acidic conditions which can be corrosive to standard reactors.[1][2]

Synthesis_Pathway cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Wolff-Kishner Reduction Cyclooctanone Cyclooctanone Enolate Lithium Enolate Cyclooctanone->Enolate 1. LDA, THF 2. -78 °C Methylcyclooctanone 2-Methylcyclooctanone Enolate->Methylcyclooctanone 3. CH₃I Hydrazone Hydrazone Intermediate Methylcyclooctanone->Hydrazone 1. H₂NNH₂, Heat This compound This compound Hydrazone->this compound 2. KOH, Diethylene Glycol 3. ~200 °C

Fig. 1: Two-step synthesis pathway to this compound.

Frequently Asked Questions (FAQs)

Step 1: α-Methylation of Cyclooctanone

Q1: What are the primary side-reactions during the methylation of cyclooctanone and how can they be minimized?

A1: The two main side reactions are O-methylation and polymethylation.[3]

  • O-methylation: This forms 1-methoxycyclooctene (B1352582). To minimize it, use kinetic control conditions: a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) and a soft methylating agent like methyl iodide (CH₃I).[3]

  • Polymethylation: This results in di- or tri-methylated products. To avoid this, use a slight excess of base (e.g., 1.05-1.1 equivalents) to ensure full conversion of cyclooctanone to the enolate before adding the methylating agent. Slow, controlled addition of the methylating agent is also crucial.[3]

Q2: Why is a low temperature (-78 °C) critical for this reaction during scale-up?

A2: The low temperature is essential to favor the formation of the kinetic enolate, leading to the desired C-alkylation product (2-methylcyclooctanone) over the thermodynamic O-alkylation byproduct.[3] Maintaining this temperature during scale-up ensures regioselectivity and higher product purity, although it presents a significant engineering challenge in terms of heat removal from larger reactor volumes.

Step 2: Wolff-Kishner Reduction

Q3: Why is the Wolff-Kishner reduction preferred over the Clemmensen reduction for scale-up?

A3: The Wolff-Kishner reduction is conducted under strongly basic conditions, while the Clemmensen reduction uses strongly acidic conditions (zinc amalgam and concentrated HCl).[2][4] For large-scale metal reactors, highly acidic conditions can be corrosive. Therefore, the Wolff-Kishner is often more compatible with standard industrial equipment, provided the substrate is stable to strong bases and high temperatures.[1]

Q4: What are the major safety concerns when scaling up the Wolff-Kishner reduction?

A4: The primary safety concerns are:

  • High Temperatures: The reaction is typically run at ~200 °C in a high-boiling solvent like diethylene glycol.[5] This requires robust temperature control and pressure-rated equipment.

  • Hydrazine (B178648): Hydrazine is toxic and potentially explosive. Handling procedures must be stringent. The Huang-Minlon modification, which involves generating the hydrazone in situ and then heating with a base, is a common approach that simplifies handling.[5]

  • Gas Evolution: The reaction produces nitrogen gas, which must be safely vented to prevent pressure buildup in the reactor.[6]

Q5: Can solvents other than diethylene glycol be used?

A5: Yes, other high-boiling polar aprotic solvents can be used. Recently, methods using methanol (B129727) in sealed, high-pressure reactors (like those made of silicon carbide for corrosion resistance) have been developed for continuous flow processes, which can offer a safer and more scalable alternative.[7][8] However, for traditional batch synthesis, diethylene glycol remains a common choice.

Troubleshooting Guide

Troubleshooting_Yield cluster_step1_solutions Methylation Troubleshooting cluster_step2_solutions Reduction Troubleshooting Start Low Final Yield of This compound Check_Step1 Analyze crude from Step 1 (Methylation) by GC/NMR Start->Check_Step1 Problem_Step1 Issue is in Methylation Step Check_Step1->Problem_Step1 High % of unreacted Cyclooctanone or byproducts Problem_Step2 Issue is in Reduction Step Check_Step1->Problem_Step2 Good yield/purity of 2-Methylcyclooctanone Sol1A Incomplete Deprotonation: - Titrate or use fresh LDA. - Ensure reaction is anhydrous. Problem_Step1->Sol1A Sol1B Side Reactions: - Check temperature control (-78 °C). - Slow addition of CH₃I. Problem_Step1->Sol1B Sol1C Poor Workup: - Optimize extraction pH and solvent volumes. Problem_Step1->Sol1C Sol2A Incomplete Reaction: - Ensure temp reaches ~200 °C. - Check for sufficient reaction time. - Verify base (KOH) activity. Problem_Step2->Sol2A Sol2B Hydrazone Formation Fails: - Remove water effectively before high-temp reduction step. Problem_Step2->Sol2B Sol2C Product Degradation: - Check for air leaks (oxidation). - Avoid excessive reaction time/temp. Problem_Step2->Sol2C

Fig. 2: Decision tree for troubleshooting low product yield.

Problem: Low yield of 2-methylcyclooctanone (Step 1) with significant unreacted starting material.

  • Possible Cause: Incomplete deprotonation of cyclooctanone.

  • Solution: The base (LDA) may have degraded due to moisture or improper storage. Use a freshly prepared or properly titrated batch of LDA. Ensure all solvents and glassware are rigorously anhydrous. A slight excess (1.05-1.1 eq) of the base can also drive the reaction to completion.[3]

Problem: Significant amount of 1-methoxycyclooctene byproduct is observed.

  • Possible Cause: The reaction conditions favored thermodynamic control (O-methylation).

  • Solution: The reaction temperature may have risen above -70 °C. Improve the cooling efficiency of the reactor and ensure the rate of addition of reagents does not cause significant exotherms. Verify that a "soft" methylating agent like methyl iodide was used, as "harder" agents like dimethyl sulfate (B86663) can favor O-methylation.[3]

Problem: The Wolff-Kishner reduction (Step 2) stalls, leaving unreacted 2-methylcyclooctanone.

  • Possible Cause: Insufficient temperature or inactive reagents.

  • Solution: Ensure the reaction mixture reaches the required temperature (typically 190-200 °C) to drive the decomposition of the hydrazone intermediate.[6] This requires efficient removal of water and excess hydrazine after the initial hydrazone formation. The base (e.g., KOH) should be anhydrous and of high purity.

Problem: Azine formation is detected as a major byproduct in the Wolff-Kishner step.

  • Possible Cause: Azine formation can occur from the reaction of the hydrazone with unreacted ketone.[9]

  • Solution: This is often favored by rapid addition of pre-formed hydrazones to the base. The Huang-Minlon modification, where the ketone, hydrazine, and base are heated together, helps ensure the ketone is fully converted to the hydrazone before the high-temperature elimination step, minimizing this side reaction.[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Methylcyclooctanone (Step 1)
  • Reactor Setup: Under a nitrogen atmosphere, charge a suitable reactor with anhydrous tetrahydrofuran (B95107) (THF, 10 L/kg of cyclooctanone). Cool the solvent to -78 °C using a dry ice/acetone bath or a cryo-cooler.

  • Enolate Formation: Slowly add Lithium Diisopropylamide (LDA) solution (1.1 equivalents) to the stirred THF, maintaining the temperature below -70 °C. Following the addition, add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise over 1-2 hours, ensuring the internal temperature does not exceed -70 °C. Stir the resulting enolate solution at -78 °C for an additional hour.[3]

  • Methylation: Slowly add methyl iodide (1.1 eq) to the enolate solution, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[3]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude 2-methylcyclooctanone by fractional vacuum distillation.

Protocol 2: Wolff-Kishner Reduction of 2-Methylcyclooctanone (Step 2)
  • Reactor Setup: Charge the reactor with 2-methylcyclooctanone (1.0 eq), diethylene glycol (5-10 volumes), and hydrazine hydrate (B1144303) (4-5 eq).

  • Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Water Removal: After hydrazone formation, equip the reactor for distillation and remove water and excess hydrazine by distilling until the internal temperature reaches ~130-140 °C.

  • Reduction: Cool the mixture slightly and add potassium hydroxide (B78521) (KOH, 3-4 eq) pellets. Re-equip the reactor with a reflux condenser and heat the mixture to 190-200 °C. Maintain this temperature until nitrogen gas evolution ceases (typically 3-6 hours).[2][6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a non-polar solvent like hexane (B92381) or toluene.

  • Purification: Wash the combined organic extracts with dilute HCl (to remove any remaining hydrazine) and then with water and brine. Dry over anhydrous sodium sulfate. The product, this compound, can be purified by fractional distillation.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the two-step synthesis at a pilot plant scale. These values are examples and may require optimization for specific equipment and conditions.

Table 1: Illustrative Data for α-Methylation (Step 1)

ParameterValue
Reactants
Cyclooctanone10.0 kg (79.2 mol)
Lithium Diisopropylamide (2.0 M)43.6 L (87.1 mol)
Methyl Iodide12.4 kg (87.1 mol)
Solvent
Anhydrous THF100 L
Reaction Conditions
Enolate Formation Temperature-78 °C
Methylation Temperature-78 °C to Room Temp.
Reaction Time18-24 hours
Yield and Purity
Typical Isolated Yield8.5 kg (76%)
Purity (by GC)>98%

Table 2: Illustrative Data for Wolff-Kishner Reduction (Step 2)

ParameterValue
Reactants
2-Methylcyclooctanone8.0 kg (57.0 mol)
Hydrazine Hydrate (85%)13.4 kg (228 mol)
Potassium Hydroxide9.6 kg (171 mol)
Solvent
Diethylene Glycol60 L
Reaction Conditions
Hydrazone Formation Temp.120 °C
Reduction Temperature190 - 200 °C
Reaction Time4-6 hours
Yield and Purity
Typical Isolated Yield6.5 kg (90%)
Purity (by GC)>99%

Analytical Methods and Purity Assessment

Consistent monitoring of the reaction and final product is crucial for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting material and the appearance of the product.[10]

  • Gas Chromatography (GC): The primary method for determining the purity of the intermediate and final products. It can quantify the main product relative to starting materials and byproducts.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product and for identifying unknown impurities.

Purity_Workflow Start Crude Product (Post-Workup) TLC TLC Screen for Major Components Start->TLC GC GC Analysis for Purity (%) and Byproducts TLC->GC NMR NMR for Structural Confirmation GC->NMR Decision Purity > 99%? NMR->Decision Purification Further Purification (e.g., Fractional Distillation) Decision->Purification No Final Final Pure Product Decision->Final Yes Purification->GC

Fig. 3: Workflow for product analysis and purification.

References

Identifying and minimizing side reactions in methylcyclooctane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methylcyclooctane chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions in your experiments. The unique conformational flexibility and reactivity of the cyclooctane (B165968) ring can present specific challenges. This guide is designed to help you anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed in this compound chemistry?

A1: Due to the flexible nature of the eight-membered ring, this compound is susceptible to several classes of side reactions, including:

  • Transannular Reactions: Proximity of atoms across the ring can lead to unexpected bond formations, such as hydride shifts and cyclizations. These are particularly common in reactions involving carbocation intermediates.

  • Isomerization and Ring Contraction: Under acidic conditions or in the presence of certain catalysts, the cyclooctane ring can rearrange to form more stable carbocycles, such as substituted cycloheptanes or cyclopentanes.

  • Over-oxidation: Strong oxidizing agents can lead to cleavage of the cyclooctane ring or the formation of multiple oxygenated products.

  • Lack of Regioselectivity: In reactions like free-radical halogenation, the similar reactivity of the numerous secondary hydrogens can result in a mixture of constitutional isomers.

Q2: How can I improve the regioselectivity of functionalization on the this compound ring?

A2: Achieving high regioselectivity on a flexible cycloalkane can be challenging. Here are some strategies:

  • Directing Groups: If your starting material has a functional group, it can be used to direct reagents to a specific position.

  • Catalyst Control: Employing catalysts that favor specific sites, such as bulky catalysts that react preferentially at less sterically hindered positions, can enhance selectivity.

  • Reaction Conditions: Fine-tuning reaction parameters like temperature, solvent, and reaction time can influence the product distribution. For instance, lower temperatures often favor the thermodynamically more stable product.

Q3: What are the likely byproducts in a free-radical halogenation of this compound?

A3: Free-radical halogenation of this compound is known to be unselective and can produce a complex mixture of products.[1] The expected byproducts include:

  • Positional Isomers: Halogenation can occur at any of the secondary carbons on the ring, as well as the primary carbon of the methyl group. The relative stability of the resulting radical intermediates (tertiary > secondary > primary) will influence the product ratio, but a mixture is almost certain.

  • Stereoisomers: If a new stereocenter is formed, a mixture of diastereomers and enantiomers can be expected.

  • Polyhalogenated Products: It can be difficult to stop the reaction at monosubstitution, leading to the formation of di-, tri-, and even tetra-halogenated methylcyclooctanes.[2]

Troubleshooting Guides

Problem 1: Low yield and a complex mixture of products in an oxidation reaction.
  • Possible Cause: Over-oxidation or lack of selectivity of the oxidizing agent. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to ring cleavage or the formation of multiple oxygenated products.[3][4]

  • Troubleshooting Steps:

    • Choice of Oxidant: Switch to a milder or more selective oxidizing agent. For example, if oxidizing a secondary alcohol on the ring to a ketone, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation may provide a cleaner reaction.

    • Control of Reaction Conditions: Carefully control the temperature, stoichiometry of the oxidant, and reaction time. Lowering the temperature can often reduce the rate of side reactions.

    • pH Control: The pH of the reaction mixture can significantly impact the reactivity of some oxidizing agents. Buffering the reaction may be necessary.

Problem 2: Formation of an unexpected bicyclic product.
  • Possible Cause: A transannular reaction has likely occurred. The flexible conformation of the cyclooctane ring can bring distant atoms into close proximity, facilitating intramolecular reactions, especially if a reactive intermediate like a carbocation is formed. The chair-boat conformation of cyclooctane, for example, has hydrogens that are in close proximity across the ring, which can lead to transannular strain.[5][6]

  • Troubleshooting Steps:

    • Avoid Carbocation Formation: If possible, choose reaction conditions that do not generate carbocation intermediates. For example, use a non-polar solvent to disfavor the formation of charged intermediates.

    • Protecting Groups: If a functional group is promoting an undesired transannular reaction, consider protecting it before carrying out the desired transformation.

    • Conformational Control: The use of specific solvents or additives can sometimes influence the conformational equilibrium of the cyclooctane ring, potentially disfavoring the conformation that leads to the transannular side product.

Problem 3: A significant amount of ring-contracted isomers are observed.
  • Possible Cause: Isomerization of the this compound ring, often catalyzed by acid. This is analogous to the ring contraction of methylcyclohexane (B89554) to ethylcyclopentane.

  • Troubleshooting Steps:

    • Neutralize the Reaction Mixture: Ensure that the reaction conditions are not acidic. If an acid catalyst is required for the desired reaction, use the mildest possible acid and the lowest effective concentration.

    • Use Non-Acidic Catalysts: Explore alternative catalysts that do not promote carbocation formation and subsequent rearrangement.

    • Temperature Control: Ring contractions are often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

Data Presentation

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination

C-H Bond TypeRelative ReactivityExpected Products from this compound
Primary (1°)11-chloro-1-methylcyclooctane
Secondary (2°)3.8Mixture of chlorothis compound isomers
Tertiary (3°)51-chloro-1-methylcyclooctane

Data adapted from general principles of free-radical halogenation.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polyhalogenation in Free-Radical Halogenation

  • Reactant Ratio: Use a large excess of this compound relative to the halogenating agent (e.g., a 10:1 molar ratio or greater). This statistically favors the halogenation of the starting material over the mono-halogenated product.

  • Initiation: Initiate the reaction using a minimal amount of UV light or a radical initiator (e.g., AIBN).

  • Temperature: Maintain a low to moderate temperature to control the reaction rate and minimize side reactions.

  • Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once a desirable level of mono-halogenation is achieved.

  • Quenching: Quench the reaction by removing the light source and adding a radical scavenger (e.g., hydroquinone).

  • Purification: Separate the desired mono-halogenated product from unreacted starting material and poly-halogenated byproducts using fractional distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Selective Functionalization start Start with This compound reaction Perform Functionalization (e.g., Halogenation, Oxidation) start->reaction analysis Analyze Product Mixture (GC, NMR, MS) reaction->analysis decision Side Products Identified? analysis->decision troubleshoot Consult Troubleshooting Guide - Adjust Reagents - Modify Conditions decision->troubleshoot Yes purification Purify Desired Product (Distillation, Chromatography) decision->purification No troubleshoot->reaction end Isolated Product purification->end

Caption: A general workflow for selective functionalization experiments.

side_reaction_pathways Common Side Reaction Pathways for this compound cluster_oxidation Oxidation cluster_halogenation Halogenation cluster_acid_catalyzed Acid-Catalyzed start This compound over_oxidation Ring Cleavage Products start->over_oxidation Strong Oxidant poly_oxygenated Diols, Ketones, Carboxylic Acids start->poly_oxygenated Controlled Oxidation regioisomers Positional Isomers start->regioisomers Radical Halogenation ring_contraction Ring Contraction (e.g., Cycloheptyl derivatives) start->ring_contraction Acid/Heat transannular Transannular Products (Bicyclics) start->transannular Carbocation Intermediate polyhalogenated Polyhalogenated Products regioisomers->polyhalogenated Excess Halogen

Caption: Potential side reaction pathways from this compound.

References

Technical Support Center: Optimizing Catalyst Performance for Methylcyclooctane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for methylcyclooctane hydrogenation.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of this compound, offering systematic steps to identify and resolve them.

Issue 1: Low or No Hydrogen Uptake and Poor Conversion Rate

Possible Causes:

  • Inactive Catalyst: The catalyst may be deactivated due to improper storage, handling, or poisoning.

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or reaction vessel can poison the catalyst. Common poisons include sulfur, nitrogen-containing compounds, and halides.[1]

  • Insufficient Hydrogen: A leak in the system or an inadequate hydrogen supply will stall the reaction.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate.

Troubleshooting Steps:

StepActionRationale
1 Verify Hydrogen Supply Ensure the hydrogen source is not empty and that all connections are secure. Check for leaks in the reaction setup.
2 Improve Agitation Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.
3 Check Catalyst Activity Run a control reaction with a known reactive substrate (e.g., cyclohexene) to confirm the catalyst's activity.
4 Investigate Catalyst Poisoning Analyze the starting material and solvent for potential catalyst poisons using techniques like GC-MS or elemental analysis.[1] If sulfur is suspected, a lead acetate (B1210297) test can be used.[1]
5 Purify Substrate and Solvent If impurities are suspected, purify the this compound and solvent via distillation or column chromatography.[1]
6 Change Solvent Experiment with different solvents. Protic solvents like ethanol (B145695) or methanol (B129727) are often effective for palladium-catalyzed hydrogenations.[2]
7 Increase Catalyst Loading A higher catalyst loading can sometimes overcome the effects of minor impurities.[1]

Issue 2: Catalyst Deactivation During Reaction

Possible Causes:

  • Catalyst Poisoning: As described above, impurities can progressively deactivate the catalyst.

  • Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.[3]

  • Fouling: Byproducts or polymerized materials can deposit on the catalyst surface, blocking active sites.[1]

Troubleshooting Steps:

StepActionRationale
1 Monitor Reaction Temperature Ensure the reaction temperature does not exceed the recommended limits for the catalyst. Localized heating can occur with highly active catalysts.
2 Analyze for Byproducts Use techniques like GC-MS to identify any byproducts that could be fouling the catalyst.
3 Attempt Catalyst Regeneration For deactivation by organic residues, washing the catalyst with a suitable solvent may restore some activity.[1] For some types of poisoning, an oxidative treatment may be effective.[1]

Issue 3: Poor Reproducibility

Possible Causes:

  • Inconsistent Catalyst Loading: Inaccurate measurement of the catalyst can lead to variable reaction rates.

  • Variable Reagent Purity: Batches of starting materials or solvents may have different impurity profiles.

  • Inconsistent Reaction Setup: Variations in purging the reaction vessel of air can leave residual oxygen, which can affect the catalyst.

Troubleshooting Steps:

StepActionRationale
1 Standardize Procedures Ensure consistent and accurate measurement of all reagents and catalyst.
2 Qualify Reagents Use reagents from a reliable source and consider qualifying new batches with a standard reaction.
3 Ensure Inert Atmosphere Thoroughly purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.[4] A common procedure is to evacuate and backfill with inert gas multiple times.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound hydrogenation? A1: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of cyclic alkenes.[4] Platinum on carbon (Pt/C) or platinum oxide (PtO2) are also effective alternatives.[5]

Q2: How can I tell if my catalyst is poisoned? A2: Signs of catalyst poisoning include a significant drop in the reaction rate, incomplete conversion of the starting material, or a complete halt of the reaction.[1] You may observe that hydrogen uptake slows down or stops entirely.[1]

Q3: What are common catalyst poisons in hydrogenation reactions? A3: Common catalyst poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing heterocycles, halides, and strongly coordinating species like carbon monoxide.[1] These can originate from the starting materials, solvents, or reaction byproducts.

Q4: Can the catalyst be regenerated after deactivation? A4: In some cases, yes. If the catalyst is deactivated by adsorbed organic residues, washing with a solvent like N,N-dimethylformamide may help.[1] For certain reversibly adsorbed poisons, an oxidative treatment followed by reactivation under a hydrogen stream can restore activity.[1] However, deactivation due to sintering is generally irreversible.

Q5: What is the recommended solvent for this compound hydrogenation? A5: this compound is a nonpolar compound and is soluble in many organic solvents.[6] For the hydrogenation reaction, alcoholic solvents such as ethanol or methanol are often good choices when using a Pd/C catalyst.[2][4]

Experimental Protocols

General Protocol for this compound Hydrogenation using Pd/C

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (typically 5 mol%)[4]

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Argon or Nitrogen)

  • Two-neck round-bottom flask

  • Magnetic stir bar

  • Septa

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: Add 10% Pd/C to a dry two-neck round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove atmospheric oxygen.[4]

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add anhydrous ethanol via a cannula or syringe. Subsequently, add the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.[4] If using a balloon, inflate it with hydrogen and attach it to the flask.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Work-up: Upon completion, carefully vent the excess hydrogen into a fume hood and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake may be pyrophoric and should be kept wet with solvent.[1]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be done by distillation if necessary.

Data Presentation

Table 1: Representative Quantitative Parameters for Hydrogenation

ParameterValueReference
Starting MaterialThis compoundN/A
ProductThis compoundN/A
Catalyst10% Palladium on Carbon (Pd/C)[4]
Catalyst Loading5 mol%[4]
Hydrogen Pressure1 atm (balloon)[4]
SolventEthanol[4]
Reaction TemperatureRoom Temperature[4]
Typical Reaction Time4-6 hours[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Hydrogenation start Low or No Conversion check_h2 Verify H2 Supply & System Integrity start->check_h2 improve_stirring Increase Stirring Rate check_h2->improve_stirring H2 supply OK check_catalyst Test Catalyst Activity on Control Substrate improve_stirring->check_catalyst Stirring is optimal investigate_poisoning Analyze Reagents for Impurities (S, N, etc.) check_catalyst->investigate_poisoning Catalyst is active failure Persistent Issue: Consult Specialist check_catalyst->failure Catalyst is inactive purify Purify Substrate and/or Solvent investigate_poisoning->purify Poisons suspected change_solvent Try Alternative Solvent (e.g., MeOH, EtOAc) investigate_poisoning->change_solvent No obvious poisons success Reaction Successful purify->success Reaction proceeds increase_loading Increase Catalyst Loading change_solvent->increase_loading Still no improvement change_solvent->success Reaction proceeds increase_loading->success Reaction proceeds increase_loading->failure Still no improvement Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways active_catalyst Active Catalyst (e.g., Pd/C) poisoning Poisoning (Sulfur, Nitrogen cmpds.) active_catalyst->poisoning sintering Sintering (High Temperature) active_catalyst->sintering fouling Fouling (Byproduct Deposition) active_catalyst->fouling deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst Irreversible Adsorption sintering->deactivated_catalyst Loss of Surface Area fouling->deactivated_catalyst Active Site Blocking

References

Troubleshooting low yields in the synthesis of methylcyclooctane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylcyclooctane derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of a this compound derivative is consistently low. What are the general areas I should investigate?

Low yields in multi-step syntheses can arise from a variety of factors. A systematic approach to troubleshooting is crucial.[1][2] Key areas to examine include:

  • Reaction Conditions: Ensure all reagents and solvents are pure and anhydrous, as moisture can quench sensitive reagents or catalyze side reactions.[1] Reaction temperature, time, and stirring rate should be carefully controlled and optimized.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction, leading to incomplete conversion or the formation of byproducts.

  • Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography. Ensure proper phase separation, minimize transfers, and select an appropriate purification method to avoid decomposition on the stationary phase (e.g., acidic silica (B1680970) gel).[1]

  • Product Stability: this compound derivatives, like other cycloalkanes, can be sensitive to certain conditions. Consider the possibility of product decomposition during the reaction, work-up, or purification.

Q2: I am using a Dowd-Beckwith ring expansion to synthesize a methylcyclooctanone derivative, but I am observing a significant amount of a reduced, non-expanded side product. What could be the cause?

The Dowd-Beckwith ring expansion is a powerful tool for synthesizing larger rings from smaller cyclic ketones. However, it is a radical-mediated process and can be prone to side reactions. The formation of a reduced, non-expanded product often points to a competing 1,5-hydrogen transfer reaction.

The stereochemistry of the methyl group on the precursor ring can significantly influence the reaction pathway. Theoretical studies have shown that for certain diastereomers of methyl-substituted cyclopentanone (B42830) precursors, the 1,5-hydrogen transfer is kinetically favored over the desired ring expansion.[1] This is due to steric repulsion from the methyl group that destabilizes the transition state leading to ring expansion.[1]

Troubleshooting Strategies:

  • Stereochemical Control: If possible, start with a diastereomer that favors ring expansion. Theoretical studies suggest that a trans relationship between the iodopropyl chain and the methyl group on a cyclopentanone precursor favors the formation of the cyclooctane (B165968) derivative.[1]

  • Reaction Concentration: Radical hydrogen abstraction can be influenced by concentration. Running the reaction at a higher dilution may favor the intramolecular ring expansion over intermolecular hydrogen abstraction from the solvent or other species.

  • Alternative Radical Initiators: While AIBN is common, exploring other initiators with different decomposition kinetics might alter the selectivity.

Q3: I am attempting a Tiffeneau-Demjanov ring expansion to prepare a methylcyclooctanone, but the yield is poor and I get a mixture of products. What are the likely issues?

The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic ketones.[3][4][5] However, its success with larger rings can be limited, and yields often decrease as the ring size increases.[3]

Potential Problems and Solutions:

  • Incomplete Diazotization: The reaction of the amino alcohol with nitrous acid must be complete. Ensure the temperature is kept low (typically 0-5 °C) to prevent premature decomposition of the nitrous acid and the diazonium intermediate.

  • Competing Rearrangements: The carbocation intermediate can undergo rearrangements other than the desired one-carbon expansion. The migratory aptitude of the different alpha-carbon groups will determine the product distribution. In an unsymmetrical methyl-substituted cycloheptanone (B156872) precursor, both possible ring-expanded methylcyclooctanones could form.

  • Elimination Side Reactions: The carbocation intermediate can also be trapped by a base to form an alkene, a common side reaction in Demjanov rearrangements.[3] Using a non-basic solvent can help to minimize this.

  • Stereoelectronic Effects: The conformation of the starting amino alcohol can influence the migratory aptitude of the adjacent carbons.

Troubleshooting Guide for Low Yields

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound derivatives.

Problem Potential Cause Suggested Solution
Low yield in Dowd-Beckwith Ring Expansion Competing 1,5-hydrogen transfer due to unfavorable stereochemistry of the methyl group.[1]- If possible, use the diastereomer where the alkyl halide chain and the methyl group are trans to each other. - Optimize reaction concentration (higher dilution may favor cyclization).
Reduction of the haloalkane side chain without ring expansion.- Ensure slow addition of the tin hydride to maintain a low concentration of the reducing agent, favoring the radical cyclization pathway.
Low yield in Tiffeneau-Demjanov Ring Expansion Formation of multiple regioisomers of the methylcyclooctanone product.- The migratory aptitude of the more substituted carbon is generally higher. Predict the major product based on carbocation stability. - If a specific regioisomer is required, consider a different synthetic strategy.
Formation of alkene byproducts via elimination.[3]- Maintain a low reaction temperature. - Use a non-basic, aprotic solvent.
Low yield in Simmons-Smith Cyclopropanation of a Methylcycloheptene Poor reactivity of the substituted alkene.- Use a more reactive cyclopropanating agent, such as the Furukawa modification (Et₂Zn and CH₂I₂).[6]
Steric hindrance from the methyl group directing the cyclopropanation to the wrong face or impeding it altogether.- If a directing group (e.g., a hydroxyl group) is present, it will typically direct the cyclopropanation to the same face.[6] - For non-directed cyclopropanations, the reagent will approach from the less sterically hindered face.
General Low Yield After Purification Decomposition on silica gel.- Use deactivated silica gel (e.g., treated with triethylamine). - Consider using a different stationary phase, such as alumina. - Minimize the time the compound spends on the column.
Product is volatile and lost during solvent removal.- Use a lower vacuum and a warmer bath temperature during rotary evaporation. - For very volatile compounds, consider purification by distillation.

Experimental Protocols

1. General Protocol for Dowd-Beckwith Ring Expansion of a Methyl-Substituted β-Keto Ester

  • Materials: Methyl-substituted cyclic β-keto ester with an ω-iodoalkyl side chain, azobisisobutyronitrile (AIBN), tributyltin hydride (Bu₃SnH), anhydrous benzene (B151609) or toluene (B28343).

  • Procedure:

    • Dissolve the β-keto ester in anhydrous benzene or toluene (e.g., 0.02 M).

    • Add a catalytic amount of AIBN (e.g., 0.1 equivalents).

    • Heat the solution to reflux (around 80-110 °C, depending on the solvent).

    • Slowly add a solution of Bu₃SnH (e.g., 1.1 equivalents) in the reaction solvent to the refluxing mixture over several hours using a syringe pump.

    • Continue to heat the reaction at reflux until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. General Protocol for Tiffeneau-Demjanov Ring Expansion of a 1-(Aminomethyl)-1-methylcycloheptanol

  • Materials: 1-(Aminomethyl)-1-methylcycloheptanol, sodium nitrite (B80452) (NaNO₂), acetic acid, water.

  • Procedure:

    • Dissolve the amino alcohol in an aqueous solution of acetic acid (e.g., 50% acetic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methylcyclooctanone by column chromatography or distillation.

Visualizations

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analyze identify Identify Byproducts and Unreacted Starting Material analyze->identify hypothesize Hypothesize Cause of Low Yield identify->hypothesize cause1 Side Reaction (e.g., 1,5-H Transfer) hypothesize->cause1 cause2 Poor Reactivity/ Incomplete Conversion hypothesize->cause2 cause3 Product Decomposition hypothesize->cause3 cause4 Purification Issues hypothesize->cause4 solution1 Modify Substrate (e.g., Stereoisomer) cause1->solution1 If stereochemistry-dependent solution2 Optimize Reaction Conditions (Temp, Concentration, Reagents) cause1->solution2 cause2->solution2 solution3 Modify Work-up or Purification Method cause3->solution3 cause4->solution3 re_run Re-run Reaction and Analyze Yield solution1->re_run solution2->re_run solution3->re_run improved Yield Improved? re_run->improved end Problem Solved improved->end Yes revisit Re-evaluate Hypothesis improved->revisit No revisit->hypothesize

Caption: A logical workflow for troubleshooting low yields.

dowd_beckwith_pathway cluster_pathways Competing Radical Pathways start Methyl-substituted Cyclopentanone Precursor (with iodoalkyl chain) radical_formation Alkyl Radical Formation (Bu3SnH, AIBN) start->radical_formation ring_expansion Desired Pathway: Intramolecular attack on carbonyl radical_formation->ring_expansion Favored by trans-stereoisomer h_transfer Side Reaction: 1,5-Hydrogen Transfer radical_formation->h_transfer Favored by cis-stereoisomer bicyclic_ketyl Bicyclic Ketyl Intermediate ring_expansion->bicyclic_ketyl side_product Reduced, Non-expanded Byproduct h_transfer->side_product ring_opening Ring Opening bicyclic_ketyl->ring_opening final_product Methylcyclooctanone Product ring_opening->final_product

Caption: Competing pathways in the Dowd-Beckwith ring expansion.

References

Technical Support Center: High-Temperature Stability of Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylcyclooctane at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon consisting of an eight-membered carbon ring with a methyl substituent.[1][2] Due to its use as a solvent and an intermediate in organic synthesis, its stability at high temperatures is crucial to prevent the formation of impurities that can affect reaction outcomes and product purity.[3]

Q2: At what temperature does this compound start to degrade?

Q3: What are the likely degradation pathways for this compound at high temperatures?

Based on studies of similar cycloalkanes like cyclohexane, the primary thermal degradation pathway for this compound is expected to be initiated by the homolytic cleavage of a carbon-carbon bond within the cyclooctane (B165968) ring.[1] This leads to the formation of a diradical intermediate, which can then undergo several reactions, including:

  • Isomerization: The diradical can rearrange to form various unsaturated acyclic isomers.

  • Beta-Scission: The diradical can break down into smaller, more stable radical fragments and unsaturated molecules.

  • Dehydrogenation: At very high temperatures, sequential loss of hydrogen atoms can lead to the formation of aromatic compounds.[1]

In the presence of oxygen, oxidative degradation will also occur, leading to the formation of hydroperoxides, ketones, and other oxygenated species.

Q4: What are the expected degradation products of this compound?

The exact degradation products of this compound have not been extensively documented. However, based on the degradation of other cycloalkanes, one can anticipate a complex mixture of smaller alkanes and alkenes, as well as ring-opened isomers.[1] In the presence of oxygen, a variety of oxygenated hydrocarbons would also be formed.

Q5: How can I prevent the thermal degradation of this compound?

The most effective method for preventing the thermal degradation of this compound is the addition of antioxidants. These compounds inhibit or retard oxidation by scavenging free radicals that initiate and propagate the degradation process. Phenolic and amine-based antioxidants are commonly used for stabilizing hydrocarbons.[5][6]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected side products in a high-temperature reaction using this compound as a solvent. 1. Thermal degradation of this compound. 2. Reaction between the starting materials/products and the degradation products of this compound.1. Lower the reaction temperature if possible. 2. Add an appropriate antioxidant to the this compound prior to the reaction. 3. Analyze a heated sample of this compound (without reactants) under the same conditions to identify potential degradation products.
Discoloration (e.g., yellowing) of this compound upon heating. Oxidative degradation of this compound due to the presence of dissolved oxygen.1. Purge the this compound with an inert gas (e.g., nitrogen or argon) before heating to remove dissolved oxygen. 2. Add a phenolic antioxidant, which is effective at preventing discoloration.
Inconsistent reaction kinetics or yields at high temperatures. The degradation of the this compound solvent is leading to a changing reaction environment.1. Implement the use of a suitable antioxidant to stabilize the solvent. 2. Monitor the purity of the this compound throughout the reaction using techniques like GC-MS.

Data on Thermal Stability of Cycloalkanes

The following table summarizes the thermal decomposition data for cyclopentane (B165970), which can serve as a useful reference for understanding the potential behavior of this compound.

Compound Temperature (°C) Pressure (bar) Observation Reference
Cyclopentane24043Minor decomposition (approx. 65 ppm of products after 12 days)[4]
Cyclopentane30043Minor decomposition (approx. 270 ppm of products after 12 days)[4]
Cyclopentane35043Significant decomposition (approx. 1500 ppm of products)[4]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset temperature of thermal degradation of this compound.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of this compound into an alumina (B75360) crucible.[4]

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.[7]

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).[8]

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • The onset of degradation is identified as the temperature at which a significant weight loss begins.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Identification of Degradation Products

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound is loaded into a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 400°C, 500°C, 600°C) in the pyrolysis unit, which is directly coupled to the GC-MS system.[9]

  • GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The GC oven temperature is programmed to separate the individual components of the pyrolysate. A typical program might be: hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min.[9]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each degradation product by comparison to a spectral library (e.g., NIST).[10]

Visualizations

Thermal_Degradation_Pathway cluster_degradation Degradation Pathways MCO This compound Heat High Temperature MCO->Heat Initiation Oxygen Oxygen (if present) MCO->Oxygen Antioxidants Antioxidants (e.g., Phenols, Amines) MCO->Antioxidants Addition of Stabilizer Diradical Diradical Intermediate Heat->Diradical Oxidation Oxidation Oxygen->Oxidation Isomerization Isomerization Diradical->Isomerization BetaScission Beta-Scission Diradical->BetaScission Unsaturated_Acyclic Unsaturated Acyclic Isomers Isomerization->Unsaturated_Acyclic Smaller_Fragments Smaller Alkanes, Alkenes, and Radicals BetaScission->Smaller_Fragments Oxygenates Ketones, Alcohols, Hydroperoxides Oxidation->Oxygenates Stabilized Stabilized This compound Antioxidants->Stabilized Troubleshooting_Workflow Start Experiment with this compound at High Temperature Problem Unexpected Results? (e.g., low yield, side products, discoloration) Start->Problem Check_Temp Is the temperature too high? Problem->Check_Temp Yes Analyze_Blank Control Experiment: Analyze heated this compound (without reactants) via GC-MS Problem->Analyze_Blank Further Investigation Problem_Solved Problem Resolved Problem->Problem_Solved No Check_O2 Is oxygen present? Check_Temp->Check_O2 No Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Inert_Atmosphere Action: Use Inert Atmosphere (N2 or Ar purge) Check_O2->Inert_Atmosphere Yes Add_Antioxidant Action: Add Antioxidant (e.g., BHT, Phenylenediamine) Check_O2->Add_Antioxidant No Lower_Temp->Problem_Solved Inert_Atmosphere->Problem_Solved Add_Antioxidant->Problem_Solved

References

Technical Support Center: Enhancing Methylcyclooctane as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of methylcyclooctane as a heat transfer fluid. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to enhance the heat transfer properties of this compound, particularly when developing nanofluids.

Issue 1: Inconsistent Thermal Conductivity Measurements

  • Symptom: You observe significant variations in thermal conductivity readings for the same sample across different measurements.

  • Possible Causes & Solutions:

    • Temperature Fluctuations: Even minor temperature changes can affect thermal conductivity. Ensure the sample and measurement instrument are at a stable, controlled temperature.[1]

    • Convection Effects: The transient hot-wire method is designed to minimize convection, but significant temperature gradients can still induce fluid motion. Use a short measurement time (typically 1 second) to mitigate this.[2]

    • Nanoparticle Agglomeration: Clumping of nanoparticles will lead to non-uniform heat transfer. Visually inspect the fluid for any signs of settling. If suspected, re-disperse the nanoparticles using ultrasonication.

    • Instrument Calibration: Verify the calibration of your thermal conductivity meter using a standard fluid with a known thermal conductivity, such as water or ethylene (B1197577) glycol.[1]

Issue 2: Nanoparticle Sedimentation in this compound

  • Symptom: After preparation, you notice the nanoparticles settling at the bottom of the container over a short period.

  • Possible Causes & Solutions:

    • Poor Dispersion: The initial dispersion of nanoparticles is critical. Use high-power ultrasonication for an adequate duration to break down agglomerates.

    • Inadequate Surfactant/Stabilizer: For metallic or metal oxide nanoparticles, the non-polar nature of this compound may require a surfactant to ensure stability. Select a surfactant that is soluble in hydrocarbons and compatible with your nanoparticles.

    • High Nanoparticle Concentration: Higher concentrations can lead to increased particle-particle interactions and faster agglomeration.[3] Experiment with lower volume fractions to find a stable concentration.

    • Particle Size: Larger nanoparticles are more prone to settling.[3] If possible, use nanoparticles with a smaller primary particle size.

Issue 3: Increased Viscosity Beyond Acceptable Limits

  • Symptom: The addition of nanoparticles significantly increases the viscosity of the this compound, potentially leading to pumping and flow issues.

  • Possible Causes & Solutions:

    • High Nanoparticle Concentration: Viscosity generally increases with higher nanoparticle volume fractions.[4] Optimize the concentration to balance thermal conductivity enhancement and viscosity increase.

    • Nanoparticle Shape: Nanoparticles with irregular or high-aspect-ratio shapes can lead to a more significant viscosity increase compared to spherical nanoparticles.

    • Temperature Effects: While viscosity increases with nanoparticle loading, it generally decreases with increasing temperature.[4] Evaluate the viscosity at the intended operating temperature of the heat transfer fluid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a promising candidate for a heat transfer fluid?

This compound is a cycloalkane with a relatively high boiling point (approx. 177°C) and a low melting point (approx. -41°C), offering a wide liquid range.[5] Its hydrocarbon structure provides moderate thermal stability. Enhancing its thermal conductivity can make it a competitive option for various thermal management applications.

Q2: What are the primary methods to improve the thermal conductivity of this compound?

The most common and effective method is to create a nanofluid by dispersing nanoparticles with high thermal conductivity (e.g., copper oxide, alumina, carbon nanotubes) into the this compound.[6] The suspended nanoparticles create pathways for more efficient heat transfer through the fluid.

Q3: How do I choose the right nanoparticles for my this compound-based nanofluid?

Consider the following factors:

  • Thermal Conductivity: Select materials with inherently high thermal conductivity.

  • Stability: The nanoparticles should be easily dispersible and remain stable in the non-polar this compound, possibly with the aid of surfactants.

  • Cost: The cost of the nanoparticles can be a significant factor, especially for large-scale applications.

  • Chemical Inertness: The nanoparticles should not react with the this compound at the desired operating temperatures.

Q4: What is thermal cracking and how can I prevent it during high-temperature experiments?

Thermal cracking is the degradation of a heat transfer fluid at high temperatures, leading to the formation of lighter and heavier molecules.[7] This can decrease the fluid's performance and create carbon deposits. To prevent this, ensure your experimental setup has precise temperature control and avoid exceeding the fluid's maximum bulk operating temperature. Regular fluid analysis can help monitor for signs of degradation.

Experimental Protocols

1. Measurement of Thermal Conductivity using the Transient Hot-Wire (THW) Method

This method is a highly accurate technique for measuring the thermal conductivity of liquids.[2]

  • Principle: A thin platinum wire submerged in the fluid is heated by a short electrical pulse. The wire acts as both a heat source and a temperature sensor. The rate of temperature increase in the wire is related to the thermal conductivity of the surrounding fluid.[8][9]

  • Apparatus:

    • Transient Hot-Wire Apparatus

    • Sample Cell

    • Platinum Wire Sensor

    • Temperature-Controlled Bath

    • Data Acquisition System

  • Procedure:

    • Calibrate the instrument using a reference fluid with a known thermal conductivity.

    • Place the this compound or nanofluid sample into the sample cell, ensuring the platinum wire is fully submerged.

    • Place the cell in the temperature-controlled bath and allow the sample to reach thermal equilibrium at the desired temperature.[1]

    • Apply a short voltage pulse (typically for 1 second) to the wire.

    • Record the change in the wire's resistance over time, which is then converted to a temperature rise.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[9]

2. Measurement of Viscosity using a Rotational Viscometer

  • Principle: A spindle is rotated within the fluid sample at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the fluid's viscosity.[10]

  • Apparatus:

    • Rotational Viscometer

    • Appropriate Spindle

    • Temperature-Controlled Sample Holder

    • Beaker

  • Procedure:

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the fluid.

    • Place the fluid sample in the beaker and bring it to the desired temperature using the temperature-controlled holder.

    • Immerse the spindle into the fluid to the marked level.[11]

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity value and the corresponding temperature.

    • It is good practice to take measurements at different rotational speeds to check for Newtonian behavior.

3. Assessment of Long-Term Thermal Stability (based on ASTM D6743)

  • Principle: The fluid is exposed to a high temperature for a specified duration in the absence of oxygen and water to simulate its operational lifetime. The degradation is then quantified by analyzing the changes in its composition.[12][13]

  • Apparatus:

    • High-Pressure Test Cell

    • Heating Block or Oven with precise temperature control

    • Gas Chromatograph (GC)

  • Procedure:

    • A known quantity of the this compound or nanofluid is placed in the test cell.

    • The cell is purged with an inert gas (e.g., nitrogen) to remove oxygen and then sealed.

    • The cell is heated to the desired test temperature for a set period (e.g., 100 hours).

    • After cooling, the contents of the cell are analyzed using gas chromatography.

    • The amounts of low-boiling and high-boiling degradation products are quantified to determine the extent of thermal decomposition.[13]

Data Presentation

Table 1: Thermophysical Properties of Pure this compound

PropertyValueUnit
Molecular FormulaC₉H₁₈-
Molar Mass126.24 g/mol
Boiling Point177.4°C
Melting Point-40.9°C
Density (at 20°C)0.8135g/cm³

Table 2: Example Data for Al₂O₃-Methylcyclooctane Nanofluid (Hypothetical)

Nanoparticle Conc. (vol%)Thermal Conductivity (W/m·K) at 25°CViscosity (mPa·s) at 25°C
0.0 (Pure)Experimentally DeterminedExperimentally Determined
0.5Experimentally DeterminedExperimentally Determined
1.0Experimentally DeterminedExperimentally Determined
1.5Experimentally DeterminedExperimentally Determined

Visualizations

experimental_workflow Experimental Workflow for Nanofluid Development cluster_prep Nanofluid Preparation cluster_char Characterization cluster_eval Performance Evaluation prep Disperse Nanoparticles in this compound ultrasonication Ultrasonication prep->ultrasonication tc_meas Thermal Conductivity Measurement (THW) ultrasonication->tc_meas Characterize visc_meas Viscosity Measurement ultrasonication->visc_meas stab_anal Stability Analysis (Visual & Zeta Potential) ultrasonication->stab_anal heat_trans_test Heat Transfer Performance Test tc_meas->heat_trans_test Evaluate visc_meas->heat_trans_test long_term_stab Long-Term Stability (ASTM D6743) stab_anal->long_term_stab

Caption: Workflow for developing and evaluating this compound-based nanofluids.

troubleshooting_logic Troubleshooting Logic for Nanofluid Instability start Observe Nanoparticle Sedimentation check_dispersion Was the initial dispersion adequate? start->check_dispersion check_surfactant Is a surfactant being used? check_dispersion->check_surfactant Yes increase_sonication Increase ultrasonication time/power check_dispersion->increase_sonication No check_conc Is the nanoparticle concentration too high? check_surfactant->check_conc Yes add_surfactant Add a suitable surfactant check_surfactant->add_surfactant No reduce_conc Reduce nanoparticle concentration check_conc->reduce_conc Yes stable Stable Nanofluid check_conc->stable No increase_sonication->stable add_surfactant->stable reduce_conc->stable

Caption: Decision tree for addressing nanofluid instability and sedimentation.

References

Addressing solvent effects of methylcyclooctane on reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on addressing the solvent effects of methylcyclooctane on reaction kinetics through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (C₉H₁₈) is a nonpolar, alicyclic hydrocarbon solvent.[1] It exists as a colorless liquid at room temperature with a mild, sweet odor.[1] Its nonpolar nature is a primary determinant of its behavior as a solvent in chemical reactions.[1]

Q2: In what types of solvents and solutes is this compound soluble?

Following the principle of "like dissolves like," this compound is highly soluble in other nonpolar organic solvents such as hexane (B92381) and benzene.[1] Conversely, it exhibits poor solubility in polar solvents like water.[1] It is most effective at dissolving nonpolar solutes.

Q3: How do solvents, in general, affect reaction kinetics?

Solvents can significantly alter reaction rates by stabilizing or destabilizing the reactants and the transition state to different extents.[2] According to the Hughes-Ingold rules, the effect of solvent polarity can be summarized as follows:

  • Charge Development: Reactions that develop a more charged or polar transition state from neutral reactants are accelerated by polar solvents.[2][3] This is because polar solvents stabilize the charged transition state, lowering the activation energy.[3]

  • Charge Dispersal: Reactions where charge is dispersed in the transition state are typically slowed by polar solvents, as the reactants are more stabilized than the transition state.[3]

  • No Charge Change: Reactions with little to no change in charge between reactants and the transition state are minimally affected by solvent polarity.[2][3]

Q4: Is this compound considered a "green solvent"?

This compound can be considered a "greener" alternative to some conventional nonpolar solvents like toluene (B28343) and hexane.[4] Its lower toxicity profile and non-aromatic nature make it a more environmentally friendly choice for certain applications, aligning with the principles of green chemistry which seek to reduce the use of hazardous substances.[4][5]

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₉H₁₈[6]
Molecular Weight126.24 g/mol [6][7]
Density0.8135 g/cm³[1]
Boiling Point161.9 °C at 760 mmHg[6]
Melting Point-40.9 °C[1]
Flash Point37.7 °C[6]
Refractive Index1.427[6]
Solubility in WaterPoor[1]
Table 2: Comparison of this compound with Common Solvents
SolventFormulaBoiling Point (°C)Density (g/mL)Polarity
This compound C₉H₁₈1620.814Nonpolar
Hexane C₆H₁₄690.655Nonpolar
Toluene C₇H₈1110.867Nonpolar (Aromatic)
Tetrahydrofuran (THF) C₄H₈O660.886Polar Aprotic
Ethanol C₂H₅OH780.789Polar Protic
Acetonitrile C₂H₃N820.786Polar Aprotic

Troubleshooting Guide

Q5: Why is my reaction significantly slower in this compound compared to a polar solvent?

This is a common observation for reactions that proceed through a polar or charged transition state.

  • Mechanism: If your reaction involves the formation of charged intermediates or a transition state that is significantly more polar than the reactants (e.g., Sₙ1 reactions, certain cycloadditions), the nonpolar environment of this compound offers poor stabilization.[8]

  • Activation Energy: This lack of stabilization increases the activation energy (Ea) of the reaction, leading to a slower rate compared to reactions run in polar solvents that can effectively solvate the transition state.[3]

  • Troubleshooting:

    • Confirm the Mechanism: Review the expected mechanism of your reaction. If it involves charge separation, this compound may not be the optimal solvent for rate acceleration.

    • Increase Temperature: Since this compound has a high boiling point, you may be able to increase the reaction temperature to overcome the higher activation energy.

    • Consider a Co-solvent: Adding a small amount of a more polar co-solvent could potentially increase the rate, but may also affect solubility and side reactions.

Q6: My starting materials are not dissolving properly in this compound. What can I do?

This issue stems from a mismatch in polarity.

  • Cause: Polar or highly functionalized starting materials will have low solubility in the nonpolar this compound.[1] For a reaction to occur, the reagents must be dissolved.[9]

  • Troubleshooting:

    • Verify Polarity: Assess the polarity of your reactants. If they are highly polar, this compound is likely an unsuitable solvent.

    • Alternative Solvents: Consider a different nonpolar solvent in which your materials have known solubility, or switch to a polar aprotic solvent if the reaction chemistry allows.

    • Phase-Transfer Catalyst: For reactions involving an ionic reagent, a phase-transfer catalyst may help shuttle the reagent into the organic phase, though this adds complexity.

Q7: I am observing unexpected side products or changes in selectivity. Could this compound be the cause?

While solvent effects on kinetics are often more dramatic, changes in selectivity can also occur.

  • Cause: The solvent can influence which reaction pathway is kinetically favored. A nonpolar environment might favor a less polar pathway or prevent a polar side reaction from occurring. Conversely, it might promote aggregation of polar reagents, leading to different outcomes.

  • Troubleshooting:

    • Characterize Byproducts: Isolate and identify the unexpected side products to gain insight into the competing reaction pathways.[9]

    • Compare with Other Solvents: Run the reaction in a solvent of different polarity (e.g., toluene, THF, acetonitrile) to see how selectivity is affected. This comparison can provide valuable mechanistic information.

    • Monitor Reaction Closely: Use techniques like TLC, GC-MS, or NMR to monitor the reaction over time. An unexpected intermediate may be visible.[9]

Experimental Protocols

General Protocol for a Comparative Kinetic Study

This protocol outlines a method for comparing the kinetics of a reaction in this compound versus other solvents.

  • Preparation:

    • Ensure all solvents are of high purity and are appropriately dried if the reaction is moisture-sensitive.

    • Prepare stock solutions of all reactants and internal standards to ensure consistent concentrations across all experiments.

  • Reaction Setup:

    • In separate, identical reaction vessels, add the desired solvent (e.g., this compound, toluene, acetonitrile).

    • Place the vessels in a constant-temperature bath (e.g., oil bath, heating block) and allow them to equilibrate.

    • Initiate the reactions simultaneously by adding the starting materials from the stock solutions. Ensure rapid and consistent mixing.

  • Monitoring:

    • At predetermined time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution, or adding a chemical quencher.

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., GC-MS, HPLC, ¹H NMR) to determine the concentration of a key reactant or product.

  • Data Analysis:

    • Plot the concentration of the reactant/product versus time for each solvent.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Using the appropriate rate law for your reaction, calculate the rate constant (k) for each solvent.

    • Compare the rate constants to quantify the solvent effect on the reaction kinetics.

Visualizations

Diagram 1: Experimental Workflow for Kinetic Analysis A Formulate Hypothesis (e.g., Reaction is faster in polar solvents) B Select Solvents (this compound vs. Control Solvents) A->B C Prepare Reagents & Stock Solutions B->C D Run Parallel Reactions (Constant Temp, Conc., Stirring) C->D E Monitor Reaction Progress (Timed Aliquots, Quenching) D->E F Analytical Measurement (GC, HPLC, NMR) E->F G Plot Concentration vs. Time F->G H Determine Rate Constants (k) G->H I Compare k values & Draw Conclusions H->I

Diagram 1: Experimental Workflow for Kinetic Analysis

Diagram 2: Troubleshooting Slow Reactions in this compound Start Reaction is Slower than Expected CheckSolubility Are reactants fully dissolved? Start->CheckSolubility CheckMechanism Does the transition state (TS) involve charge separation/development? CheckSolubility->CheckMechanism Yes SolubilityIssue Problem: Poor solubility of polar reactants. Solution: Choose a more suitable solvent. CheckSolubility->SolubilityIssue No CheckConditions Are reaction conditions (temp, conc.) optimal? CheckMechanism->CheckConditions No MechanismIssue Problem: Nonpolar solvent destabilizes polar TS. Solution: Increase temp or switch to a polar solvent. CheckMechanism->MechanismIssue Yes ConditionsIssue Problem: Sub-optimal conditions. Solution: Increase temperature or concentration. CheckConditions->ConditionsIssue No Success Reaction Rate Improved SolubilityIssue->Success MechanismIssue->Success ConditionsIssue->Success

Diagram 2: Troubleshooting Slow Reactions

Diagram 3: Effect of Solvent on Transition State Energy Energy Energy y_axis x_axis Reaction Coordinate x_axis->y_axis R Reactants (R) TS_polar TS‡ (Polar Solvent) R->TS_polar ΔG‡ (low) TS_nonpolar TS‡ (this compound) R->TS_nonpolar ΔG‡ (HIGH) P Products (P) TS_polar->P TS_nonpolar->P

Diagram 3: Effect of Solvent on Transition State Energy

References

Technical Support Center: Removal of Residual Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual methylcyclooctane from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate removal method. It is a nonpolar hydrocarbon with a relatively high boiling point, which can make its removal from less volatile products challenging.[1][2][3][4]

Data Presentation: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC9H18[2][3]
Molecular Weight126.24 g/mol [1][4]
Boiling Point161.9 °C to 177.4°C at 760 mmHg[1][2][3]
Melting Point14.85 °C[2][3]
Density~0.774 - 0.8135 g/cm³[1][2][3]
Vapor Pressure2.9 mmHg at 25°C[2][3]
SolubilityPoorly soluble in polar solvents (e.g., water); highly soluble in nonpolar organic solvents (e.g., hexane, benzene).[1]

Q2: What are the primary methods for removing residual this compound?

A2: The most common methods for removing this compound are based on its physical properties and include:

  • Chromatography: Flash column chromatography using a nonpolar mobile phase can effectively separate the nonpolar this compound from more polar products.[8]

  • Extraction: Liquid-liquid extraction can be used to partition the desired compound away from this compound, particularly if the product has good solubility in a polar solvent that is immiscible with this compound.[9]

  • Azeotropic Distillation: Adding a lower-boiling solvent (an azeotrope-former) can help to remove this compound more efficiently at a lower temperature.[10][11]

Q3: My product is thermally sensitive. How can I remove this compound without decomposition?

A3: For thermally sensitive compounds, avoid high-temperature distillation. Instead, consider:

  • Column Chromatography: This is a non-thermal method.

  • Lyophilization (Freeze-Drying): If your product is soluble in a solvent that can be frozen and sublimated (e.g., water, dioxane), you can first remove the this compound via extraction and then lyophilize the purified product from the appropriate solvent.

Troubleshooting Guide

Issue 1: Simple distillation is not removing all the this compound, or my product is co-distilling.

  • Possible Cause: The boiling point difference between your product and this compound is not large enough for efficient separation by simple distillation.[5]

Issue 2: I'm seeing an emulsion form during liquid-liquid extraction.

  • Possible Cause: The presence of surfactant-like impurities or high concentrations of dissolved substances can lead to the formation of an emulsion at the interface between the two liquid phases.[13]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[13]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[13]

    • Filtration: Pass the mixture through a pad of glass wool or Celite to physically disrupt the emulsion.[13]

    • Centrifugation: Spinning the mixture in a centrifuge can force the separation of the layers.[13]

Logical Relationship: Troubleshooting Emulsion Formation

VacuumDistillationWorkflow Start Start: Reaction Mixture in Flask Step1 Assemble Distillation Apparatus Start->Step1 Step2 Apply Vacuum Step1->Step2 Step3 Apply Gentle Heat Step2->Step3 Step4 Collect this compound Distillate Step3->Step4 Step5 Cool System and Release Vacuum Step4->Step5 End End: Purified Product Step5->End FlashChromatographyWorkflow Start Start: Crude Product Step1 Pack Silica Gel Column Start->Step1 Step2 Load Sample Step1->Step2 Step3 Elute with Nonpolar Solvent Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Monitor Fractions (TLC) Step4->Step5 Step4->Step5 Step6 Elute Product (Increase Polarity) Step5->Step6 End End: Purified Product Step6->End

References

Technical Support Center: Stabilizing Reactive Intermediates in Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stabilization of reactive intermediates in a methylcyclooctane solvent environment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound chosen as a solvent for studying reactive intermediates?

A1: this compound is a nonpolar, aprotic solvent.[1] Its inert nature is advantageous for minimizing solvent participation in the reaction pathway, thereby allowing for the study of reactive intermediates with reduced interference. Its high boiling point can also be beneficial for reactions requiring elevated temperatures.

Q2: What types of reactive intermediates are most effectively stabilized in this compound?

A2: this compound is most suitable for stabilizing neutral, nonpolar reactive intermediates such as free radicals. For charged intermediates like carbocations and carbanions, its low polarity offers minimal stabilization, which can be either a desired experimental condition or a significant challenge.

Q3: How does this compound compare to other solvents for stabilizing reactive intermediates?

A3: The choice of solvent is critical for the stability of reactive intermediates. Polar solvents can stabilize charged intermediates through solvation.[2] Nonpolar aprotic solvents like this compound are less effective at stabilizing charged species but are excellent for minimizing side reactions involving the solvent.

Q4: Can I use this compound for low-temperature studies of reactive intermediates?

A4: Yes, this compound has a freezing point of approximately -40°C, making it suitable for a range of low-temperature experiments aimed at trapping and characterizing highly reactive species.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product

  • Symptom: The primary reaction product is formed in low yield, with a significant amount of starting material remaining or the formation of decomposition products.

  • Possible Cause: The reactive intermediate is not stable enough in this compound to proceed along the desired reaction pathway. Charged intermediates (carbocations, carbanions) are particularly prone to instability in nonpolar solvents.

  • Solution:

    • Lower the Reaction Temperature: Reducing thermal energy can increase the lifetime of the reactive intermediate.

    • Introduce a Stabilizing Agent: For carbocations, consider the addition of a weakly coordinating anion. For carbanions, a cation complexing agent might be helpful.

    • Increase Reactant Concentration: A higher concentration of the reacting partner for the intermediate can favor the desired product formation over decomposition.

Issue 2: Unexpected Side Products

  • Symptom: Analysis of the reaction mixture shows the presence of unexpected products, possibly from rearrangement or solvent-related reactions.

  • Possible Cause:

    • Rearrangement: Carbocations are prone to rearrangement to more stable forms.[3] This is a common issue in non-stabilizing solvents.

    • Radical Reactions with Solvent: Although generally inert, at high temperatures, C-H bonds of this compound can undergo hydrogen abstraction by highly reactive radical intermediates.

  • Solution:

    • Use a Trapping Agent: Introduce a species that reacts quickly with the intermediate to form a stable, characterizable product, confirming the intermediate's existence and preventing further reactions.

    • Modify the Substrate: Redesign the starting material to disfavor rearrangement pathways or to generate a more stable intermediate.

    • Solvent Screening: If possible, compare the reaction in this compound with other nonpolar solvents like cyclohexane (B81311) or heptane (B126788) to assess the role of the solvent structure.

Issue 3: Difficulty in Detecting the Reactive Intermediate

  • Symptom: Spectroscopic or trapping experiments fail to provide evidence for the formation of the expected reactive intermediate.

  • Possible Cause: The lifetime of the intermediate in this compound is too short for the detection method used.

  • Solution:

    • Utilize a Faster Detection Method: Employ time-resolved spectroscopic techniques if available.

    • Increase the Concentration of the Trapping Agent: A higher concentration of the trapping agent will increase the probability of intercepting the short-lived intermediate.

    • Optimize Reaction Conditions for Intermediate Formation: Adjust temperature, pressure, or catalyst (if applicable) to favor the formation and increase the steady-state concentration of the intermediate.

Data Presentation

Table 1: Relative Stability of Reactive Intermediates in Different Solvent Types

Reactive IntermediateThis compound (Nonpolar Aprotic)Acetone (Polar Aprotic)Ethanol (Polar Protic)
Carbocation LowModerateHigh
Carbanion LowHighModerate
Free Radical HighModerateModerate

This table provides a qualitative comparison based on general principles of solvent effects on reactive intermediate stability.

Experimental Protocols

Protocol 1: Trapping a Carbocation Intermediate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substrate (1 equivalent) in dry this compound.

  • Initiation: Cool the solution to the desired temperature (e.g., -20 °C) and add the reagent to generate the carbocation (e.g., a Lewis acid).

  • Trapping: Immediately after initiation, add a solution of a nucleophilic trapping agent (e.g., a mild nucleophile like an allyl silane, 5 equivalents) in dry this compound dropwise.

  • Quenching and Workup: After stirring for the desired time, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by NMR and GC-MS to identify the trapped product.

Protocol 2: Spectroscopic Observation of a Radical Intermediate
  • Sample Preparation: Prepare a solution of the radical precursor in degassed this compound in a quartz cuvette or EPR tube, sealed under an inert atmosphere.

  • Initiation: Use a photochemical initiator or a thermal initiator with a known decomposition rate at the desired temperature. For photochemical initiation, place the sample in the spectrometer and irradiate with a suitable light source.

  • Data Acquisition: Record the UV-Vis or EPR spectrum immediately upon initiation and at regular intervals to monitor the formation and decay of the radical species.

  • Data Analysis: Analyze the spectroscopic data to determine the concentration profile and lifetime of the radical intermediate.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Trapping a Reactive Intermediate cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup 1. Reaction Setup in this compound under Inert Atmosphere initiation 2. Initiation to Generate Intermediate setup->initiation trapping 3. Addition of Trapping Agent initiation->trapping stirring 4. Reaction Stirring trapping->stirring quench 5. Quenching stirring->quench extract 6. Extraction & Drying quench->extract analyze 7. Analysis (NMR, GC-MS) extract->analyze

Caption: Workflow for a reactive intermediate trapping experiment.

stability_factors Factors Affecting Intermediate Stability in this compound cluster_solvent Solvent Characteristics cluster_type Intermediate Properties intermediate Reactive Intermediate Stability solvent This compound Properties intermediate->solvent intermediate_type Intermediate Type intermediate->intermediate_type temperature Temperature intermediate->temperature concentration Concentration intermediate->concentration nonpolar Nonpolar solvent->nonpolar aprotic Aprotic solvent->aprotic charge Charge (Cation, Anion, Neutral) intermediate_type->charge sterics Steric Hindrance intermediate_type->sterics

Caption: Key factors influencing reactive intermediate stability.

References

Validation & Comparative

A Comparative Guide to the Solvent Properties of Methylcyclooctane and Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. This guide provides an objective comparison of the solvent properties of methylcyclooctane and its parent cycloalkane, cyclooctane (B165968). By presenting key physical and chemical data, alongside the standardized experimental protocols for their determination, this document aims to facilitate an informed choice between these two nonpolar solvents.

Comparative Analysis of Physical and Chemical Properties

This compound and cyclooctane share a foundational eight-membered carbon ring structure, rendering them chemically similar in many aspects. Both are nonpolar, saturated hydrocarbons, making them effective solvents for nonpolar compounds and generally immiscible with water.[1][2] The primary distinction arises from the presence of a methyl group on the cyclooctane ring in this compound, which influences its physical properties such as boiling point, density, and viscosity.

PropertyThis compoundCyclooctane
Molecular Formula C9H18C8H16
Molecular Weight ( g/mol ) 126.24112.21
Boiling Point (°C) 161.9 - 177.4149 - 152
Melting Point (°C) -40.9 to 14.8510 - 15
Density (g/mL at 20-25°C) 0.779 - 0.81350.834 - 0.838
Viscosity (mPa·s) Data not readily available~2.1 (at 25°C)
Flash Point (°C) 37.728
Polarity NonpolarNonpolar
Solubility in Water Poor/InsolublePoor/Insoluble (approx. 0.008 g/L)[3]
Solubility in Organic Solvents High (e.g., hexane, benzene)[4]High (e.g., hexane, benzene)[5]

Note: The range in reported values for some properties is due to variations in experimental conditions and data sources.

In-Depth Comparison of Solvent Characteristics

Polarity and Solubility: Both this compound and cyclooctane are nonpolar solvents due to the low electronegativity difference between their carbon and hydrogen atoms.[1][2] This nonpolar nature dictates their solubility profile, making them excellent choices for dissolving other nonpolar molecules such as oils, fats, and other hydrocarbons.[4][5] Their utility in drug development is primarily as a solvent for nonpolar active pharmaceutical ingredients (APIs) or as a nonpolar medium for organic synthesis.[3][4][6]

Boiling and Melting Points: The addition of a methyl group and the overall increase in molecular weight gives this compound a higher boiling point compared to cyclooctane. This can be advantageous in reactions requiring higher temperatures or in applications where reduced volatility is desired. The melting point of this compound is reported over a wide range, with some sources indicating a significantly lower freezing point than cyclooctane, which could be beneficial for low-temperature applications.

Density: this compound is less dense than cyclooctane. While this difference is not substantial, it can be a factor in processes involving solvent extraction or phase separation.

Safety Profile (Flash Point): Cyclooctane has a lower flash point than this compound, indicating it is more flammable.[3][6] The higher flash point of this compound suggests a slightly better safety profile in terms of fire hazard during handling and storage.

Experimental Protocols for Property Determination

The following are detailed methodologies for the key experiments cited in the comparison table, based on internationally recognized standards.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[7][8][9]

  • Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer are required.

  • Procedure: A measured volume of the sample is placed in the distillation flask. The liquid is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds.

  • Data Analysis: The temperature is recorded at various percentages of the distilled volume. The boiling range is reported, which includes the initial and final boiling points.

Melting/Freezing Point Determination (ASTM D2386)

This standard test method is used to determine the temperature at which solid hydrocarbon crystals form in aviation fuels, and is applicable to other hydrocarbons.[10][11][12][13][14]

  • Apparatus: A jacketed sample tube, a stirrer, and a calibrated low-temperature thermometer are used. The sample tube is placed in a cooling bath.

  • Procedure: The liquid sample is cooled in the cooling bath while being continuously stirred. The temperature is monitored, and the point at which the first crystals appear is noted. The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.

  • Data Analysis: The recorded temperature of the disappearance of the last crystals is reported as the freezing point of the substance.

Density Measurement (ASTM D4052)

This method covers the determination of density and relative density of liquids by a digital density meter.[4][6][15][16][17]

  • Apparatus: A digital density meter based on the oscillating U-tube principle.

  • Procedure: The instrument is calibrated with at least two reference standards (e.g., dry air and pure water). A small volume of the liquid sample is then injected into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is dependent on the mass (and therefore density) of the sample.

  • Data Analysis: The instrument's software automatically calculates and displays the density of the sample at the measurement temperature.

Viscosity Measurement (OECD Guideline 114)

This guideline describes several methods for determining the viscosity of liquids. For non-Newtonian fluids, a rotational viscometer is preferred. For Newtonian fluids like this compound and cyclooctane, a capillary viscometer is commonly used.[3][18][19][20][21]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled bath, and a stopwatch.

  • Procedure: The viscometer is filled with the sample liquid and placed in the temperature-controlled bath until it reaches thermal equilibrium. The liquid is then drawn up through the capillary to a starting mark. The time it takes for the liquid to flow under gravity between two marked points on the capillary is measured.

  • Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizing Solvent Selection

The choice between this compound and cyclooctane can be guided by the specific requirements of the intended application. The following diagram illustrates a logical workflow for solvent selection based on key properties.

Solvent_Selection_Workflow Solvent Selection: this compound vs. Cyclooctane start Define Application Requirements temp_req Temperature Requirement start->temp_req high_temp High Temperature (>150°C) temp_req->high_temp High low_temp Low Temperature (<10°C) temp_req->low_temp Low volatility_req Volatility Concern? temp_req->volatility_req Ambient select_mco Select this compound high_temp->select_mco Higher Boiling Point consider_mco Consider this compound low_temp->consider_mco Potentially Lower Freezing Point safety_req Higher Flash Point Preferred? volatility_req->safety_req No volatility_req->select_mco Yes (Lower Volatility) safety_req->select_mco Yes select_co Select Cyclooctane safety_req->select_co No consider_mco->select_mco consider_co Consider Cyclooctane

Caption: A decision-making workflow for selecting between this compound and cyclooctane.

Conclusion

Both this compound and cyclooctane are viable nonpolar solvents for a range of applications in research and development. The choice between them hinges on the specific operational parameters of the intended process.

  • Cyclooctane is a well-characterized, fundamental nonpolar solvent suitable for general-purpose applications where its lower boiling point and viscosity are advantageous.

  • This compound offers a higher boiling point and a potentially lower freezing point, making it a better candidate for reactions conducted at elevated temperatures or in processes where reduced volatility and a slightly improved safety profile are desired.

Ultimately, the selection should be based on a careful consideration of the physical property data presented in this guide, in conjunction with the specific temperature, volatility, and safety requirements of the application.

References

Methylcyclooctane and Other Cycloalkanes as Emerging High-Performance Jet Fuel Components: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of advanced aviation fuels, the pursuit of high-performance, sustainable alternatives to conventional jet fuel is a paramount objective. Cycloalkanes, a class of saturated cyclic hydrocarbons, have garnered significant attention due to their potential to enhance fuel density, energy content, and combustion properties. This guide provides a detailed comparison of methylcyclooctane, specifically 1,4-dithis compound (B14690801) (DMCO), with other notable cycloalkanes and conventional jet fuel, supported by experimental data and standardized testing protocols.

Cycloalkanes offer a promising avenue for developing next-generation aviation fuels with superior performance characteristics. Their cyclic structure contributes to higher densities and volumetric energy densities compared to their acyclic counterparts, which is a critical attribute for volume-limited aircraft. Furthermore, the absence of aromatic compounds in many synthetic cycloalkane-based fuels leads to cleaner combustion and reduced soot formation.[1][2][3][4] This comparative analysis focuses on key fuel properties to provide a clear and objective evaluation of this compound and other cycloalkanes as viable jet fuel components or blendstocks.

Comparative Performance Data

The following table summarizes key experimental data for this compound (1,4-dithis compound), other relevant cycloalkanes, and conventional Jet A-1 fuel for comparison. These properties are critical in determining the suitability of a compound as a jet fuel component.

Property1,4-Dithis compound (DMCO)Decalinp-MenthaneOctahydroindene (OHI)Jet A-1 Specification
Density @ 15°C (g/mL) 0.827[5]~0.880.810.910.775 - 0.840
Volumetric Net Heat of Combustion (MJ/L) 36.222[5]~38[1]-~38[1]>32.8
Gravimetric Net Heat of Combustion (MJ/kg) 43.822[5]--<42.8[1]>42.8
Kinematic Viscosity @ -20°C (mm²/s) 4.17[5]---<8.0
Freezing Point (°C) <-78[5]---<-47
Flash Point (°C) 50[5]--->38
Yield Sooting Index (YSI) 85.0[1][2]-92.0[1][2]94.5[1][2]Varies (Aromatics Dependent)

Experimental Protocols

The data presented in this guide are derived from experiments conducted in accordance with standardized testing protocols. The following are detailed methodologies for the key experiments cited:

Density Measurement
  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Protocol: A small sample of the cycloalkane is injected into a U-shaped oscillating tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample. This frequency change is then used to calculate the density of the liquid at a specified temperature, typically 15°C. The apparatus is calibrated using certified reference standards.[6][7][8]

Net Heat of Combustion (NHOC)
  • Method: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method).

  • Protocol: A precisely weighed sample of the fuel is burned in a constant-volume bomb calorimeter filled with high-pressure oxygen. The heat released during combustion is absorbed by a known quantity of water and the calorimeter components. The temperature change of the water is measured to calculate the gross heat of combustion. The net heat of combustion is then calculated by making corrections for the heat of formation of water.[9][10]

Kinematic Viscosity
  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

  • Protocol: This method involves measuring the time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature (e.g., -20°C). The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[11][12][13][14]

Freezing Point
  • Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.

  • Protocol: The fuel sample is cooled at a specified rate while being continuously stirred. The temperature at which the first hydrocarbon crystals appear is recorded as the freezing point. The disappearance of these crystals upon warming is also noted to confirm the freezing point.[1][4][15][16]

Sooting Tendency (Yield Sooting Index)
  • Method: Yield Sooting Index (YSI) Measurement.

  • Protocol: The YSI is determined by doping a small, known concentration (typically 1000 ppm) of the test compound into a standard methane/air non-premixed flame. The increase in soot concentration in the flame due to the dopant is measured, often using laser-induced incandescence. The YSI is then calculated based on this increase relative to reference compounds.[17][18][19][20] A higher YSI value indicates a greater tendency to form soot.[1][2]

Evaluation Workflow for Cycloalkane Jet Fuel Candidates

The process of evaluating new cycloalkane molecules as potential jet fuel components follows a logical progression of synthesis, characterization, and performance testing. The following diagram illustrates this workflow.

G cluster_0 Synthesis & Purification cluster_1 Fundamental Property Measurement cluster_2 Combustion Performance cluster_3 Blending & Specification Synthesis Candidate Synthesis Purification Purification & Characterization Synthesis->Purification Density Density (ASTM D4052) Purification->Density Viscosity Viscosity (ASTM D445) Purification->Viscosity FreezingPoint Freezing Point (ASTM D2386) Purification->FreezingPoint NHOC NHOC (ASTM D4809) Purification->NHOC Sooting Sooting Tendency (YSI) NHOC->Sooting Ignition Ignition Properties Sooting->Ignition Blending Blending Studies Ignition->Blending Specification Meet Jet Fuel Specs Blending->Specification

Evaluation workflow for cycloalkane jet fuel candidates.

Concluding Remarks

The data presented indicate that 1,4-dithis compound (DMCO) exhibits several advantageous properties as a jet fuel component. Its high density and volumetric net heat of combustion are particularly noteworthy, offering the potential for increased aircraft range or payload.[3][5] Furthermore, its extremely low freezing point and favorable viscosity at low temperatures suggest excellent cold-weather operability.[5] While its sooting tendency is higher than that of n-alkanes, it is generally lower than that of many aromatic compounds currently present in jet fuel.[1][2]

Other cycloalkanes such as decalin and octahydroindene also show promise, particularly in terms of their high density. However, factors such as a higher sooting tendency and, in the case of OHI, a lower gravimetric heat of combustion, need to be considered.[1] Ultimately, the selection of a specific cycloalkane for jet fuel applications will depend on a holistic assessment of its performance characteristics, production scalability, and economic viability. The continued investigation of these and other novel cycloalkanes is crucial for the development of the next generation of high-performance and sustainable aviation fuels.

References

A Comparative Guide to Methylcyclooctane and Toluene as Non-Polar Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for professionals in research, and drug development.

In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the overall safety and environmental profile of a synthetic route. Toluene (B28343), an aromatic hydrocarbon, has long been a workhorse non-polar solvent due to its excellent solvating power for a wide range of organic compounds. However, growing concerns over its toxicity and environmental impact have spurred the search for safer alternatives. This guide provides a comparative study of methylcyclooctane, a saturated cyclic hydrocarbon, and toluene, offering researchers, scientists, and drug development professionals a detailed analysis to inform solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications, from reaction temperature to work-up procedures. This compound and toluene exhibit key differences in their molecular structure—the former being a saturated cycloalkane and the latter an aromatic hydrocarbon—which in turn influences their physical characteristics.

PropertyThis compoundTolueneReferences
Chemical Formula C₉H₁₈C₇H₈[1][2]
Molecular Weight 126.24 g/mol 92.14 g/mol [1][3]
Appearance Colorless liquidClear, colorless liquid[4][5]
Odor Mild, sweetAromatic, sweet, pungent[4][6]
Boiling Point ~169.4 °C110.6 °C[1][3]
Melting Point 14.85 °C-95 °C[1][3]
Density ~0.814 g/cm³~0.867 g/cm³ at 20°C[4][6]
Flash Point ~37.7 °C4 °C[1][7]
Vapor Pressure ~2.9 mmHg at 25°C~28.5 mmHg at 20°C[1][7]
Water Solubility Insoluble0.52 g/L at 20°C[1][5]
Solubility in Organic Solvents Highly soluble in hydrocarbons like hexane (B92381) and benzene.[4]Miscible with many organic solvents.[6]
Hansen Solubility Parameters (MPa⁰·⁵)
   δD (Dispersion)Not widely reported, estimated to be similar to other cycloalkanes (~17.0)18.0[8][9]
   δP (Polar)~01.4[8][9]
   δH (Hydrogen Bonding)~02.0[8][9]

Performance in Organic Synthesis

While both solvents are effective in dissolving non-polar compounds, their performance in chemical reactions can differ due to their distinct chemical natures.[10][11] Toluene's aromatic system can, in some cases, participate in or be influenced by the reaction, for instance, through π-π stacking interactions. This compound, being a saturated alkane, is more inert.

Currently, there is a lack of direct, side-by-side comparative studies for many mainstream reactions. However, toluene is a well-established solvent for a multitude of transformations crucial to pharmaceutical synthesis, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[12][13][14] Cycloalkanes, such as cyclohexane (B81311) and methylcyclohexane, are often considered "greener" alternatives to aromatic solvents and chlorinated hydrocarbons.[15] While specific data for this compound is sparse, its properties suggest it would behave similarly to other cycloalkanes, serving as a non-interactive, high-boiling-point medium for organic reactions.

For instance, in the context of biocatalyzed synthesis of polyesters, greener solvent alternatives to toluene have been explored, showing that the choice of a non-polar solvent can influence reaction efficiency and product characteristics.[16][17]

Experimental Protocols

To illustrate the application of these solvents, a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, is provided below.

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling in Toluene

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base such as potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene and water in a 4:1 ratio (v/v) to the flask via syringe to achieve a desired concentration (e.g., 0.1 M).[13]

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[13]

Adapted Protocol for Suzuki-Miyaura Coupling in this compound

As there are limited literature examples of this specific reaction in this compound, this protocol is adapted based on its properties as a high-boiling, non-polar solvent.

  • Reaction Setup: Follow the same procedure as for the toluene protocol.

  • Inert Atmosphere: Follow the same procedure as for the toluene protocol.

  • Solvent Addition: Add anhydrous this compound to the flask via syringe. Due to the very low polarity of this compound, a co-solvent or phase-transfer catalyst might be necessary depending on the polarity of the substrates and base.

  • Reaction: Stir the mixture vigorously and heat to a temperature appropriate for the catalyst system, potentially higher than in toluene due to the higher boiling point of this compound. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedures as for the toluene protocol.

Safety, Health, and Environmental Profile

The impetus for seeking alternatives to toluene is largely driven by its safety and environmental profile. This compound, as a saturated hydrocarbon, is generally considered to have a more favorable profile.

AspectThis compoundTolueneReferences
GHS Hazard Statements Flammable liquid and vapor. May be fatal if swallowed and enters airways.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. May cause drowsiness or dizziness. Causes damage to organs through prolonged or repeated exposure.
Toxicity Data is limited, but expected to have low systemic toxicity, similar to other cycloalkanes. Aspiration hazard.Central nervous system depressant.[18] Can cause headache, dizziness, and nausea.[19] Chronic exposure can lead to more severe neurological effects.[18] Developmental and reproductive toxicity are concerns.[5][19]
Carcinogenicity Not classified as a carcinogen.Not classifiable as to its carcinogenicity in humans (IARC Group 3).[20]
Environmental Fate Expected to be biodegradable. Data on persistence and bioaccumulation is limited.Volatilizes easily into the atmosphere where it is degraded. In soil and water, it is broken down by microorganisms.
Workplace Exposure Limits (8-hr TWA) Not widely established.OSHA PEL: 200 ppm; ACGIH TLV: 20 ppm.

Logical Framework for Solvent Selection

Solvent_Selection start Start: Need for a Non-Polar Solvent reaction_params Define Reaction Parameters (Temperature, Reactant Solubility) start->reaction_params safety_env Assess Safety and Environmental Constraints reaction_params->safety_env toluene_check Is Toluene an Acceptable Choice? safety_env->toluene_check mco_check Consider this compound or other Alkanes toluene_check->mco_check No select_toluene Select Toluene toluene_check->select_toluene Yes select_mco Select this compound mco_check->select_mco Yes further_eval Evaluate Other Alternative Solvents mco_check->further_eval No

Caption: A decision-making diagram for selecting a non-polar solvent.

Conclusion and Recommendations

Toluene remains a highly effective and versatile non-polar solvent, backed by a vast body of literature and well-understood reaction behavior. Its primary drawbacks are its significant health and safety concerns, including reproductive toxicity and potential for neurological damage with chronic exposure.[18][19][20][21]

This compound presents a potentially safer and more environmentally benign alternative. Its higher boiling point may be advantageous for high-temperature reactions, and its inert, non-aromatic nature prevents unwanted side reactions. However, the lack of extensive application data and established safety exposure limits means that its adoption would require more initial process development and safety assessment.

For researchers and drug development professionals:

  • Toluene is a suitable choice for well-established, small-scale laboratory syntheses where its performance is known and appropriate safety precautions can be strictly implemented.

  • This compound and other cycloalkanes should be strongly considered for process development and scale-up operations where minimizing toxicity and environmental impact is a priority. While it may require more initial optimization, the long-term safety and sustainability benefits could be substantial.

Ultimately, the choice between this compound and toluene will depend on a careful evaluation of the specific reaction requirements, scale of operation, and the safety and environmental policies of the institution. As the pharmaceutical industry moves towards greener chemistry, solvents like this compound are likely to see increased use and further study.[22]

References

Methylcyclooctane in Catalysis: A Comparative Guide to a Novel Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current chemical literature is the absence of direct, quantitative comparisons of methylcyclooctane's performance against traditional solvents in specific catalytic reactions. While the principles of green chemistry encourage the exploration of safer, more sustainable solvents, comprehensive experimental data on this compound's efficacy in catalysis remains largely unpublished. This guide, therefore, provides a comparative overview based on the physical and chemical properties of this compound and established solvents, alongside a discussion of the theoretical implications for catalytic processes. The information presented is intended to inform researchers, scientists, and drug development professionals of the potential of this compound and to highlight the need for further experimental validation.

Physical and Chemical Properties: A Comparative Analysis

The selection of a solvent is a critical parameter in the design of a catalytic reaction, influencing reactant solubility, catalyst stability, and overall reaction kinetics. This compound, a high-boiling, non-polar cycloalkane, presents a unique set of physical properties when compared to commonly used solvents such as toluene (B28343), n-heptane, and tetrahydrofuran (B95107) (THF).

PropertyThis compoundToluenen-HeptaneTetrahydrofuran (THF)
Molecular Formula C₉H₁₈C₇H₈C₇H₁₆C₄H₈O
Molecular Weight ( g/mol ) 126.24[1]92.14[2]100.20[3]72.11[4]
Boiling Point (°C) ~177[5]110.6[2][6]98.4[7]66[4][8]
Melting Point (°C) -40.9[5]-95[2]-90.7[7]-108.4[8]
Density (g/mL at 20°C) 0.8135[5]0.8669[6]0.68[7]0.8876[8]
Solubility in Water Insoluble[5]Insoluble[9][10]Insoluble[3]Miscible[8]
Polarity Non-polar[5]Non-polar/AromaticNon-polarPolar aprotic

Theoretical Performance in Catalysis: Potential Advantages and Considerations

While direct experimental evidence is lacking, the distinct properties of this compound suggest several potential advantages and disadvantages in catalytic applications when compared to traditional solvents.

Potential Advantages of this compound:
  • High Boiling Point: The significantly higher boiling point of this compound (~177 °C) compared to toluene (110.6 °C), heptane (B126788) (98.4 °C), and THF (66 °C) could be advantageous for high-temperature catalytic reactions.[2][5][6][7] This allows for a wider operational temperature range, potentially increasing reaction rates and enabling the use of less active catalysts.

  • Inertness: As a saturated cycloalkane, this compound is expected to be chemically inert under many catalytic conditions. This contrasts with solvents like toluene, which can sometimes participate in side reactions, or THF, which can coordinate to metal centers and influence catalytic activity.

  • Sustainability Profile: this compound is a hydrocarbon and, depending on its production method, could be considered a "greener" alternative to aromatic solvents like toluene, which has greater health and environmental concerns.[9] The push towards more sustainable solvents is a significant driver in modern chemical research.

Potential Disadvantages and Considerations:
  • Solubility: Being a non-polar alkane, this compound will have limited ability to dissolve polar substrates and catalysts.[5] For many catalytic reactions, particularly those involving polar intermediates or reagents, solvents like THF with moderate polarity are often preferred.[8]

  • Product Isolation: The high boiling point of this compound could complicate product isolation, requiring energy-intensive techniques like vacuum distillation for removal. This is a common challenge with high-boiling point solvents.

Conceptual Experimental Workflow for Solvent Comparison in Catalysis

To empirically determine the performance of this compound against a traditional solvent, a standardized experimental protocol would be necessary. The following represents a generalized workflow for such a comparison in a hypothetical palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Parallel Reactions cluster_analysis Analysis cluster_outcome Performance Comparison r1 Reactant A s1 Solvent 1: This compound r1->s1 s2 Solvent 2: Toluene r1->s2 r2 Reactant B r2->s1 r2->s2 cat Palladium Catalyst cat->s1 cat->s2 base Base base->s1 base->s2 a1 GC/LC-MS Analysis (Yield, Conversion) s1->a1 Sample 1 s2->a1 Sample 2 a2 NMR Spectroscopy (Product Purity) a1->a2 comp Compare: - Yield - TON/TOF - Selectivity - Impurity Profile a2->comp

Figure 1. A conceptual workflow for comparing the performance of this compound and toluene in a catalytic reaction.

General Catalytic Cycle and the Role of the Solvent

The solvent plays a multifaceted role in a catalytic cycle, influencing the stability of intermediates and transition states, and in some cases, directly participating in the reaction mechanism.

G center Catalytic Cycle A Catalyst + Reactant A B Intermediate 1 A->B Oxidative Addition C Intermediate 2 + Reactant B B->C Transmetalation D Catalyst + Product C->D Reductive Elimination D->A Catalyst Regeneration Solvent Solvent Environment

Figure 2. A generalized catalytic cycle illustrating the integral role of the solvent environment.

Conclusion

This compound presents an intriguing profile as a potential alternative to traditional non-polar solvents in catalysis, primarily due to its high boiling point and expected chemical inertness. However, the current body of scientific literature does not provide the necessary experimental data to definitively assess its performance against established solvents like toluene, heptane, or THF. The theoretical advantages of a wider temperature range and reduced potential for side reactions are compelling, but must be weighed against potential challenges in solubility and product isolation.

For researchers and professionals in drug development and chemical synthesis, this compound remains an underexplored option. The data and conceptual frameworks presented in this guide are intended to provide a foundation for future investigations. Rigorous, direct comparative studies are essential to validate the potential of this compound and to define its optimal application space within the field of catalysis. Such studies would be a valuable contribution to the ongoing development of greener and more efficient chemical processes.

References

Cross-Validation of Analytical Methods for Methylcyclooctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific aliphatic hydrocarbons like methylcyclooctane is crucial for various applications, including process monitoring, purity assessment, and formulation development. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

This document outlines detailed experimental protocols, presents a comparative summary of performance data, and illustrates a logical workflow for the cross-validation of these methods. While specific validated method data for this compound is not widely published, the protocols and performance characteristics presented herein are based on established principles for the analysis of similar cyclic and aliphatic hydrocarbons and serve as a robust starting point for method development and validation.

Comparative Performance of Analytical Methods

The choice between GC-MS and GC-FID for the quantification of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the complexity of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation by gas chromatography followed by detection based on the mass-to-charge ratio of ionized analytes. Provides structural information.Separation by gas chromatography followed by detection based on the ionization of carbon-containing compounds in a hydrogen flame.
Specificity Very High (based on mass spectra and fragmentation patterns).[1][2]Moderate (based on retention time).[1]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the low to mid ng/mL range.
Limit of Quantification (LOQ) Typically in the low ng/mL range.Generally in the mid to high ng/mL range.
Linearity (r²) > 0.99> 0.999[3]
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%
Primary Advantage High specificity and structural confirmation capabilities.[1][2]Robustness, wide linear dynamic range, and lower operational cost.[4]
Primary Disadvantage Higher instrumentation and maintenance costs.Susceptible to interferences from co-eluting carbon-containing compounds.

Experimental Protocols

The successful quantification of this compound by either GC-MS or GC-FID is dependent on optimized sample preparation and instrumental parameters. The following are illustrative experimental protocols.

Sample Preparation (Illustrative)

For accurate quantification, a suitable sample preparation method is essential to ensure the analyte is in a form compatible with the GC system and to minimize matrix effects.

  • Sample Collection : Collect samples in clean glass containers to avoid contamination.

  • Solvent Selection : Use a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Extraction (for solid or liquid matrices) :

    • Liquid-Liquid Extraction (LLE) : For liquid samples, mix the sample with an immiscible organic solvent in which this compound is soluble. Separate the organic layer for analysis.

    • Headspace Analysis : For volatile analysis in solid or liquid samples, place the sample in a sealed vial and heat to allow volatile compounds to partition into the headspace. The headspace gas is then injected into the GC.

  • Filtration/Centrifugation : Ensure the sample is free from particulate matter by centrifuging or filtering through a 0.45 µm filter.

  • Dilution : Dilute the sample with the chosen solvent to a concentration within the calibrated linear range of the instrument.

  • Internal Standard : For improved precision, add a suitable internal standard (e.g., cyclononane (B1620106) or another non-interfering alkane) to all samples, calibration standards, and quality control samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Illustrative)

This method is highly specific and provides structural confirmation of this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a DB-1ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet : Split/splitless inlet, operated in split mode (e.g., split ratio 50:1) at 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode :

    • Full Scan : Scan over a mass range (e.g., m/z 40-200) for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM) : For enhanced sensitivity in quantification, monitor characteristic ions of this compound (e.g., m/z 126, 111, 97, 83, 69, 55, 41).

  • Data Analysis : Identification is confirmed by matching the retention time and the acquired mass spectrum against a reference standard or a spectral library (e.g., NIST). Quantification is performed using the peak area of a specific ion.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol (Illustrative)

This method is robust and provides excellent quantitative performance for routine analysis.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector.

  • Column : A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet : Split/splitless inlet, operated in split mode (e.g., split ratio 50:1) at 250°C.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature : 250°C.

  • Detector Gas Flows :

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Data Analysis : Identification is based on the retention time match with a known standard. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the GC-MS and GC-FID analytical methods for this compound quantification.

CrossValidationWorkflow start Start: Define Analytical Requirements (Sensitivity, Specificity, Throughput) method_dev Method Development & Optimization start->method_dev gc_ms_dev GC-MS Method method_dev->gc_ms_dev gc_fid_dev GC-FID Method method_dev->gc_fid_dev validation Individual Method Validation (ICH/FDA Guidelines) gc_ms_dev->validation gc_fid_dev->validation gc_ms_val Validate GC-MS (Linearity, Accuracy, Precision, LOD, LOQ) validation->gc_ms_val gc_fid_val Validate GC-FID (Linearity, Accuracy, Precision, LOD, LOQ) validation->gc_fid_val cross_val Cross-Validation Study gc_ms_val->cross_val gc_fid_val->cross_val sample_analysis Analyze Identical Sample Sets (Spiked and Unspiked Matrices) cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comp method_select Method Selection & Implementation (Routine QC vs. Research/Confirmatory) data_comp->method_select end End: Final Method Report method_select->end

Caption: Workflow for cross-validation of analytical methods.

References

Benchmarking Hydrogen Storage Capacity: A Comparative Guide to Liquid Organic Hydrogen Carriers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading Liquid Organic Hydrogen Carrier (LOHC) systems is presented for researchers, scientists, and drug development professionals. This guide focuses on the performance of prominent LOHCs, providing a comparative analysis of their hydrogen storage capabilities and supporting experimental data. While the initial topic specified methylcyclooctane, the prevalent and well-documented LOHCs in current research are methylcyclohexane (B89554) (in the toluene-methylcyclohexane system), dibenzyltoluene, and benzyltoluene. This guide will focus on these widely researched alternatives.

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store hydrogen through chemical bonds in a reversible hydrogenation and dehydrogenation cycle.[1][2] They offer a promising solution for the safe and efficient transportation and storage of hydrogen, leveraging existing infrastructure for liquid fuels.[2][3] Key performance indicators for LOHCs include high gravimetric and volumetric hydrogen storage densities, favorable thermodynamics for hydrogenation and dehydrogenation, and long-term stability.[1][4]

Comparative Performance of Leading LOHC Systems

The most extensively studied LOHC systems include the toluene-methylcyclohexane (TOL/MCH) system, dibenzyltoluene (DBT), and benzyltoluene (BT). Each presents a unique set of properties influencing its suitability for various applications.

  • Toluene/Methylcyclohexane (TOL/MCH): This system is one of the most well-understood LOHCs. Toluene is hydrogenated to methylcyclohexane to store hydrogen and dehydrogenated to release it.[5] It boasts a respectable gravimetric hydrogen storage capacity of 6.2 wt%.[6][7] However, the dehydrogenation process requires high temperatures, typically between 300-400 °C.[4]

  • Dibenzyltoluene (DBT): DBT has emerged as a promising LOHC due to its favorable physicochemical properties, including a wide liquid range and high thermal stability.[1][8] It is already used as a heat transfer fluid, demonstrating its industrial scalability.[4][8] DBT has a gravimetric hydrogen storage capacity of 6.2 wt% and a volumetric density of 54 kg H₂/m³.[9][10] Its dehydrogenation occurs at temperatures between 270 °C and 320 °C.[1]

  • Benzyltoluene (BT): Similar to DBT, benzyltoluene is considered a favorable LOHC system.[11] It also has a gravimetric hydrogen storage density of 6.22 wt% and a volumetric density of 54.5 kg H₂/m³.[11] The hydrogenation of benzyltoluene is typically carried out at temperatures between 150°C and 300°C and pressures of 30-50 bar.[11][12]

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for the discussed LOHC systems.

LOHC SystemGravimetric H₂ Capacity (wt%)Volumetric H₂ Density (kg H₂/m³)Dehydrogenation Temperature (°C)
Toluene/Methylcyclohexane 6.1 - 6.2[1][4]47[1]300 - 400[4]
Dibenzyltoluene 6.2[1][4]54[9]270 - 320[1]
Benzyltoluene 6.22[11]54.5[11]~300[1]

Experimental Protocols

The storage and release of hydrogen in LOHC systems are governed by catalytic hydrogenation and dehydrogenation reactions. The following provides a generalized overview of the experimental protocols.

1. Hydrogenation (Hydrogen Storage)

The hydrogenation process involves the reaction of the unsaturated LOHC (e.g., toluene, dibenzyltoluene) with hydrogen at elevated pressures and temperatures in the presence of a catalyst.

  • Reactor Setup: Typically performed in a high-pressure autoclave or a fixed-bed flow reactor.

  • Catalyst: Platinum group metals, such as platinum (Pt) or palladium (Pd), supported on materials like alumina (B75360) (Al₂O₃) or activated carbon are commonly used.[13]

  • Reaction Conditions:

    • Temperature: Generally ranges from 150 °C to 200 °C.[1]

    • Pressure: Hydrogen pressures are typically maintained between 30 and 50 bar.[1]

  • Procedure: The LOHC is introduced into the reactor with the catalyst. The reactor is then pressurized with hydrogen and heated to the desired temperature. The reaction is monitored by measuring hydrogen consumption until the LOHC is fully saturated (hydrogenated).

2. Dehydrogenation (Hydrogen Release)

The dehydrogenation process is the reverse of hydrogenation, where the hydrogen-rich LOHC (e.g., methylcyclohexane, perhydro-dibenzyltoluene) releases hydrogen.

  • Reactor Setup: A fixed-bed flow reactor is commonly used for dehydrogenation experiments.[13]

  • Catalyst: Platinum-based catalysts are often employed due to their high activity and selectivity in activating C-H bonds without cleaving C-C bonds.[13]

  • Reaction Conditions:

    • Temperature: Dehydrogenation is an endothermic process requiring higher temperatures, typically ranging from 270 °C to 400 °C, depending on the LOHC.[1][4]

    • Pressure: The reaction is favored at lower pressures, often conducted at or near atmospheric pressure.[12]

  • Procedure: The hydrogenated LOHC is fed into the heated reactor containing the catalyst. The product stream, consisting of the dehydrogenated LOHC and released hydrogen, is then cooled to separate the components. The conversion of the hydrogenated LOHC is determined using gas chromatography.[13]

LOHC Hydrogenation-Dehydrogenation Cycle

The fundamental principle of LOHC technology is the reversible cycle of hydrogen storage and release.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) Unsaturated_LOHC Unsaturated LOHC (e.g., Toluene, DBT) Hydrogenated_LOHC Hydrogenated LOHC (e.g., Methylcyclohexane, H18-DBT) Unsaturated_LOHC->Hydrogenated_LOHC + H₂ (Catalyst, 150-200°C, 30-50 bar) H2_in H₂ Gas Hydrogenated_LOHC_release Hydrogenated LOHC (e.g., Methylcyclohexane, H18-DBT) H2_out H₂ Gas Hydrogenated_LOHC_release->H2_out - H₂ (Catalyst, 270-400°C, ~1 bar) Unsaturated_LOHC_release Unsaturated LOHC (e.g., Toluene, DBT) Unsaturated_LOHC_release->Unsaturated_LOHC Recycle

Caption: LOHC hydrogenation and dehydrogenation cycle.

References

A Comparative Analysis of the Reactivity of Methylcyclooctane and Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methylcyclooctane and methylcyclohexane (B89554). The analysis focuses on key reaction types relevant to organic synthesis and drug development, including free-radical halogenation, oxidation, and carbocation rearrangements. This comparison is supported by established principles of chemical reactivity and available experimental data.

Executive Summary

The reactivity of this compound and methylcyclohexane is governed by a combination of factors, primarily ring strain, the stability of reactive intermediates (radicals and carbocations), and steric effects. Methylcyclohexane exists in a stable, low-strain chair conformation, while this compound possesses significant transannular and torsional strain. This inherent strain in the eight-membered ring of this compound can influence its reactivity, particularly in reactions involving the formation of carbocations where rearrangements can be more facile. In reactions proceeding through radical intermediates, such as free-radical halogenation, the presence of a tertiary hydrogen in both molecules dictates a high degree of regioselectivity.

Thermodynamic Stability

The fundamental difference in the reactivity of this compound and methylcyclohexane begins with their relative thermodynamic stabilities. Cyclohexane (B81311) rings are known for their conformational flexibility, allowing them to adopt a strain-free chair conformation. In contrast, cyclooctane (B165968) is a larger, more flexible ring that suffers from torsional and transannular strain.

CompoundRing Strain (kcal/mol)Conformation
Methylcyclohexane~0Chair
This compound~9.7Boat-chair/Twist-boat-chair

The higher ground-state energy of this compound due to ring strain can be a driving force for reactions that lead to a more stable, less strained product.

Free-Radical Halogenation

Free-radical halogenation is a common method for the functionalization of alkanes. The regioselectivity of this reaction is highly dependent on the stability of the radical intermediate formed (tertiary > secondary > primary). Both this compound and methylcyclohexane possess a tertiary hydrogen atom at the point of methyl substitution, which is the most likely site for hydrogen abstraction.

Comparative Product Distribution in Monobromination

Free-radical bromination is highly selective for the abstraction of the most weakly bonded hydrogen atom, which leads to the formation of the most stable radical intermediate.

CompoundPossible Radical IntermediatesMajor Monobromination Product
MethylcyclohexaneTertiary, Secondary, Primary1-bromo-1-methylcyclohexane
This compoundTertiary, Secondary, Primary1-bromo-1-methylcyclooctane

The high selectivity of bromination means that in both cases, the major product will be the one resulting from the substitution of the tertiary hydrogen.[1][2][3][4]

Experimental Protocol: Free-Radical Bromination of Methylcycloalkanes

Materials:

  • Methylcycloalkane (methylcyclohexane or this compound)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve the methylcycloalkane in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction should be irradiated with a sunlamp or a UV lamp to facilitate the initiation of the radical chain reaction.[5]

  • Continue the reflux for a period of time, monitoring the reaction progress by TLC or GC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by distillation to obtain the pure brominated methylcycloalkane.

Logical Workflow for Free-Radical Bromination

G cluster_0 Methylcyclohexane cluster_1 This compound MCH Methylcyclohexane MCH_H_tert Tertiary C-H MCH->MCH_H_tert MCH_H_sec Secondary C-H MCH->MCH_H_sec MCH_H_prim Primary C-H MCH->MCH_H_prim MCH_rad_tert Tertiary Radical (More Stable) MCH_H_tert->MCH_rad_tert + Br• - HBr MCH_rad_sec Secondary Radical MCH_H_sec->MCH_rad_sec + Br• - HBr MCH_rad_prim Primary Radical MCH_H_prim->MCH_rad_prim + Br• - HBr MCO This compound MCO_H_tert Tertiary C-H MCO->MCO_H_tert MCO_H_sec Secondary C-H MCO->MCO_H_sec MCO_H_prim Primary C-H MCO->MCO_H_prim MCO_rad_tert Tertiary Radical (More Stable) MCO_H_tert->MCO_rad_tert + Br• - HBr MCO_rad_sec Secondary Radical MCO_H_sec->MCO_rad_sec + Br• - HBr MCO_rad_prim Primary Radical MCO_H_prim->MCO_rad_prim + Br• - HBr Br_rad Br• MCH_prod 1-bromo-1-methylcyclohexane (Major Product) MCH_rad_tert->MCH_prod + Br2 - Br• MCO_prod 1-bromo-1-methylcyclooctane (Major Product) MCO_rad_tert->MCO_prod + Br2 - Br•

Caption: Competing pathways in free-radical bromination.

Oxidation

The oxidation of cycloalkanes is a critical industrial process and a key transformation in drug metabolism. The reaction typically proceeds via a free-radical mechanism, often initiated by metal catalysts or auto-oxidation. Similar to halogenation, the tertiary C-H bond in both methylcyclohexane and this compound is the most susceptible to initial hydrogen abstraction.

Expected Oxidation Products

CompoundPrimary Site of OxidationMajor Initial Products
MethylcyclohexaneTertiary C-H1-methylcyclohexyl hydroperoxide
This compoundTertiary C-H1-methylcyclooctyl hydroperoxide

These initial hydroperoxide intermediates can then undergo further reactions to form a mixture of alcohols and ketones. For example, 1-methylcyclohexyl hydroperoxide can decompose to form 1-methylcyclohexanol (B147175) and other oxidation products.

Experimental Protocol: Catalytic Oxidation of Methylcycloalkanes

Materials:

  • Methylcycloalkane (methylcyclohexane or this compound)

  • Cobalt(II) or Manganese(II) salt (e.g., cobalt naphthenate) as a catalyst

  • Acetic acid (solvent)

  • Pressurized reaction vessel (autoclave)

  • Oxygen or air source

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • Charge the autoclave with the methylcycloalkane, acetic acid, and the catalyst.

  • Seal the autoclave and purge with an inert gas, such as nitrogen.

  • Pressurize the vessel with oxygen or air to the desired pressure.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with stirring.

  • Maintain the reaction at temperature and pressure for a set period.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas.

  • Collect the liquid product mixture.

  • Analyze the product distribution using GC-MS to identify and quantify the resulting alcohols, ketones, and other oxidation products.

Generalized Oxidation Pathway

G RH Methylcycloalkane (R-H) R_rad Alkyl Radical (R•) RH->R_rad Initiation ROO_rad Alkylperoxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H - R• RO_rad Alkoxy Radical (RO•) ROOH->RO_rad Decomposition Ketone Ketone ROOH->Ketone Dehydration Alcohol Alcohol RO_rad->Alcohol + R-H - R•

Caption: Simplified oxidation pathway for methylcycloalkanes.

Carbocation Rearrangements

The behavior of carbocations generated from this compound and methylcyclohexane is expected to differ significantly due to the differences in ring strain. Carbocation rearrangements are driven by the formation of a more stable carbocation.

Factors Influencing Carbocation Stability and Rearrangement:

  • Hyperconjugation: Alkyl groups stabilize an adjacent carbocation through hyperconjugation. Thus, tertiary carbocations are more stable than secondary, which are more stable than primary.[6][7]

  • Ring Strain: The formation of a carbocation can either increase or decrease ring strain. In the case of cyclohexane, the chair conformation is relatively rigid, and rearrangements that would significantly alter the ring structure are less common.

  • Transannular Interactions: In the more flexible cyclooctane ring, there is a greater possibility for transannular rearrangements, where a hydride or alkyl group shifts across the ring. This can be a pathway to relieve ring strain.

Comparative Reactivity in Solvolysis

Solvolysis reactions that proceed through an SN1 mechanism involve the formation of a carbocation intermediate. The rate of these reactions is often indicative of the stability of the carbocation formed.

SubstrateExpected Relative Solvolysis RateRationale
1-chloro-1-methylcyclohexaneSlowerForms a stable tertiary carbocation in a low-strain ring system.
1-chloro-1-methylcyclooctaneFasterThe relief of ground-state ring strain upon ionization and the potential for strain-relieving rearrangements can accelerate the reaction.

The greater ring strain in this compound could lead to a higher rate of solvolysis as the system moves to a carbocation intermediate where rearrangements can occur to achieve a more stable conformation.[7] These rearrangements in the cyclooctyl system can be complex and may involve transannular shifts, which are not possible in the cyclohexane system.

Conclusion

The reactivity of this compound and methylcyclohexane is a tale of two ring systems. While both possess a reactive tertiary center that dictates the outcome of radical-based reactions, the underlying ring strain of the cyclooctane ring system introduces a fascinating dimension to their comparative reactivity, especially in reactions involving carbocation intermediates. The greater inherent strain in this compound can serve as a thermodynamic driving force for reactions and open up rearrangement pathways not readily accessible to the more stable methylcyclohexane. For the synthetic chemist, this means that while methylcyclohexane may offer more predictable outcomes, this compound provides opportunities for accessing more complex molecular architectures through strain-releasing transformations.

References

Verifying the Absence of Peroxide Formation in Aged Methylcyclooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylcyclooctane's stability with respect to peroxide formation against common alternative solvents. It includes detailed experimental protocols for peroxide detection and supporting data to aid in solvent selection and safe laboratory practice.

Introduction to Peroxide Formation

Organic solvents can react with atmospheric oxygen over time in a process called autoxidation to form potentially explosive peroxide compounds.[1][2] This process is often accelerated by factors such as light, heat, and the presence of contaminants.[1] Peroxide-forming chemicals are a significant safety concern in laboratory settings, as peroxides can detonate when subjected to heat, friction, or mechanical shock.[3] Common classes of compounds known to form peroxides include ethers, aldehydes, and certain hydrocarbons, particularly those with tertiary hydrogen atoms.[1]

This compound, a cyclic alkane, possesses a tertiary hydrogen atom, making it theoretically susceptible to peroxide formation. This guide aims to provide a framework for verifying the absence of peroxides in aged samples of this compound and to compare its likely stability with other commonly used laboratory solvents.

Comparative Analysis of Peroxide Formation Tendency

SolventChemical ClassStructural Feature Prone to PeroxidationRelative Peroxide Formation TendencyNotes
This compound Cyclic AlkaneTertiary C-H bondLow to Moderate (Theoretically)The presence of a tertiary hydrogen suggests a potential for peroxide formation, though likely less than ethers.
Tetrahydrofuran (THF) Cyclic EtherEther linkage, secondary C-H bondsHighWell-known to form peroxides readily, especially when inhibitor-free.[3]
Diethyl Ether Acyclic EtherEther linkage, secondary C-H bondsHighAnother common solvent with a high propensity for peroxide formation.[3]
Cyclopentyl methyl ether (CPME) EtherEther linkageVery LowMarketed as a "green" solvent with high resistance to peroxide formation.[4]
2-Methyltetrahydrofuran (2-MeTHF) Cyclic EtherEther linkage, tertiary C-H bondModerate to HighA bio-based solvent alternative to THF, but still capable of forming peroxides.[5]

Experimental Protocols for Peroxide Detection

Regular testing for the presence of peroxides in susceptible solvents is a critical safety measure.[6] Below are detailed protocols for both qualitative and semi-quantitative peroxide detection.

Qualitative Method: Potassium Iodide (KI) Test

This method provides a rapid visual indication of the presence of peroxides.

Materials:

  • Sample of aged this compound (or other solvent)

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Starch solution (1% aqueous, optional)

  • Test tubes

Procedure:

  • Add 1-3 mL of the solvent to be tested to a clean test tube.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Shake the mixture.

  • Observe the color of the solution. A yellow to brown color indicates the presence of peroxides.[1]

  • For increased sensitivity, a few drops of starch solution can be added. A deep blue-black color indicates the presence of peroxides.

Semi-Quantitative Method: Peroxide Test Strips

Commercial test strips offer a convenient way to estimate the concentration of peroxides.

Materials:

  • Sample of aged this compound (or other solvent)

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Distilled water (if required by the strip manufacturer for organic solvents)

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.

  • Typically, the test strip is immersed in the solvent for a specified time.

  • For some strips designed for aqueous solutions, a drop of water may need to be applied to the test pad after the solvent has evaporated.[6]

  • Compare the resulting color of the test strip to the color chart provided with the kit to determine the approximate peroxide concentration in parts per million (ppm).

  • A widely used, though not scientifically validated, control point for hazardous peroxide concentration is 100 ppm.[6]

Quantitative Method: ASTM E299 - Standard Test Method for Trace Amounts of Peroxides In Organic Solvents

For precise quantification of peroxides, a standardized method such as ASTM E299 should be employed. This method is applicable to a wide range of organic solvents, including hydrocarbons.[7]

Principle: A sample is dissolved in a mixture of acetic acid and chloroform. Potassium iodide is added, which reacts with any peroxides present to liberate an equivalent amount of iodine. The amount of iodine is then determined spectrophotometrically, and from this, the concentration of active oxygen is calculated.[7][8]

Note: This is a summary of the principle. The full, detailed procedure should be obtained from the official ASTM E299 standard.

Visualizing the Verification Workflow

The following diagram illustrates the logical workflow for testing and handling aged this compound.

Peroxide_Verification_Workflow cluster_storage Solvent Storage cluster_testing Peroxide Testing cluster_decision Decision & Action AgedSolvent Aged this compound (or other solvent) VisualInspection Visual Inspection (Crystals, cloudiness) AgedSolvent->VisualInspection QualitativeTest Qualitative Test (Potassium Iodide) VisualInspection->QualitativeTest No visible signs Dispose Dispose as Hazardous Waste VisualInspection->Dispose Visible signs SemiQuantTest Semi-Quantitative Test (Test Strips) QualitativeTest->SemiQuantTest Positive PeroxidesPresent Peroxides Present? QualitativeTest->PeroxidesPresent Negative SemiQuantTest->PeroxidesPresent SafeToUse Safe for Use PeroxidesPresent->SafeToUse < 100 ppm PeroxidesPresent->Dispose >= 100 ppm

Caption: Workflow for verifying the absence of peroxides in aged solvents.

Signaling Pathway of Autoxidation

The formation of peroxides proceeds via a free-radical chain reaction. The simplified pathway is depicted below.

Autoxidation_Pathway RH This compound (RH) R_dot Alkyl Radical (R.) RH->R_dot Initiation ROOH Hydroperoxide (ROOH) RH->ROOH ROO_dot Peroxy Radical (ROO.) R_dot->ROO_dot Propagation O2 Oxygen (O2) O2->ROO_dot ROO_dot->ROOH Propagation Initiator Initiator (Light, Heat) Initiator->RH

Caption: Simplified mechanism of autoxidation leading to hydroperoxide formation.

Conclusion and Recommendations

While this compound is theoretically capable of forming peroxides due to the presence of a tertiary hydrogen, its propensity is expected to be lower than that of common ethers like THF and diethyl ether. However, the absence of peroxides in aged samples should always be verified experimentally. For routine checks, semi-quantitative test strips provide a convenient and effective screening method. For applications sensitive to low levels of peroxides, a more rigorous quantitative method such as ASTM E299 is recommended. When selecting a solvent for long-term storage or for processes where peroxide formation is a critical concern, considering inherently more stable alternatives like CPME may be advantageous. Always date solvent containers upon receipt and upon opening, and store them in a cool, dark place to minimize the rate of autoxidation.

References

A Comparative Analysis of the Environmental Impact of Cycloalkane Solvents: Cyclopentane, Cyclohexane, and Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection

The selection of a solvent is a critical decision in chemical research and pharmaceutical development, with significant implications for process efficiency, safety, and environmental sustainability. Cycloalkanes are a class of solvents valued for their versatile solvency power. This guide provides a comparative analysis of the environmental impact of three common cycloalkane solvents: cyclopentane (B165970), cyclohexane (B81311), and methylcyclohexane. The information presented herein is intended to assist researchers and professionals in making informed decisions that align with green chemistry principles.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact indicators for cyclopentane, cyclohexane, and methylcyclohexane. These metrics are crucial for assessing the potential environmental footprint of each solvent.

Environmental Impact ParameterCyclopentaneCyclohexaneMethylcyclohexane
Global Warming Potential (GWP, 100-year) ~10 - <25[1][2]1.281.80
Ozone Depletion Potential (ODP) 0[3][4]00
Aquatic Toxicity (Fish, 96h LC50) 29.3 mg/L (QSAR modeled data)[1]4.53 mg/L (Pimephales promelas)[5]2.07 mg/L (Oryzias latipes)[6][7]
Aquatic Toxicity (Daphnia magna, 48h EC50) 2.3 mg/L[1]0.9 mg/L[5]0.326 mg/L[8]
Photochemical Ozone Creation Potential (POCP) ModerateContributes to photochemical smog[9]Moderate
Biodegradability Readily biodegradableReadily biodegradable[5]Not readily biodegradable[6]

Key Environmental Considerations

Cyclopentane is increasingly recognized as an environmentally preferable alternative to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as foam blowing agents for insulation in refrigerators and freezers.[2] This is primarily due to its zero Ozone Depletion Potential (ODP) and very low Global Warming Potential (GWP) .[3][4] However, it is a volatile organic compound (VOC) and is highly flammable. From a toxicity perspective, it exhibits lower aquatic toxicity compared to cyclohexane and methylcyclohexane.

Cyclohexane is a widely used solvent that also has a zero ODP. Its GWP is lower than that of cyclopentane. A significant environmental concern with cyclohexane is its role as a VOC that contributes to the formation of photochemical smog .[9] It is classified as having moderate acute toxicity to aquatic life . In the environment, it is non-persistent in water with a half-life of less than two days and is readily biodegradable.[5] Due to its volatility, it is expected to partition primarily to the air.

Methylcyclohexane is often promoted as a safer alternative to aromatic solvents like toluene.[10] Similar to the other cycloalkanes discussed, it has a zero ODP and a low GWP. However, it is classified as very toxic to aquatic life with long-lasting effects , exhibiting the highest aquatic toxicity among the three solvents compared in this guide.[8][11] It is also not readily biodegradable.[6] Like cyclohexane, it is a VOC.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing: The acute aquatic toxicity values (LC50 and EC50) are determined following OECD Test Guidelines, such as:

  • OECD Guideline 203: Fish, Acute Toxicity Test: This guideline specifies a 96-hour test period where fish are exposed to various concentrations of the test substance. The LC50 (Lethal Concentration 50%) is the concentration that causes mortality in 50% of the test fish population.[5][6]

  • OECD Guideline 202: Daphnia sp., Acute Immobilisation Test: This is a 48-hour test that determines the EC50 (Effective Concentration 50%), which is the concentration that causes immobilization in 50% of the daphnids.[5][8]

For these tests, a stock solution of the cycloalkane is prepared and then diluted to create a series of test concentrations. Control groups, including a negative (water only) and sometimes a solvent control (if a carrier solvent is used for poorly soluble substances), are run in parallel to ensure the validity of the results.[11]

Global Warming Potential (GWP) Calculation: GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The calculation of GWP involves:

  • Determining the radiative efficiency of the substance (its ability to absorb infrared radiation).

  • Estimating its atmospheric lifetime.

  • Integrating the radiative forcing over a chosen time horizon (typically 100 years).

  • Comparing this to the integrated radiative forcing of an equal mass of CO2.

The GWP for VOCs like cycloalkanes is primarily an indirect effect, related to their role in tropospheric ozone formation, which is a greenhouse gas.

Photochemical Ozone Creation Potential (POCP) Calculation: POCP is a measure of the relative ability of a VOC to contribute to the formation of ground-level ozone. It is calculated using complex atmospheric models that simulate the chemical reactions of the VOC in the presence of sunlight and nitrogen oxides (NOx). The POCP value is typically expressed relative to ethene, which is assigned a value of 100.

Environmental Fate and Transport of Cycloalkane Solvents

The following diagram illustrates the general environmental fate and transport pathways for cycloalkane solvents when released into the environment.

Environmental_Fate_of_Cycloalkane_Solvents cluster_release Release to Environment cluster_air Air cluster_water Water cluster_soil Soil Release Cycloalkane Solvent (Cyclopentane, Cyclohexane, Methylcyclohexane) Atmosphere Atmospheric Partitioning (High Volatility) Release->Atmosphere Volatilization Surface_Water Surface Water Contamination (Low Water Solubility) Release->Surface_Water Spills/Discharge Soil_Contamination Soil Contamination Release->Soil_Contamination Spills/Leaks Photochemical_Reaction Photochemical Reactions (Smog Formation, Degradation) Atmosphere->Photochemical_Reaction Aquatic_Toxicity Aquatic Toxicity Surface_Water->Aquatic_Toxicity Biodegradation_Water Biodegradation (Variable) Surface_Water->Biodegradation_Water Groundwater_Leaching Potential for Groundwater Leaching Soil_Contamination->Groundwater_Leaching Biodegradation_Soil Biodegradation Soil_Contamination->Biodegradation_Soil Groundwater_Leaching->Surface_Water

Caption: Environmental fate of cycloalkane solvents.

Conclusion

The selection of a cycloalkane solvent requires a careful balancing of performance, safety, and environmental impact.

  • Cyclopentane stands out for its favorable GWP and ODP values, making it a suitable replacement for ozone-depleting substances in specific applications. Its aquatic toxicity is lower than the other two solvents.

  • Cyclohexane has a lower GWP than cyclopentane but is a known contributor to photochemical smog. Its aquatic toxicity is moderate.

  • Methylcyclohexane , while a safer alternative to some aromatic solvents, poses the highest risk to the aquatic environment of the three and is not readily biodegradable.

For drug development and research professionals committed to sustainable practices, this comparative analysis underscores the importance of considering the complete environmental profile of a solvent. Whenever feasible, opting for solvents with lower GWP, ODP, aquatic toxicity, and higher biodegradability is a crucial step towards greener chemistry.

References

Assessing the Economic Viability of Methylcyclooctane as a Bulk Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction kinetics, product purity, process safety, and environmental impact. While traditional solvents like toluene (B28343) and heptane (B126788) are widely used, the search for alternatives with improved performance and sustainability profiles is a continuous endeavor. This guide provides a comprehensive assessment of the economic viability and performance of methylcyclooctane as a potential bulk solvent, comparing it with established alternatives.

Economic Viability: A Cost-Benefit Analysis

A direct cost comparison for this compound is challenging due to the limited availability of bulk pricing information from suppliers. Most suppliers provide pricing upon inquiry for research and development quantities. However, based on the pricing of structurally similar cycloalkanes and the complexity of its likely synthesis routes (e.g., hydrogenation of methylcyclooctene), it is reasonable to estimate its bulk price to be in a higher range than commodity solvents like toluene and heptane. A definitive cost analysis would necessitate direct engagement with chemical manufacturers for large-scale production quotes.

To provide a framework for economic assessment, the following table compares the estimated price range of this compound with publicly available prices of common industrial solvents.

SolventEstimated/Reported Price (USD/L)Key Cost-Driving Factors
This compound Est. 50-100+ (for R&D scale)Synthesis complexity, current low-volume production.
Toluene 1 - 3High-volume production from crude oil refining.
Heptane 2 - 5High-volume production from crude oil refining.
Cyclohexane 1.5 - 4High-volume production via benzene (B151609) hydrogenation.[1]
2-Methyltetrahydrofuran (2-MeTHF) 5 - 10Production from renewable resources (furfural).

Note: Prices are estimates and can vary significantly based on purity, volume, and supplier. The estimated price for this compound is for smaller quantities and is expected to decrease with bulk orders.

While the initial purchase price of this compound may be higher, a comprehensive economic assessment must consider the entire lifecycle cost, including:

  • Recycling and Recovery Costs: The higher boiling point of this compound (around 169 °C) compared to heptane (98 °C) and toluene (111 °C) could lead to higher energy costs for distillation-based recovery. However, its non-polar nature should allow for efficient separation from polar impurities.

  • Waste Disposal Costs: The environmental and toxicity profile of a solvent significantly impacts disposal costs. As a cycloalkane, this compound is expected to have a toxicity profile similar to other saturated hydrocarbons, which are generally less toxic than aromatic solvents like toluene.

  • Process Efficiency Gains: If this compound offers improved reaction yields or selectivity, this could offset its higher initial cost by reducing the need for costly purification steps and minimizing waste.

Performance Comparison: Physicochemical Properties and Potential Applications

The performance of a solvent is dictated by its physical and chemical properties. This section compares this compound with common non-polar and aromatic solvents.

PropertyThis compoundTolueneHeptaneCyclohexane2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₉H₁₈C₇H₈C₇H₁₆C₆H₁₂C₅H₁₀O
Molar Mass ( g/mol ) 126.2492.14100.2184.1686.13
Boiling Point (°C) ~169[2]111988180
Density (g/mL at 20°C) ~0.820.870.680.780.86
Polarity Non-polar[3]Aromatic (low polarity)Non-polarNon-polarPolar aprotic
Solubility in Water Insoluble[3]Very slightly solubleInsolubleInsolubleSoluble
Flash Point (°C) ~38[2]4-4-20-11
Potential Applications and Performance Insights

Given its non-polar nature and higher boiling point, this compound could be a suitable solvent for a range of applications, particularly in reactions requiring elevated temperatures where volatility of solvents like heptane could be a concern.

  • Organic Synthesis: As a non-polar medium, this compound is a potential alternative to toluene and heptane in reactions involving non-polar reactants and intermediates.[3] Its inert nature makes it suitable for reactions sensitive to reactive solvents.

  • Fuel Research: this compound is already utilized in fuel research, indicating its stability and compatibility with hydrocarbon-based systems.[3]

Comparative Performance in Key Reaction Types:

While specific experimental data for this compound is scarce in publicly available literature, we can infer its potential performance based on the behavior of similar solvents in key organic reactions.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction is sensitive to the solvent system. While polar aprotic solvents can be effective, non-polar solvents like toluene are also widely used. The choice of solvent can influence reaction selectivity.[4][5] It is plausible that this compound could serve as a higher-boiling-point alternative to toluene, potentially offering better temperature control for sluggish reactions. However, the Suzuki-Miyaura reaction is often robust and can proceed in a variety of solvents, making it a less discerning test for solvent performance.[6]

  • Diels-Alder Reactions: The rate of Diels-Alder reactions can be influenced by solvent polarity.[7][8][9][10] While some Diels-Alder reactions are accelerated in polar solvents, others show enhanced rates in non-polar environments. For reactions favoring non-polar conditions, this compound could be a viable option.

Experimental Protocols for Solvent Performance Evaluation

To rigorously assess the viability of this compound, a series of standardized experiments should be conducted. The following protocols are based on established methodologies and ASTM standards.

Determination of Reaction Yield and Rate

Objective: To compare the efficiency of this compound against a standard solvent (e.g., toluene) for a specific chemical reaction.

Protocol:

  • Reaction Setup:

    • Set up two identical reaction vessels equipped with magnetic stirrers, reflux condensers, and temperature probes.

    • Charge one vessel with the reaction mixture using this compound as the solvent.

    • Charge the second vessel with the identical reaction mixture using the standard solvent.

  • Reaction Execution:

    • Bring both reactions to the desired temperature and monitor the internal temperature throughout the experiment.

    • Start the reaction (e.g., by adding a catalyst or a key reactant).

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw small aliquots from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a suitable quenching agent or cooling in an ice bath).

    • Analyze the composition of the quenched aliquot using a suitable analytical technique (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy) to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of the product as a function of time for both solvents.

    • Determine the initial reaction rate from the slope of the concentration-time curve at the beginning of the reaction.

    • After the reaction has gone to completion, isolate the product and calculate the percentage yield for each solvent system.[11]

Solvent Resistance Test

Objective: To evaluate the resistance of a cured organic coating to this compound compared to other solvents. This can be an indicator of its solvency power.

Protocol (Adapted from ASTM D5402): [12][13][14][15][16]

  • Sample Preparation:

    • Apply a uniform coating of the organic material to a series of inert substrates and allow them to cure fully according to the manufacturer's instructions.

  • Test Procedure:

    • Saturate a piece of cheesecloth or cotton swab with this compound.

    • Place the saturated cloth on the cured coating and rub back and forth over a distance of approximately 10 cm. One back-and-forth motion constitutes a "double rub."

    • Apply consistent, moderate pressure during rubbing.

    • Continue rubbing until the coating is removed or until a predetermined number of double rubs is reached.

    • Record the number of double rubs required to expose the substrate.

  • Comparison:

    • Repeat the test with other solvents (e.g., toluene, MEK) on separate coated samples.

    • Compare the number of double rubs required for each solvent to assess their relative solvency power on the specific coating.

Sustainability, Safety, and Environmental Impact

A comprehensive assessment of a bulk solvent must extend beyond economic and performance metrics to include its environmental footprint and safety profile.

AspectThis compound (Predicted)TolueneHeptaneCyclohexane2-Methyltetrahydrofuran (2-MeTHF)
Source Petroleum-basedPetroleum-basedPetroleum-basedPetroleum-basedBio-based (renewable)
Toxicity Expected to be similar to other cycloalkanes (low to moderate)Aromatic hydrocarbon with known health risks (e.g., neurotoxicity)[17]Low toxicityLow to moderate toxicityLower toxicity than THF
Environmental Fate Biodegradable, but contributes to VOCsContributes to VOCs and smog formation; aquatic toxicity[17]Contributes to VOCsContributes to VOCsBiodegradable
Regulatory Status Not heavily regulated (low volume use)Regulated as a hazardous air pollutantGenerally less regulated than tolueneRegulated as a flammable liquidGenerally considered a greener alternative

A full Life Cycle Assessment (LCA) would be necessary to quantify the complete environmental impact of this compound, from its synthesis to its disposal.[18][19][20] Such an assessment would consider factors like energy consumption during production, greenhouse gas emissions, and water usage.

Visualizing the Assessment Framework

To aid in the decision-making process, the following diagrams illustrate the key relationships and workflows discussed in this guide.

Economic_Viability_Assessment cluster_cost Cost Factors cluster_benefit Benefit Factors Purchase_Price Purchase Price Economic_Viability Economic Viability of this compound Purchase_Price->Economic_Viability Recycling_Cost Recycling Cost Recycling_Cost->Economic_Viability Disposal_Cost Disposal Cost Disposal_Cost->Economic_Viability Process_Efficiency Process Efficiency (Yield, Selectivity) Process_Efficiency->Economic_Viability Safety_Profile Improved Safety Profile Safety_Profile->Economic_Viability Sustainability Sustainability Profile Sustainability->Economic_Viability

Fig. 1: Economic Viability Assessment Framework

Solvent_Selection_Workflow Define_Requirements Define Application Requirements (Temperature, Polarity) Initial_Screening Initial Solvent Screening (Physicochemical Properties) Define_Requirements->Initial_Screening Performance_Testing Performance Testing (Yield, Rate, Purity) Initial_Screening->Performance_Testing Economic_Analysis Economic Analysis (Lifecycle Cost) Performance_Testing->Economic_Analysis Sustainability_Safety Sustainability & Safety Assessment (LCA, Toxicity) Economic_Analysis->Sustainability_Safety Final_Selection Final Solvent Selection Sustainability_Safety->Final_Selection

Fig. 2: Solvent Selection Workflow

Conclusion and Recommendations

This compound presents itself as a potentially viable, albeit currently niche, bulk solvent. Its primary advantages lie in its non-polar, inert nature and high boiling point, which could be beneficial for specific high-temperature applications where solvent containment is critical. However, its economic viability is hampered by a lack of established large-scale production, leading to likely higher costs compared to commodity solvents.

Recommendations for researchers and drug development professionals:

  • For high-temperature, non-polar applications: this compound is worth considering as a potential alternative to solvents like toluene, especially when seeking to avoid aromatic compounds. A thorough cost-benefit analysis, including process-specific performance testing, is essential.

  • Initial Laboratory-Scale Evaluation: Before considering bulk use, it is crucial to perform the experimental protocols outlined in this guide on a small scale to validate the performance of this compound in the specific reaction of interest.

  • Engage with Suppliers: For a realistic assessment of economic viability at scale, direct communication with chemical suppliers is necessary to obtain quotes for bulk quantities.

  • Consider Green Alternatives: For applications where a non-polar solvent is not strictly required, exploring bio-based and less toxic alternatives like 2-MeTHF should be a priority to align with green chemistry principles.

Ultimately, the decision to adopt this compound as a bulk solvent will depend on a careful balance of cost, performance, safety, and environmental considerations specific to the intended application. Further research and process development are needed to fully unlock its potential and improve its economic competitiveness.

References

Unraveling the Conformational Landscape of Methylcyclooctane: A Guide to Experimental Validation of Computed Energies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of cyclic molecules like methylcyclooctane plays a pivotal role in determining their physical properties and biological activity. Accurate assessment of the relative energies of different conformers is crucial for molecular modeling, structure-based drug design, and understanding reaction mechanisms. This guide provides a comparative overview of computational methods and experimental techniques used to determine the conformational energies of this compound, offering a framework for the validation of in silico data. While specific experimental data for this compound is not extensively available in the literature, this guide draws upon established protocols and findings for the parent cyclooctane (B165968) and other substituted cycloalkanes to provide a comprehensive analytical approach.

The Conformational Complexity of the Cyclooctane Ring

Cyclooctane, the parent ring system of this compound, is known for its complex potential energy surface with multiple low-energy conformations. The most stable conformations are generally accepted to be from the boat-chair (BC) and twist-boat-chair (TBC) families. The introduction of a methyl substituent further diversifies the conformational landscape, leading to a number of possible isomers depending on the position and orientation (axial vs. equatorial) of the methyl group on the flexible ring.

Computational Approaches to Conformational Energy Prediction

A variety of computational methods are employed to predict the relative energies of different conformers. These range from rapid molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical (QM) methods.

Molecular Mechanics (MM): Methods like MM3 and MM4 are popular for their speed in exploring the vast conformational space of flexible molecules. They provide good estimates of geometries and relative energies for a large number of conformers.

Quantum Mechanics (QM): Ab initio and density functional theory (DFT) methods offer higher accuracy by solving the electronic structure of the molecule. These methods are often used to refine the energies of the low-energy conformers identified by initial MM screens.

Experimental Validation: The Gold Standard

Experimental techniques are indispensable for validating the predictions of computational models. For flexible molecules like this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the conformational equilibrium.

Low-Temperature NMR Spectroscopy: By cooling the sample to a temperature where the interconversion between conformers is slow on the NMR timescale, it is possible to observe distinct signals for each populated conformer. The relative areas of these signals provide a direct measure of the conformer populations, from which the free energy difference (ΔG°) can be calculated.

Comparative Analysis: Computed vs. Experimental Energies

The ultimate goal is to achieve congruence between computed and experimental data. A close match between the predicted and measured conformational free energies lends confidence to the computational model, which can then be used to reliably predict the behavior of related molecules.

Table 1: A Hypothesized Comparison of Computed and Experimental Conformational Energies for a Generic this compound Conformer

ConformerComputational MethodCalculated Relative Energy (kcal/mol)Experimental MethodMeasured Relative Free Energy (ΔG°) (kcal/mol)
Equatorial-Boat-Chair (E-BC)MM30.00Low-Temperature 13C NMR0.00 (Reference)
Axial-Boat-Chair (A-BC)MM30.85Low-Temperature 13C NMR0.75 ± 0.1
Equatorial-Twist-Boat-Chair (E-TBC)MM31.20Low-Temperature 13C NMRNot Observed
Axial-Twist-Boat-Chair (A-TBC)MM31.95Low-Temperature 13C NMRNot Observed
Equatorial-Boat-Chair (E-BC)B3LYP/6-31G0.00Low-Temperature 13C NMR0.00 (Reference)
Axial-Boat-Chair (A-BC)B3LYP/6-31G0.78Low-Temperature 13C NMR0.75 ± 0.1

Note: The data presented in this table is hypothetical and serves as an illustrative example of how such a comparison would be structured. Actual experimental determination for this compound is required for a definitive validation.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable data for comparison with computational results.

Key Experimental Protocol: Low-Temperature 13C NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for determining the relative free energies of conformers of a substituted cycloalkane like this compound.

1. Sample Preparation:

  • Dissolve a known concentration of the analyte (e.g., this compound) in a suitable deuterated solvent that remains liquid at very low temperatures. Common solvents include deuterated chloroform (B151607) (CDCl3), deuterated methylene (B1212753) chloride (CD2Cl2), or a mixture of deuterated freons.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching and maintaining stable temperatures as low as -150 °C or below.

  • Tune and match the 13C probe for the specific solvent and temperature range.

3. Coalescence Temperature Determination (Optional but Recommended):

  • Start at a temperature where conformational exchange is fast (e.g., room temperature) and a single set of averaged signals is observed.

  • Gradually lower the temperature in increments (e.g., 5-10 °C) and acquire a 13C NMR spectrum at each step.

  • Observe the broadening of the signals as the rate of conformational exchange slows down. The temperature at which two distinct signals just merge into a single broad peak is the coalescence temperature. This can be used to calculate the free energy barrier to interconversion.

4. Slow-Exchange Spectrum Acquisition:

  • Cool the sample to a temperature well below the coalescence point, where the conformational interconversion is slow enough to resolve separate signals for each populated conformer. This may require temperatures in the range of -130 °C to -170 °C for cycloalkanes.

  • Acquire a high-quality 13C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay that allows for quantitative integration of the signals.

5. Data Analysis:

  • Identify the signals corresponding to the different conformers. This is often aided by computational predictions of chemical shifts.

  • Integrate the well-resolved signals corresponding to each conformer.

  • Calculate the equilibrium constant (Keq) from the ratio of the integrated peak areas.

  • Calculate the standard free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Workflow and Logic

To better illustrate the relationship between computational and experimental approaches, the following diagrams are provided.

G cluster_comp Computational Analysis cluster_exp Experimental Validation comp_start Define this compound Structure mm_search Molecular Mechanics (MM) Conformational Search comp_start->mm_search qm_refine Quantum Mechanics (QM) Energy Refinement mm_search->qm_refine comp_energies Predicted Conformational Energies qm_refine->comp_energies comparison Comparison and Validation comp_energies->comparison exp_start Synthesize/Purify this compound nmr_exp Low-Temperature NMR Spectroscopy exp_start->nmr_exp data_analysis Data Analysis (Integration, ΔG° Calculation) nmr_exp->data_analysis exp_energies Experimental Conformational Energies data_analysis->exp_energies exp_energies->comparison conclusion Validated Computational Model comparison->conclusion

Caption: Workflow for the experimental validation of computed conformational energies.

G cluster_logic Logical Flow comp_chem Computational Chemistry (MM, QM) predict Predict Conformational Energies and Structures comp_chem->predict exp_validation Experimental Validation (Low-Temp. NMR) observe Observe and Quantify Conformer Populations exp_validation->observe compare Compare ΔG° values predict->compare Computed Energies observe->compare Experimental Energies refine Refine Computational Model/Parameters compare->refine Discrepancy? refine->comp_chem Feedback Loop

Caption: Logical relationship between computational prediction and experimental validation.

Safety Operating Guide

Proper Disposal of Methylcyclooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methylcyclooctane is a critical aspect of laboratory safety and environmental responsibility. As a flammable organic compound, it necessitates strict adherence to established protocols to mitigate risks of fire, environmental contamination, and health hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its hazards. This compound is a flammable liquid and vapor. Key safety precautions include:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

    • Skin and Body Protection: A flame-retardant lab coat is mandatory, ensuring arms are fully covered.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Use explosion-proof electrical and ventilating equipment.

    • Ground and bond containers and receiving equipment to prevent static discharge.

  • Fire Safety:

    • Ensure a Class B fire extinguisher (or equivalent for flammable liquids) is readily accessible.[1]

In case of a spill, immediately evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material like vermiculite (B1170534) or sand.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be carried out in a systematic manner to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Classify this compound waste as a flammable hazardous waste.

2. Segregation:

  • Collect this compound waste in a designated and separate container.

  • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent violent reactions.[4][5]

  • It is best practice to maintain separate waste containers for halogenated and non-halogenated organic solvents.[5][6][7] this compound waste should be placed in a non-halogenated organic waste container.

3. Containerization:

  • Use a container that is in good condition and compatible with flammable organic liquids. Plastic or glass containers are often preferred.[8]

  • The container must have a secure, tightly sealing cap to prevent the escape of vapors.[4][9]

  • Fill the container to no more than 80% of its capacity to allow for vapor expansion.[5]

4. Labeling:

  • Properly label the waste container with a hazardous waste tag.[9]

  • The label must clearly state:

    • "Hazardous Waste"

    • "Flammable Liquid"

    • The full chemical name: "this compound"

    • An accurate estimation of the volume or percentage of the contents.[9]

    • The relevant hazard pictograms (e.g., flame symbol).

5. Storage:

  • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][8]

  • The storage area should be away from heat and ignition sources.

  • Ensure secondary containment, such as a spill tray, is in place.[4]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][10]

  • Provide them with the complete information from the hazardous waste label.

7. Decontamination of Empty Containers:

  • An empty container that held this compound must also be managed properly.

  • Unless the chemical is on an acutely hazardous waste list (P-list), the container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[11]

  • The rinsate from this process must be collected and disposed of as flammable hazardous waste.[11]

  • After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it according to your institution's policy for non-hazardous lab glass or plastic.[11]

Quantitative Data Summary

IdentifierValue
CAS Number 1502-38-1
UN Number Not available (General entry for flammable liquids may apply)
Hazard Class 3 (Flammable Liquid)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Non-Halogenated Flammable Liquid ppe->segregate container Select Appropriate Waste Container (Compatible, <80% Full) segregate->container label_waste Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards container->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store secondary Ensure Secondary Containment store->secondary contact_ehs Contact EHS or Licensed Waste Contractor for Pickup secondary->contact_ehs documentation Provide Waste Information for Manifest contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of Methylcyclooctane, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldSafety goggles should meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1]
Hands Chemical-Resistant GlovesNitrile gloves offer good protection against a variety of chemicals and are a suitable choice for short-term use.[1] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.[1]
Body Flame-Resistant Laboratory CoatA Nomex® laboratory coat should be worn and fully buttoned to cover as much skin as possible.[1] Clothing made of polyester (B1180765) or acrylic materials should be avoided.[1]
Feet Closed-Toe ShoesShoes must cover the entire foot, including the heel, and have no holes in the top.[1]
Respiratory Respirator (if necessary)A respirator may be required if engineering controls like fume hoods are not sufficient to keep exposures below permissible limits.[1] Use requires annual medical evaluations and fit testing.[1]

Operational Plan: From Reception to Disposal

1. Receiving and Unpacking:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Unpack the chemical in a well-ventilated area, preferably inside a chemical fume hood.

  • Verify that the container is clearly labeled with the chemical name and hazard information.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Keep the container tightly closed when not in use.[2][4]

  • Store in a designated flammables cabinet.

  • Ensure that all storage containers are properly grounded and bonded to prevent static discharge.[2][4]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[3]

  • Wear the full complement of recommended PPE.

  • Use non-sparking tools and explosion-proof equipment.[2][4]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[5]

  • Wash hands thoroughly with soap and water after handling.[6]

4. Spill Management:

  • In case of a spill, evacuate the area immediately.

  • Remove all sources of ignition.[2]

  • For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[6]

  • Place the absorbent material into a sealed container for proper disposal.

  • Ventilate the area thoroughly.

  • For large spills, contact your institution's environmental health and safety department immediately.

5. First Aid Measures:

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[7] Remove contaminated clothing immediately. If irritation persists, get medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[8]

6. Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[9][10]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal a Review SDS b Don PPE a->b c Receiving & Unpacking b->c d Storage c->d e Use in Fume Hood d->e f Spill Occurs e->f h Exposure Occurs e->h j Collect Waste e->j g Follow Spill Protocol f->g i Administer First Aid h->i k Dispose via EHS j->k

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcyclooctane
Reactant of Route 2
Reactant of Route 2
Methylcyclooctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.